Benzo-1,3-dioxol-5-ol acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21741. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzodioxol-5-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJMUNKUQDDPCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954323 | |
| Record name | 2H-1,3-Benzodioxol-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326-58-9 | |
| Record name | 1,3-Benzodioxol-5-ol, 5-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzo-1,3-dioxol-5-ol acetate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 326-58-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2H-1,3-Benzodioxol-5-yl acetate | |
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| Record name | Benzo-1,3-dioxol-5-ol acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Benzo-1,3-dioxol-5-ol acetate | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Benzo-1,3-dioxol-5-ol Acetate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Benzo-1,3-dioxol-5-ol acetate, a significant derivative of the naturally occurring compound sesamol.[1] This document is intended for researchers, scientists, and professionals in the fields of drug development and organic chemistry. It details a robust and efficient synthesis protocol, followed by a thorough characterization of the target molecule using modern analytical techniques. The causality behind experimental choices is explained, ensuring a deep understanding of the process. All protocols are designed to be self-validating, and all claims are supported by authoritative references.
Introduction
This compound, also known as sesamol acetate or 3,4-methylenedioxyphenyl acetate, is an important organic compound derived from sesamol. Sesamol itself is a natural phenolic compound found in sesame seeds and sesame oil, recognized for its antioxidant properties.[2] The acetylation of sesamol to form this compound is a common synthetic transformation that modifies its physicochemical properties, which can be advantageous in various applications, including its use as an intermediate in the synthesis of more complex molecules. This guide will focus on a reliable and reproducible method for its synthesis and provide a detailed analysis of its structural and spectroscopic properties.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the acetylation of its precursor, Benzo-1,3-dioxol-5-ol (sesamol). This reaction involves the esterification of the phenolic hydroxyl group of sesamol. While other methods, such as the Baeyer-Villiger oxidation of piperonal, have been described, the direct acetylation of sesamol is generally more straightforward and high-yielding.[3]
Reaction Principle: Acetylation of a Phenol
The selected synthesis route is the O-acetylation of sesamol using acetic anhydride with pyridine as a basic catalyst. This is a classic and highly efficient method for the acetylation of phenols.
Mechanism Rationale: The phenolic proton of sesamol is weakly acidic. Pyridine, a mild base, deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide ion then acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This nucleophilic acyl substitution results in the formation of the desired ester, this compound, and an acetate anion. The acetate anion is subsequently protonated by the pyridinium ion formed in the initial step, regenerating pyridine.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled as needed with appropriate adjustments to equipment and reagent quantities.
Materials:
-
Benzo-1,3-dioxol-5-ol (Sesamol)
-
Acetic Anhydride (Ac₂O)
-
Pyridine, anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Toluene
-
Methanol (MeOH), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Benzo-1,3-dioxol-5-ol (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of sesamol).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5 equivalents per hydroxyl group) dropwise.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (sesamol) is completely consumed.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of anhydrous methanol to consume any excess acetic anhydride.
-
Work-up:
-
Co-evaporate the reaction mixture with toluene on a rotary evaporator to remove the majority of the pyridine.
-
Dilute the residue with dichloromethane (or ethyl acetate).
-
Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃ (to neutralize any acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following data provides a benchmark for the successful synthesis of this compound.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₄ | [4] |
| Molecular Weight | 180.16 g/mol | [4] |
| Appearance | Solid | |
| CAS Number | 326-58-9 | [4] |
| IUPAC Name | 1,3-benzodioxol-5-yl acetate | [4] |
Spectroscopic Data
Spectroscopic analysis is a cornerstone of chemical characterization, providing detailed information about the molecular structure.
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For comparison, the ¹H NMR spectrum of the starting material, sesamol, is readily available.[3]
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylenedioxy protons, and the acetyl methyl protons.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of the starting material, sesamol, is also available for comparison.[5] The product spectrum will show a new carbonyl signal from the acetate group and shifts in the aromatic region consistent with the esterification of the phenolic hydroxyl group.
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands. A vapor phase IR spectrum is available in public databases.[4]
Expected Key IR Absorptions:
-
C=O Stretch (Ester): A strong absorption band is expected in the region of 1760-1740 cm⁻¹. This is a key indicator of the successful acetylation.
-
C-O Stretch (Ester): Strong bands are expected in the 1250-1000 cm⁻¹ region.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (from the methyl group): Absorptions just below 3000 cm⁻¹.
-
Absence of O-H Stretch: The disappearance of the broad O-H stretching band from the starting material (sesamol), typically found around 3500-3200 cm⁻¹, is a strong confirmation of the reaction's completion.
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure. A GC-MS spectrum is available in public databases.[4]
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): A peak at m/z = 180, corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: A characteristic fragmentation pattern would involve the loss of the acetyl group (CH₃CO) or the ketene (CH₂=C=O) from the molecular ion.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of this compound via the acetylation of sesamol. The provided experimental protocol is robust and includes a comprehensive work-up and purification procedure. Furthermore, the guide has outlined the key analytical techniques and expected data for the thorough characterization of the final product, ensuring that researchers can confidently verify the identity and purity of their synthesized material. The information presented herein is grounded in established chemical principles and supported by available scientific literature, providing a valuable resource for the scientific community.
References
- 1. biosynth.com [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. US2885407A - Synthesis of sesamol acetate and sesamol - Google Patents [patents.google.com]
- 4. This compound | C9H8O4 | CID 67591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantum-chemical, NMR and X-ray diffraction studies on (+/-)-1-[3,4-(methylenedioxy)phenyl]-2-methylaminopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
"Benzo-1,3-dioxol-5-ol acetate" CAS number 326-58-9
An In-depth Technical Guide to Benzo-1,3-dioxol-5-ol acetate (CAS: 326-58-9)
Abstract
This compound, also known as Sesamol Acetate (CAS No. 326-58-9), is a derivative of sesamol, a naturally occurring phenolic compound found in sesame oil.[1] This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis methodologies, and potential applications. With the well-documented antioxidative and anti-inflammatory properties of its parent compound, sesamol, this acetate ester presents as a molecule of significant interest for further investigation in medicinal chemistry and materials science.[2] The document details established analytical techniques for characterization and outlines critical safety and handling protocols essential for laboratory and development environments.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development. This compound is systematically identified through its chemical structure, nomenclature, and key physical constants.
Nomenclature and Structure
The compound is recognized by several synonyms, which is common for molecules with a history in both natural product chemistry and synthetic applications.[3]
-
Systematic IUPAC Name: 1,3-benzodioxol-5-yl acetate[4]
-
Common Synonyms: Sesamol Acetate, Benzo[d][3][4]dioxol-5-yl acetate[3][5]
-
Molecular Formula: C₉H₈O₄[4]
The core structure consists of a benzodioxole ring system with an acetate group ester-linked at the 5-position.
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes key computed and experimental properties. This data is crucial for designing experimental conditions, including solvent selection, purification methods, and storage.
| Property | Value | Source |
| Molecular Weight | 180.16 g/mol | PubChem[4] |
| XLogP3 (Lipophilicity) | 1.3 | PubChem[4] |
| Appearance | Off-white to tan crystalline solid | Echemi[6] (for precursor) |
| Storage Temperature | 2-8°C Refrigerator | Pharmaffiliates[3] |
| Shipping Conditions | Ambient | Pharmaffiliates[3] |
Synthesis and Manufacturing Workflow
The primary route for producing this compound is through the esterification of its precursor, Benzo-1,3-dioxol-5-ol (sesamol). Understanding this pathway is vital for process optimization and scale-up.
Synthesis of Precursor: Benzo-1,3-dioxol-5-ol (Sesamol)
Sesamol serves as the key starting material. One patented method involves the oxidation of 3,4-methylenedioxyacetophenone. This process uses hydrogen peroxide in a toluene and formic acid solution, followed by hydrolysis and neutralization to yield the target phenol.[7] This method is advantageous due to readily available raw materials and mild reaction conditions.[7]
Acetylation of Sesamol
The conversion of the phenolic hydroxyl group of sesamol to an acetate ester is a standard esterification reaction. This is typically achieved by reacting sesamol with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base catalyst (e.g., pyridine or triethylamine) or a solid acid catalyst. The causality behind this choice is the activation of the acetylating agent by the base, making it more susceptible to nucleophilic attack by the phenoxide ion of sesamol, which is also formed in the basic medium.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Acetylation of Sesamol
This protocol is a self-validating system; successful synthesis can be confirmed at each stage through thin-layer chromatography (TLC) and finalized with spectroscopic analysis.
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve sesamol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).
-
Base Addition: Add a base catalyst, such as pyridine (1.2 eq), to the solution and cool the mixture in an ice bath (0°C). The base acts as a scavenger for the acidic byproduct (HCl or acetic acid), driving the reaction to completion.
-
Acetylating Agent Addition: Slowly add the acetylating agent, acetyl chloride (1.1 eq), dropwise to the stirred solution. Maintaining a low temperature is critical to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC. The disappearance of the sesamol spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution (to remove excess acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.
Applications and Biological Significance
While specific applications for this compound are not extensively documented, its structural relationship to sesamol and other benzodioxole derivatives provides a strong basis for its potential utility.
Current and Potential Applications
-
Pharmaceutical Reference Standard: The compound is used as a characterized standard for analytical purposes in pharmaceutical quality control.[5]
-
Synthetic Intermediate: It serves as a precursor in the synthesis of more complex molecules. For instance, it could be a useful intermediate for preparing antifungal agents.[8] The acetate group can act as a protecting group for the phenol or be modified in subsequent synthetic steps.
-
Agrochemical Research: A recent study designed and synthesized a series of N-(benzo[d][3][4]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives as potent auxin receptor agonists to promote root growth in crops.[9] This highlights the utility of the benzodioxole scaffold in developing new agrochemicals.
Biological Activity Context
The biological activity of the parent compound, sesamol (3,4-methylenedioxyphenol), is well-established. It exhibits potent antioxidative and anti-inflammatory properties.[2] Studies have shown that sesamol can protect against stress-related mucosal disease by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2]
The acetylation of sesamol to form this compound modifies its polarity and may alter its pharmacokinetic profile. This modification could:
-
Enhance Bioavailability: The increased lipophilicity might improve absorption and transport across biological membranes.
-
Act as a Prodrug: The acetate group could be hydrolyzed in vivo by esterase enzymes, releasing the active sesamol molecule at the target site. This strategy is often employed in drug development to improve drug delivery.
Analytical Methodologies
Robust analytical methods are essential for confirming the identity, purity, and quantity of this compound. Standard techniques include chromatography and spectroscopy.[10][11]
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for purity assessment and quantification.[11] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is typically effective. Detection is commonly performed using a UV detector, as the benzodioxole ring is a strong chromophore.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both identification and purity analysis.[4] The mass spectrum provides a molecular fingerprint, confirming the molecular weight and fragmentation pattern characteristic of the structure.[4]
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups.[4] The spectrum of this compound would be expected to show a strong carbonyl (C=O) stretch from the acetate group around 1760 cm⁻¹ and C-O stretches associated with the ester and the dioxole ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural elucidation by showing the chemical environment of each proton and carbon atom in the molecule.
Protocol: Purity Analysis by HPLC
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Sample Preparation: Dissolve the sample to be tested in the same diluent to a similar concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
-
System Validation: The method's validity is confirmed by ensuring system suitability parameters, such as peak symmetry and resolution, are within acceptable limits.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification and Personal Protection
-
Potential Health Effects: Although a comprehensive toxicological profile is not available, related compounds can cause skin and eye irritation.[5][12] Inhalation of dust should be avoided.[5]
-
Personal Protective Equipment (PPE):
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.[5]
-
Ingestion: Seek medical assistance. Gastric lavage may be considered.[5]
-
Inhalation: Move the individual to fresh air. Provide artificial respiration if necessary.[5]
Storage and Handling
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[3]
-
Handling: Handle in a well-ventilated area. Avoid dust formation.[5] Wear appropriate PPE.
-
Spills: In case of a spill, wear protective equipment, prevent dust formation, and sweep up the material. Provide adequate ventilation and wash the spill site after material pickup is complete.[5]
References
- 1. Sesame: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. Protective effect of 3,4-methylenedioxyphenol (sesamol) on stress-related mucosal disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | C9H8O4 | CID 67591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kmpharma.in [kmpharma.in]
- 6. echemi.com [echemi.com]
- 7. CN111253361A - Preparation method of 3, 4-methylenedioxyphenol - Google Patents [patents.google.com]
- 8. This compound | 326-58-9 [chemicalbook.com]
- 9. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
"Benzo-1,3-dioxol-5-ol acetate" molecular structure and formula
An In-depth Technical Guide to Benzo-1,3-dioxol-5-ol acetate
Introduction
This compound, also known by its IUPAC name 1,3-benzodioxol-5-yl acetate, is an organic compound that belongs to the benzodioxole family.[1] The core structure consists of a benzene ring fused to a 1,3-dioxole ring, a feature found in numerous natural products and synthetic compounds of significant biological and commercial interest. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications, tailored for professionals in chemical research and drug development. The benzodioxole moiety, often referred to as the methylenedioxy group, is a key pharmacophore in many bioactive molecules, making its derivatives valuable intermediates in medicinal chemistry.
Molecular Structure and Formula
The fundamental architecture of this compound is built upon the rigid, bicyclic 1,3-benzodioxole system. An acetate group is attached via an ester linkage to the 5-position of this ring system.
Key Structural Features:
The planarity of the benzodioxole ring system and the presence of the ester functional group are the primary determinants of the molecule's chemical reactivity and physical properties.
Caption: 2D structure of this compound.
Physicochemical Properties
The properties of this compound are summarized below. These values are critical for designing experimental conditions, including solvent selection for reactions and purification methods like recrystallization or chromatography.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₄ | PubChem[1] |
| Molecular Weight | 180.16 g/mol | PubChem[1] |
| XLogP3 | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylenedioxy bridge protons, and the methyl protons of the acetate group. The aromatic protons typically appear as distinct signals in the 6.5-7.5 ppm region, the two protons of the O-CH₂-O group as a singlet around 5.9-6.0 ppm, and the acetyl methyl group as a sharp singlet around 2.1-2.3 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct resonances for the aromatic carbons, the methylenedioxy carbon, the carbonyl carbon of the ester, and the methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying functional groups. Key expected absorptions include a strong C=O stretching band for the ester at approximately 1760-1740 cm⁻¹, C-O stretching bands, and aromatic C=C stretching vibrations.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) at m/z 180. The fragmentation pattern would likely involve the loss of the acetyl group, leading to a prominent peak corresponding to the benzodioxolol cation.[4]
Synthesis Protocol
This compound can be reliably synthesized via a two-step process starting from 1,2-benzenediol (catechol). This pathway first constructs the benzodioxole ring system to form the key intermediate, Benzo-1,3-dioxol-5-ol (sesamol), followed by esterification.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Acetylation of Benzo-1,3-dioxol-5-ol
This protocol details the esterification of the phenolic hydroxyl group of sesamol. The choice of pyridine as a base is crucial; it acts as a nucleophilic catalyst and neutralizes the HCl byproduct when acetyl chloride is used.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzo-1,3-dioxol-5-ol (1.0 equivalent) in anhydrous pyridine.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The slow addition is critical to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding cold water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Applications in Research and Drug Development
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products with diverse biological activities. This compound serves as a versatile intermediate for introducing this moiety into larger, more complex molecules.
-
Precursor for Bioactive Molecules: The acetate group can be hydrolyzed to reveal the phenol, which can then be used in various coupling reactions (e.g., Williamson ether synthesis) to build more complex structures. Derivatives of 1,3-benzodioxole have been investigated for a range of therapeutic applications, including as antibacterial agents and antiepileptic drug analogs.[5][6]
-
Agrochemical Research: Benzodioxole derivatives have been designed as potent agonists for the auxin receptor in plants, suggesting potential applications in developing novel plant growth promoters.[7] The synthesis of N-(benzo[d][1][3]dioxol-5-yl)-2-(one-benzylthio) acetamides highlights the utility of the benzodioxole amine precursor, which can be derived from related compounds.[7]
-
Fragment-Based Drug Discovery: As a relatively small and rigid structure, this compound and its derivatives can be used as fragments in screening campaigns to identify new binding motifs for therapeutic targets.
Safety and Handling
-
General Handling: Use in a well-ventilated area or under a chemical fume hood.[8] Avoid breathing dust, fumes, or vapors.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles).[9]
-
Fire Safety: The compound may be flammable. Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical, or foam for extinguishing.[8]
-
In case of Exposure:
-
Skin Contact: Wash off immediately with soap and plenty of water.[8]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[8]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
Conclusion
This compound is a valuable chemical entity characterized by the stable benzodioxole ring system and a reactive acetate functional group. Its straightforward synthesis from readily available precursors and its utility as a building block for more complex bioactive molecules make it a compound of interest for researchers in organic synthesis, medicinal chemistry, and agrochemical development. Proper handling and adherence to safety protocols are essential when working with this and related compounds.
References
- 1. This compound | C9H8O4 | CID 67591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. Benzo-1,3-dioxole-5-acetic acid | C9H8O4 | CID 76115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Benzodioxol-5-ol [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Unveiling the Bio-Functional Profile of Benzo-1,3-dioxol-5-ol Acetate: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the biological activities associated with Benzo-1,3-dioxol-5-ol acetate, a derivative of the naturally occurring phenolic compound, sesamol. While direct research on the acetate form is emerging, this document synthesizes the available data and extrapolates potential bio-functionalities based on the robust pharmacological profile of its parent compound, sesamol. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Introduction: Chemical Identity and Synthetic Context
This compound, also known as sesamol acetate, is an organic compound with the chemical formula C₉H₈O₄. It is structurally characterized by a benzodioxole ring system with an acetate group attached at the 5-position.
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| This compound | Sesamol acetate, 1,3-Benzodioxol-5-yl acetate, 3,4-(Methylenedioxy)phenyl acetate | 326-58-9 | C₉H₈O₄ | 180.16 g/mol |
Primarily, this compound serves as a crucial intermediate in organic synthesis. Its synthesis and reactivity have been a subject of interest, with some studies monitoring its kinetics and cytotoxicity[1][2][3][4]. The acetylation of the hydroxyl group of sesamol is a common chemical modification intended to alter the compound's physicochemical properties, such as lipophilicity, which can in turn influence its bioavailability and pharmacokinetic profile.
The Biological Landscape: Insights from the Parent Compound, Sesamol
The vast body of scientific literature on sesamol provides a strong foundation for understanding the potential biological activities of its acetate derivative. Sesamol, a key antioxidant component of sesame oil, is renowned for a wide spectrum of pharmacological effects[5][6][7].
Potent Antioxidant and Anti-inflammatory Activity
Sesamol is a powerful antioxidant, a property attributed to its ability to scavenge free radicals and reduce oxidative stress, a key factor in the pathogenesis of numerous chronic diseases[5][8]. Its mechanism of action involves donating a hydrogen atom from its phenolic hydroxyl group to neutralize reactive oxygen species (ROS). This antioxidant capacity is fundamental to many of its other biological effects.
Furthermore, sesamol has demonstrated significant anti-inflammatory properties[6]. It can modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines and enzymes.
Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines a standard method to assess the antioxidant potential of a compound like this compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.
-
Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
-
Data Analysis:
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Caption: Workflow of the DPPH Radical Scavenging Assay.
Neuroprotective Potential
Emerging evidence suggests that sesamol possesses neuroprotective properties, offering potential benefits in the context of neurodegenerative diseases[5]. Its antioxidant and anti-inflammatory actions are thought to contribute to its ability to protect neurons from damage.
Anticancer and Cardioprotective Effects
Sesamol has been investigated for its anticancer activities, with some studies indicating it can induce growth arrest and apoptosis in cancer cells[9]. Additionally, its antioxidant properties may contribute to cardioprotective effects by mitigating oxidative stress-related damage to the cardiovascular system.
This compound: Potential Biological Activities and Mechanistic Considerations
While direct studies are limited, the acetylation of sesamol to form this compound may influence its biological activity in several ways:
-
Pro-drug Potential: The acetate group could be hydrolyzed in vivo by esterases to release sesamol, making this compound a pro-drug. This could potentially improve the bioavailability and delivery of sesamol to target tissues.
-
Altered Activity: The acetate group may also confer its own biological activity or modulate the activity of the parent molecule. Further research is needed to elucidate these possibilities.
Some preliminary data suggests that sesamol acetate has been monitored for cytotoxicity, indicating that it is biologically active[1][2][3][4].
Caption: Proposed Pro-drug Mechanism of this compound.
Future Directions and Research Imperatives
The promising biological profile of sesamol strongly suggests that this compound warrants further investigation. Key areas for future research include:
-
In-depth Cytotoxicity Studies: Comprehensive assessment of its cytotoxic effects on various cell lines to determine its safety profile and potential as an anticancer agent.
-
Pharmacokinetic and Bioavailability Studies: Comparative studies with sesamol to understand how acetylation affects its absorption, distribution, metabolism, and excretion (ADME).
-
Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy Studies: Evaluation of its therapeutic potential in animal models of diseases where oxidative stress and inflammation play a key role.
Conclusion
This compound is a synthetic derivative of the highly bioactive natural compound, sesamol. While its primary current application is in chemical synthesis, the extensive pharmacological data on sesamol points to a significant, yet largely unexplored, potential for biological activity. As a potential pro-drug, it may offer advantages in terms of bioavailability. This guide underscores the need for dedicated research to fully characterize the biological activities of this compound and unlock its potential for therapeutic applications.
References
- 1. CAS 326-58-9: 1,3-Benzodioxol-5-ol, 5-acetato | CymitQuimica [cymitquimica.com]
- 2. CAS 326-58-9: 1,3-Benzodioxol-5-ol, 5-acetate | CymitQuimica [cymitquimica.com]
- 3. CAS 326-58-9: 1,3-Benzodioxol-5-ol, 5-acetato | CymitQuimica [cymitquimica.com]
- 4. CAS 326-58-9: 1,3-Benzodioxol-5-ol, 5-acetat | CymitQuimica [cymitquimica.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. The effect of sesamol on endogenous substances and oxidative stability of walnut oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sesame: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
"Benzo-1,3-dioxol-5-ol acetate" derivatives and analogs
An In-Depth Technical Guide to the Derivatives and Analogs of Benzo-1,3-dioxol-5-ol Acetate
Executive Summary
The benzo[d][1][2]dioxole, or methylenedioxyphenyl (MDP), moiety is a privileged scaffold in medicinal chemistry and natural product synthesis. It is the core component of compounds with wide-ranging biological activities, from the psychoactive MDMA to the anticonvulsant stiripentol. This guide focuses on the derivatives and analogs of a specific member of this family: this compound, a derivative of the naturally occurring antioxidant Sesamol. As a Senior Application Scientist, my objective is to provide researchers and drug development professionals with a technical guide that synthesizes the chemistry, biological activity, and critical development considerations for this versatile class of compounds. We will move beyond simple recitation of facts to explore the causal relationships in synthetic strategy and the mechanistic underpinnings of their therapeutic potential, grounded in authoritative research.
The Benzo-1,3-dioxole Core: A Double-Edged Sword in Drug Design
The benzo-1,3-dioxole scaffold is a bicyclic structure integral to numerous natural products and pharmaceuticals.[3] Its value lies not only in its rigid conformation, which can facilitate precise interactions with biological targets, but also in its electronic properties. However, the very feature that defines this class—the methylenedioxy bridge—is also responsible for its most significant challenge in drug development: the potent inhibition of cytochrome P450 (CYP) enzymes.[4][5]
Physicochemical Properties of this compound
The parent compound, this compound (also known as sesamol acetate), is a relatively simple molecule that serves as an excellent starting point for derivatization.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₄ | [6] |
| Molecular Weight | 180.16 g/mol | [6] |
| CAS Number | 326-58-9 | [6] |
| XLogP3 | 1.3 | [6] |
These properties suggest good potential for oral bioavailability, falling well within the parameters of Lipinski's Rule of Five.
The Critical Role of Cytochrome P450 Interactions
The MDP group is a notorious mechanism-based inhibitor of CYP enzymes.[5][7] This interaction is of paramount importance for any drug development program involving this scaffold.
Mechanism of Inhibition: The process begins with CYP-mediated oxidation of the methylene bridge's hydrogen atoms, leading to the formation of a carbene intermediate. This highly reactive species then forms a stable, inhibitory complex with the heme iron of the cytochrome P450 enzyme, effectively inactivating it.[8][9] This can drastically alter the metabolism of co-administered drugs, leading to potentially severe drug-drug interactions.[5][10] For example, this property is commercially exploited in pesticide formulations where MDP compounds like piperonyl butoxide act as synergists, preventing the insect's CYP enzymes from breaking down the primary insecticide.[10]
While this is often a liability, it can be strategically leveraged. The anticonvulsant stiripentol, an analog, owes part of its efficacy to inhibiting the metabolism of other antiepileptic drugs.[1]
Caption: Mechanism of CYP450 inactivation by the methylenedioxyphenyl (MDP) group.
Synthetic Pathways to Novel Benzo-1,3-dioxole Analogs
The synthesis of derivatives typically begins with commercially available precursors like piperonal, sesamol, or 2-(benzo[d][1][2]dioxol-5-yl)acetic acid. The versatility of the aromatic ring allows for a wide array of chemical transformations to generate diverse libraries of compounds.
Experimental Protocol: Synthesis of N-Aryl Benzodioxole Carboxamides
This protocol is adapted from methodologies used to generate derivatives with potential antidiabetic and anticancer activity.[2][11] It relies on a standard amide coupling reaction, a robust and widely used transformation in medicinal chemistry.
Objective: To synthesize N-(substituted-phenyl)benzo[d][1][2]dioxole-5-carboxamide analogs.
Materials:
-
Substituted anilines (e.g., 3-(trifluoromethyl)aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (Argon), dissolve benzo[d][1][2]dioxole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Activator Addition: To the stirred solution, add DMAP (1.1 eq) and EDCI (1.1 eq). Stir the mixture at room temperature for 30 minutes. The formation of the active O-acylisourea intermediate is critical for efficient coupling.
-
Nucleophile Addition: Add the desired substituted aniline derivative (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., DCM/ethyl acetate 1:1).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the aqueous phase with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified via column chromatography on silica gel.[2]
-
Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[2]
Caption: Workflow for the synthesis of N-Aryl Benzodioxole Carboxamides.
Advanced Synthetic Strategies
More complex analogs can be achieved through modern cross-coupling reactions. For instance, the Suzuki-Miyaura coupling has been effectively used to introduce new aryl or heteroaryl groups onto a brominated benzodioxole scaffold, significantly expanding the accessible chemical space.[3] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[3]
Therapeutic Landscape and Biological Activities
Derivatives of the benzo-1,3-dioxole core have demonstrated efficacy in a multitude of therapeutic areas. The following sections highlight key findings and the underlying mechanisms of action.
Anticancer Activity
The MDP scaffold is a recurring motif in compounds with potent antitumor activity.[12][13] Research has identified derivatives active against a range of cancer cell lines, including prostate, pancreatic, leukemia, and breast cancer.[14][15][16]
Mechanisms of Action:
-
EGFR Inhibition: Certain bis-benzo[d][1][2]dioxol-5-yl thiourea derivatives have shown significant inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[15]
-
Apoptosis and Cell Cycle Arrest: A series of 1-benzo[1][2]dioxol-5-yl-indoles were found to induce apoptosis and cause cell cycle arrest at the S phase in leukemia cells.[14]
-
Inhibition of Angiogenesis: Modified piperine derivatives have demonstrated the ability to suppress tumor angiogenesis in in-vivo models.[17]
Comparative Cytotoxicity Data:
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Bis-thiourea derivative 5 | HepG2 (Liver) | 2.38 | [15] |
| Bis-thiourea derivative 5 | HCT116 (Colon) | 1.54 | [15] |
| 3-N-fused heteroaryl indole 20 | CCRF-CEM (Leukemia) | 0.328 | [14] |
| 3-N-fused heteroaryl indole 20 | MIA PaCa-2 (Pancreas) | 0.644 | [14] |
| Acrylamide derivative YL201 | MDA-MB-231 (Breast) | 4.92 | [16] |
Note: Doxorubicin and 5-Fluorouracil were used as reference drugs in these studies.
Neuroprotective Effects
Sesamol (benzo-1,3-dioxol-5-ol), the un-acetylated parent of our topic compound, is a potent antioxidant and anti-inflammatory agent with significant neuroprotective effects.[18][19] Its derivatives are being actively investigated for neurodegenerative diseases.[20][21]
Mechanism of Action: The primary neuroprotective mechanism involves combating oxidative stress and neuroinflammation.
-
Activation of the Nrf2 Pathway: Sesamol upregulates the master antioxidant response by activating the Nrf2 transcriptional pathway, leading to increased expression of protective enzymes like heme oxygenase-1 (HO-1).[22]
-
Inhibition of Inflammatory Pathways: It has been shown to suppress neuroinflammation by inhibiting key signaling cascades like NF-κB and MAPK, thereby reducing the production of pro-inflammatory cytokines.[21]
Caption: Neuroprotective mechanism via activation of the Nrf2-ARE pathway.
Antidiabetic and Other Activities
-
α-Amylase Inhibition: Several benzodioxole carboxamide derivatives have been identified as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion, suggesting a potential role in managing type 2 diabetes.[2] Safrole oil also demonstrated potent α-amylase inhibitory activity.[23]
-
Plant Growth Promotion: In an interesting application outside of medicine, N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamides have been developed as potent auxin receptor agonists that promote root growth, highlighting the scaffold's ability to interact with diverse biological systems.[11]
Conclusion and Future Outlook for Drug Development
The this compound scaffold and its analogs represent a rich field for therapeutic innovation. The core structure is readily synthesized and derivatized, and its analogs have demonstrated potent, multi-faceted biological activity spanning oncology, neuroprotection, and metabolic disease.
The path forward for researchers is clear but requires careful navigation. The primary challenge remains the potent, mechanism-based inhibition of CYP450 enzymes. Future drug design must focus on structural modifications that mitigate this effect without sacrificing therapeutic efficacy. This could involve, for example, introducing electron-withdrawing groups to destabilize the carbene intermediate or altering the substitution pattern to sterically hinder the interaction with the CYP active site.
By combining innovative synthetic chemistry with a deep understanding of the underlying pharmacology and toxicology, the benzo-1,3-dioxole scaffold will continue to be a valuable starting point for the development of next-generation therapeutics.
References
- 1. (E)-1-(Benzo[d][1,3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one [mdpi.com]
- 2. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldresearchersassociations.com [worldresearchersassociations.com]
- 4. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C9H8O4 | CID 67591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safrole - Wikipedia [en.wikipedia.org]
- 9. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 10. Methylenedioxyphenyl [cureffi.org]
- 11. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective effects of sesamol against LPS-induced spatial learning and memory deficits are mediated via anti-inflammatory and antioxidant activities in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A computational study to identify Sesamol derivatives as NRF2 activator for protection against drug-induced liver injury (DILI) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Protective effects of sesamol on systemic oxidative stress-induced cognitive impairments via regulation of Nrf2/Keap1 pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 23. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PMC [pmc.ncbi.nlm.nih.gov]
Benzo-1,3-dioxol-5-ol Acetate: A Technical Guide on a Key Synthetic Intermediate and its Potential Pharmacological Relevance
Abstract
This technical guide provides a comprehensive overview of Benzo-1,3-dioxol-5-ol acetate, also known as sesamol acetate. While direct therapeutic applications of this compound are not extensively documented in current literature, its critical role as a chemical intermediate in the synthesis of pharmacologically active molecules, notably the selective serotonin reuptake inhibitor (SSRI) Paroxetine, positions it as a compound of significant interest to researchers in drug discovery and development.[1] This document details its chemical properties, synthesis, and established applications. Furthermore, we will explore the well-documented therapeutic effects of its parent compound, sesamol, to provide a scientifically grounded perspective on potential, yet currently unvalidated, avenues of research for this compound.
Introduction: Defining this compound
This compound (CAS No. 326-58-9) is an organic compound belonging to the benzodioxole family.[2] It is the acetate ester of sesamol, a natural phenolic compound found in sesame oil.[1] Structurally, it features a 1,3-benzodioxole core with an acetate group attached at the 5-position. While it is sometimes referred to as safrole acetate, it is important to distinguish it from other derivatives of safrole, which have faced regulatory scrutiny.[3]
Currently, the primary utility of this compound in the scientific and industrial landscape is as a versatile chemical intermediate.[4][5] Its stable, protected phenolic hydroxyl group makes it an ideal precursor in multi-step synthetic pathways where the reactivity of the free phenol needs to be temporarily masked.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and for any future pharmacological studies.
| Property | Value | Source |
| CAS Number | 326-58-9 | [2] |
| Molecular Formula | C₉H₈O₄ | [3] |
| Molecular Weight | 180.16 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Synonyms | Sesamol Acetate, 1,3-benzodioxol-5-yl acetate | [2][3] |
| Solubility | Sparingly soluble in water, miscible with most oils | [1] |
| Stability | Stable under standard conditions; can undergo hydrolysis in the presence of strong acids or bases to yield sesamol and acetic acid. | [3] |
Role as a Key Synthetic Intermediate
The primary documented application of this compound is in organic synthesis. Its utility stems from the temporary protection of the phenolic hydroxyl group of sesamol, allowing for chemical modifications at other positions of the molecule without interference from the acidic phenol.
Synthesis of Paroxetine
This compound is a known intermediate in the synthesis of Paroxetine, a widely prescribed antidepressant.[1][6] The synthesis of Paroxetine involves a complex multi-step pathway where the 1,3-benzodioxole moiety, derived from intermediates like this compound, is a crucial component of the final drug structure.
Experimental Workflow: General Role in Multi-step Synthesis
The following diagram illustrates the conceptual workflow of using this compound in a synthetic pathway.
Caption: Conceptual workflow for utilizing this compound.
Synthesis of Other Compounds
This intermediate is also used in the synthesis of other chemical entities, such as 2-Hydroxy-4,5-methylenedioxybenzaldehyde, highlighting its versatility in building complex molecular architectures.[7]
The Therapeutic Potential of the Parent Compound: Sesamol
While this compound itself has not been the focus of extensive therapeutic investigation, the biological activities of its parent compound, sesamol, are well-documented. Sesamol is readily produced from its acetate form via hydrolysis.[8] The extensive research on sesamol provides a strong rationale for investigating its acetate ester, which may act as a prodrug or possess its own unique pharmacological profile.
Sesamol has demonstrated a wide array of biological activities, including:
-
Antioxidant Effects: Sesamol is a potent antioxidant, capable of scavenging various reactive oxygen species (ROS) such as hydroxyl radicals and superoxide anions.[9][10] This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[11][12]
-
Anti-inflammatory Properties: It has been shown to reduce the production of pro-inflammatory cytokines, suggesting a role in managing chronic inflammatory conditions.[12]
-
Neuroprotective Activity: Sesamol exhibits neuroprotective qualities by promoting neuronal survival, modulating neurotransmitter activity, and protecting against excitotoxicity.[12] These properties make it a compound of interest for neurodegenerative diseases like Parkinson's and Alzheimer's.[9][11]
-
Cardioprotective Effects: Research suggests that sesamol can contribute to heart health, likely through its antioxidant and anti-inflammatory mechanisms.[12]
-
Anticancer Potential: Emerging evidence indicates that sesamol may possess anticancer properties, although this area requires further investigation.[12]
Signaling Pathway: Hypothesized Mechanism of Sesamol's Antioxidant Action
The diagram below illustrates the generally accepted mechanism by which phenolic antioxidants like sesamol neutralize free radicals.
Caption: Sesamol's role in neutralizing reactive oxygen species.
Future Directions: Is There a Therapeutic Future for this compound?
The lack of direct research into the therapeutic effects of this compound presents a clear knowledge gap and an opportunity for future investigation. Several hypotheses can be formulated based on its chemical nature and the known properties of sesamol:
-
Prodrug Potential: The acetate group could render the molecule more lipophilic than sesamol, potentially enhancing its absorption and bioavailability. In vivo, esterases could then hydrolyze the acetate, releasing sesamol at the target site. This prodrug strategy is a common approach in drug development to improve pharmacokinetic profiles.
-
Unique Biological Activity: While it is a precursor to sesamol, the acetylated form may possess its own distinct biological activities that have yet to be explored. Some studies have noted that sesamol acetate has been monitored for reactivity and cytotoxicity.[3][13]
-
Novel Derivatives: this compound can serve as a scaffold for the synthesis of novel derivatives. By leveraging the known antioxidant and neuroprotective properties of the sesamol core, medicinal chemists could design new compounds with enhanced potency or selectivity.[10][14]
Conclusion
This compound is a compound of considerable interest, not for any currently known therapeutic effects of its own, but for its established role as a key intermediate in the synthesis of important pharmaceuticals like Paroxetine. The extensive and promising pharmacological profile of its parent compound, sesamol, provides a compelling scientific rationale for future research into the acetate ester. Drug development professionals and researchers are encouraged to consider this compound as a potential prodrug of sesamol or as a foundational structure for the development of new therapeutic agents targeting oxidative stress, inflammation, and neurodegeneration. Further investigation is warranted to unlock any latent therapeutic potential held by this versatile molecule.
References
- 1. gigvvy.com [gigvvy.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS 326-58-9: 1,3-Benzodioxol-5-ol, 5-acetate | CymitQuimica [cymitquimica.com]
- 4. pinpools.com [pinpools.com]
- 5. analytical chemistry|Standard manufactures and suppliers [chembk.com]
- 6. trans N-Benzyl Paroxetine | 105813-14-7 [chemicalbook.com]
- 7. 2-Hydroxy-4,5-methylenedioxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. Sesamol synthesis - chemicalbook [chemicalbook.com]
- 9. Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparations and antioxidant activities of sesamol and it's derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Sesamol acetate | 326-58-9 | FS70171 | Biosynth [biosynth.com]
- 14. Synthesis and Antioxidant Capacity of Some Derivatives of Sesamol at the C-6 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
"Benzo-1,3-dioxol-5-ol acetate" in medicinal chemistry
An In-Depth Technical Guide to Benzo-1,3-dioxol-5-ol Acetate in Medicinal Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Abstract
This compound, also known as sesamol acetate, is a synthetic derivative of sesamol, a naturally occurring phenolic compound found in sesame oil. While sesamol itself has garnered significant attention for its potent antioxidant, anti-inflammatory, and chemopreventive properties, its acetate ester represents a strategic modification aimed at enhancing its drug-like characteristics. This guide provides a comprehensive technical overview of this compound, covering its synthesis, physicochemical properties, and established pharmacological activities. We delve into the mechanistic underpinnings of its biological effects, which are primarily mediated by its active metabolite, sesamol. Detailed experimental protocols for its synthesis and in-vitro evaluation are provided, underpinned by the rationale for key methodological choices. This document serves as a foundational resource for researchers exploring the therapeutic potential of this promising scaffold in medicinal chemistry.
Introduction: The Rationale for Sesamol Acetylation
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Its prevalence stems from its unique electronic properties and its ability to serve as a stable, lipophilic pharmacophore. Sesamol (Benzo-1,3-dioxol-5-ol), a major lignan from sesame seeds, is a prime example, exhibiting a wide spectrum of therapeutic activities.[3][4] However, the clinical translation of natural phenols like sesamol can be hampered by suboptimal pharmacokinetic properties, such as limited oral bioavailability and rapid metabolic clearance.[5]
The strategic acetylation of sesamol's phenolic hydroxyl group to yield This compound is a classic prodrug approach. The primary goals of this modification are:
-
Enhanced Lipophilicity: The acetate group increases the molecule's lipid solubility, which can improve its absorption and ability to cross biological membranes.
-
Improved Stability: Masking the reactive phenolic hydroxyl group can protect the molecule from premature oxidation or conjugation, thereby increasing its stability in the gastrointestinal tract and circulation.
-
Sustained Release: In vivo, the ester bond is readily cleaved by ubiquitous esterase enzymes, releasing the active sesamol. This enzymatic conversion can provide a more sustained release of the parent drug, potentially prolonging its therapeutic effect.
This guide will, therefore, discuss the properties of this compound with the understanding that its pharmacological profile is intrinsically linked to its role as a precursor to sesamol.
Caption: Prodrug activation of this compound.
Synthesis and Physicochemical Characterization
The synthesis of this compound is a straightforward esterification of the parent phenol, sesamol.
Synthetic Protocol: Acetylation of Sesamol
This protocol describes a standard laboratory-scale synthesis.
Principle: The phenolic hydroxyl group of sesamol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. A mild base, such as pyridine or triethylamine, is used to deprotonate the phenol, increasing its nucleophilicity, and to scavenge the acetic acid byproduct generated during the reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sesamol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the mixture to 0°C using an ice bath. Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (sesamol) is consumed.
-
Workup: Upon completion, quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in step 1 (3x volumes).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by column chromatography on silica gel or recrystallization to yield this compound as a pure solid.
Caption: Synthesis of this compound.
Physicochemical Properties
A summary of the key identifiers and properties of the compound is presented below.
| Property | Value | Source |
| IUPAC Name | 1,3-benzodioxol-5-yl acetate | [6] |
| Synonyms | Sesamol Acetate, 3,4-Methylenedioxyphenyl acetate | [7] |
| CAS Number | 326-58-9 | [6][8] |
| Molecular Formula | C₉H₈O₄ | [6][8] |
| Molecular Weight | 180.16 g/mol | [6] |
| Appearance | Off-white to tan crystalline solid | [9] |
| Melting Point | 65.8 °C | [9] |
| Boiling Point | 135-140 °C at 13 Torr | [9] |
| XLogP3 | 1.3 | [6] |
Pharmacological Activity and Mechanisms of Action
The biological effects of this compound are attributable to the in-vivo liberation of sesamol. The following sections detail the well-documented activities of sesamol.
Antioxidant and Anti-inflammatory Effects
This is the most pronounced and studied activity of sesamol.
Mechanism of Action: Sesamol is a potent free radical scavenger due to its phenolic hydroxyl group.[10][11] It can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging oxidative chain reactions.[10] This direct antioxidant action is complemented by its ability to modulate endogenous antioxidant systems.
Furthermore, sesamol exerts significant anti-inflammatory effects by inhibiting key inflammatory pathways. A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[5][10] By preventing the activation and nuclear translocation of NF-κB, sesamol downregulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as COX-2 and iNOS.[5][10][12]
Caption: Key antioxidant and anti-inflammatory mechanisms of sesamol.
Cardioprotective and Metabolic Regulation
Sesamol has shown promise in mitigating cardiovascular risk factors. Its antioxidant properties protect cardiac cells from ischemia-reperfusion injury by neutralizing ROS.[10] Additionally, studies have revealed that sesamol can modulate lipid metabolism.[13] It has been shown to inhibit fatty acid synthesis and stimulate fatty acid oxidation, partly by targeting signaling pathways involving AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs).[13]
Anticancer Activity
The anticancer effects of sesamol are multi-faceted and have been observed in various cancer cell lines.[3] The primary mechanisms include:
-
Induction of Apoptosis: Sesamol can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax, Caspases) and anti-apoptotic (e.g., Bcl-2) proteins.[5]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells at different phases of the cell cycle.[5]
-
Inhibition of Pro-survival Signaling: Sesamol has been shown to interfere with critical cancer-promoting pathways such as PI3K/AKT and MAPK.[3]
Key Experimental Methodologies
To evaluate the therapeutic potential of this compound, a series of standardized in-vitro assays are essential.
Protocol: In-Vitro Free Radical Scavenging (DPPH Assay)
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to assess antioxidant activity. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which is measured spectrophotometrically.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol or DMSO.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
Ascorbic acid is typically used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of various concentrations of the test compound (and positive control) to the wells. For the blank, add 100 µL of the solvent (methanol or DMSO).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Data Analysis: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.
Protocol: In-Vitro Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.
Future Directions and Conclusion
This compound stands as a promising prodrug of sesamol, a natural compound with a wealth of therapeutic potential. The acetylation strategy offers a viable path to potentially improve the pharmacokinetic profile of sesamol, enhancing its prospects for clinical development.
Key areas for future investigation include:
-
Comparative Pharmacokinetics: Direct head-to-head studies comparing the bioavailability, metabolism, and clearance of sesamol versus its acetate prodrug are critical to validate the rationale for its synthesis.
-
In-Vivo Efficacy: While in-vitro data for sesamol is extensive, further in-vivo studies using the acetate prodrug in animal models of inflammation, cancer, and metabolic disorders are necessary to establish its efficacy.
-
Advanced Drug Delivery: Formulating this compound into advanced drug delivery systems, such as nanoparticles, could further enhance its bioavailability and target-site accumulation.[11]
-
Structural Analogs: The 1,3-benzodioxole scaffold remains a fertile ground for the synthesis of novel derivatives to optimize potency and selectivity for specific biological targets.[1][14][15]
References
- 1. worldresearchersassociations.com [worldresearchersassociations.com]
- 2. researchgate.net [researchgate.net]
- 3. Sesamol, a major lignan in sesame seeds (Sesamum indicum): Anti-cancer properties and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C9H8O4 | CID 67591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 326-58-9 [chemicalbook.com]
- 8. americanelements.com [americanelements.com]
- 9. echemi.com [echemi.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory and Antioxidant Activities of the Nonlipid (Aqueous) Components of Sesame Oil: Potential Use in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Preparations and antioxidant activities of sesamol and it's derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
The Enigmatic Absence: A Technical Examination of Benzo-1,3-dioxol-5-ol Acetate in Nature
A Guide for Researchers and Drug Development Professionals
Abstract
Benzo-1,3-dioxol-5-ol acetate, also known as sesamol acetate, is a molecule of significant interest in synthetic chemistry, serving as a versatile intermediate. However, a comprehensive review of scientific literature reveals a conspicuous absence of this compound as a naturally occurring metabolite. This technical guide synthesizes the current understanding of its parent compound, the naturally abundant sesamol, and delineates the synthetic routes to its acetylated form. By examining the biosynthetic pathways of related phenylpropanoids, we will explore the potential biochemical logic behind the non-occurrence of this compound in plants. This document serves as a critical resource for researchers in natural products, medicinal chemistry, and drug development, providing a rigorous foundation for future investigations into the biological activities and potential applications of this synthetically accessible compound.
Introduction: The Sesamol Lineage
The story of this compound is intrinsically linked to its precursor, Benzo-1,3-dioxol-5-ol, commonly known as sesamol. Sesamol is a well-documented natural phenolic compound, recognized for its potent antioxidant properties and its contribution to the stability of sesame oil.[1][2] It is a primary bioactive constituent found in sesame seeds (Sesamum indicum) and sesame oil.[3][4][5] The presence of the benzodioxole ring is a hallmark of a class of secondary metabolites with diverse biological activities. While sesamol itself is a product of the degradation of other sesame lignans, such as sesamolin, its own metabolic fate within the plant does not appear to include acetylation to form this compound.
The Natural Abundance of Sesamol and Related Compounds
Sesamol is a key bioactive compound in sesame, possessing antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] Its chemical structure features a phenol group attached to a 1,3-benzodioxole ring. This phenolic hydroxyl group is a critical determinant of its antioxidant activity, readily donating a hydrogen atom to scavenge free radicals.
The biosynthesis of related methylenedioxy compounds, such as safrole, has been studied in various plants.[6][7][8] These pathways typically involve modifications of phenylpropanoid precursors. The formation of the characteristic methylenedioxy bridge is a key enzymatic step. While plants possess a vast arsenal of enzymes capable of modifying phenolic compounds, including acetylation, there is currently no evidence to suggest that sesamol undergoes this specific transformation in nature.
This compound: A Synthetic Entity
In stark contrast to its precursor, this compound is predominantly described in the chemical literature as a synthetic compound. It serves as a valuable intermediate in the synthesis of more complex molecules. For instance, it is used in the synthesis of 2-Hydroxy-4,5-methylenedioxybenzaldehyde and is a precursor in the synthesis of certain pharmaceuticals.[9][10]
Synthesis Protocols
The synthesis of this compound is typically achieved through the straightforward acetylation of sesamol. This reaction involves treating sesamol with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct.
A Representative Laboratory Synthesis Protocol:
-
Dissolution: Dissolve sesamol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a base (e.g., triethylamine or pyridine, 1.1 equivalents) to the solution and stir.
-
Acetylation: Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (typically 1-3 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
This straightforward synthesis highlights the accessibility of this compound for research purposes, even in the absence of a natural source.
Physicochemical Properties
A summary of the key physicochemical properties of Benzo-1,3-dioxol-5-ol and its acetate is presented in the table below for comparative analysis.
| Property | Benzo-1,3-dioxol-5-ol (Sesamol) | This compound |
| Molecular Formula | C₇H₆O₃ | C₉H₈O₄ |
| Molar Mass | 138.12 g/mol | 180.16 g/mol |
| Appearance | White crystalline solid | Colorless to pale yellow liquid |
| Melting Point | 62-65 °C | Not available (liquid at room temp) |
| Boiling Point | 121-127 °C at 5 mmHg | Not available |
| Solubility | Sparingly soluble in water, miscible with most oils | Soluble in organic solvents |
| CAS Number | 533-31-3 | 326-58-9 |
Potential Biological Implications and Research Directions
The acetylation of the phenolic hydroxyl group in sesamol to form this compound would be expected to significantly alter its biological properties. The antioxidant activity of sesamol is largely attributed to this free hydroxyl group. Its acetylation would likely diminish this radical-scavenging capability.
However, the acetate form may possess other biological activities. The increased lipophilicity of the acetylated compound could enhance its ability to cross biological membranes, potentially leading to different pharmacokinetic and pharmacodynamic profiles. This opens up avenues for research into its potential as a prodrug, where the acetate group could be cleaved in vivo by esterases to release sesamol.
Future research should focus on:
-
Comparative Biological Screening: A head-to-head comparison of the biological activities of sesamol and this compound across a range of assays (e.g., anticancer, anti-inflammatory, antimicrobial).
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds to understand the in vivo effects of acetylation.
-
Enzymatic Stability: Assessing the stability of this compound in the presence of various esterases to evaluate its potential as a prodrug.
Visualizing the Chemical Relationship
The following diagrams illustrate the structures of sesamol and its acetate, as well as a simplified workflow for its synthesis.
Caption: Chemical structures of Sesamol and its acetate.
Caption: Simplified workflow for the synthesis of this compound.
Conclusion
While the natural world provides us with the valuable precursor, sesamol, this compound appears to be a product of human ingenuity in the laboratory. This guide has established the lack of evidence for its natural occurrence and provided a clear overview of its synthesis and relationship to its naturally abundant parent compound. The distinct physicochemical properties of the acetylated form suggest a different biological profile, warranting further investigation. For researchers and drug development professionals, this compound represents an accessible derivative of a proven bioactive natural product, offering a promising starting point for the development of novel therapeutic agents.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Sesamol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sesamol | C7H6O3 | CID 68289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Safrole - Wikipedia [en.wikipedia.org]
- 7. Safrole [chemeurope.com]
- 8. Chapter 5 - The Main Precursors [chemistry.mdma.ch]
- 9. 2-Hydroxy-4,5-methylenedioxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. ent-Paroxol | 389573-45-9 [chemicalbook.com]
An In-depth Technical Guide to the Safety and Toxicity Profile of Benzo-1,3-dioxol-5-ol acetate
Abstract
This technical guide provides a comprehensive analysis of the safety and toxicity profile of Benzo-1,3-dioxol-5-ol acetate (CAS 326-58-9), a compound belonging to the methylenedioxyphenyl (MDP) class of chemicals. Due to a lack of direct toxicological studies on this specific acetate ester, this guide employs a scientifically rigorous read-across approach, leveraging extensive data from its parent compound, Benzo-1,3-dioxol-5-ol (sesamol), and the well-documented toxicological characteristics of the broader MDP chemical family. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its potential hazards, metabolic pathways, and recommended safety protocols.
Introduction: Chemical Identity and the Methylenedioxyphenyl Class
This compound, also known as 3,4-Methylenedioxyphenol acetate, is an organic compound with the chemical formula C₉H₈O₄ and a molecular weight of 180.16 g/mol .[1] It is structurally characterized by a benzodioxole ring system, a feature that defines the methylenedioxyphenyl (MDP) class of compounds. MDPs are of significant toxicological interest due to their well-established interactions with metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[2][3]
Table 1: Chemical Identification
| Property | Value |
| IUPAC Name | 1,3-benzodioxol-5-yl acetate[1] |
| Synonyms | Benzo[d][4][5]dioxol-5-yl acetate, 3,4-Methylenedioxyphenol acetate |
| CAS Number | 326-58-9[1][6] |
| Molecular Formula | C₉H₈O₄[1][6] |
| Molecular Weight | 180.16 g/mol [1] |
| Chemical Structure | (See Figure 1) |
Figure 1. Chemical Structure of this compound.
Predicted Metabolism and Toxicokinetics: A Read-Across from Sesamol
Therefore, the toxicokinetics of this compound are expected to be largely dictated by the absorption, distribution, metabolism, and excretion of sesamol. Sesamol itself is known to undergo further metabolism, including demethylenation to form a catechol intermediate, which can then be bioactivated to a reactive orthoquinone.[7]
Core Toxicological Profile: Insights from Sesamol and the MDP Class
The primary toxicological concerns for compounds containing the methylenedioxyphenyl moiety revolve around their interaction with cytochrome P450 enzymes and the potential for the formation of reactive metabolites.
Acute Toxicity
While no specific acute toxicity data exists for this compound, a study on its parent compound, sesamol, in female C57BL/6 mice determined an LD₅₀ cut-off value of 500 mg/kg, placing it in GHS category 4.[8] At a high dose of 2000 mg/kg, severe histopathological changes were observed in the femur, spleen, gastrointestinal tract, lungs, heart, kidney, liver, stomach, and brain.[8] This study also reported excessive DNA strand breaks in femoral bone marrow cells and splenocytes at this high dose.[8]
Table 2: Acute Oral Toxicity of Sesamol
| Species | Route | LD₅₀ Cut-off | GHS Category | Reference |
| Mouse | Oral | 500 mg/kg | 4 | [8] |
Irritation and Sensitization
Sesamol has been shown to cause reversible eye irritation in rabbits.[9] Intradermal injection of sesamol in rats and rabbits resulted in necrosis and marked irritation, respectively.[9] Due to the rapid hydrolysis of this compound to sesamol, it is prudent to assume a similar potential for skin and eye irritation.
Genotoxicity and Carcinogenicity
The genotoxic potential of this compound has not been directly evaluated. However, as mentioned, high doses of sesamol have been shown to cause DNA damage in mice.[8] Furthermore, chronic feeding studies with sesamol have indicated carcinogenic potential, with observations of hyperplasia and squamous cell carcinomas of the stomach in rats and mice, and papillomatous foci in the bladder of mice.[9] It is important to note that some studies have also highlighted the antioxidant and potential anti-cancer properties of sesamol, indicating a complex, dose-dependent biological activity.
Mechanism of Toxicity: Cytochrome P450 Inhibition
A hallmark of methylenedioxyphenyl compounds is their ability to act as mechanism-based inhibitors of cytochrome P450 enzymes, particularly CYP3A4.[2][4][10] This inhibition occurs when the MDP group is metabolized by CYP enzymes to a reactive carbene intermediate, which then forms a stable, inhibitory complex with the heme iron of the enzyme.[7] This can lead to a significant reduction in the metabolism of other drugs that are substrates for the inhibited CYP isoform, potentially leading to adverse drug-drug interactions and toxicity. All MDP-derived designer drugs have shown inhibition against CYP2D6 activity.[11]
Experimental Protocols for Safety Assessment
For novel compounds like this compound where direct toxicological data is unavailable, a battery of in vitro and in vivo tests are recommended to characterize its safety profile. The following are standard, internationally recognized protocols that would be appropriate for this purpose.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is a stepwise procedure using a minimum number of animals to obtain sufficient information on the acute toxicity of a substance to enable its classification.[12]
Methodology:
-
Animal Model: Typically, female rats are used as they are often slightly more sensitive.[13]
-
Dosing: The test substance is administered orally in a stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[13] Each step uses three animals.
-
Observation: The presence or absence of compound-related mortality at one dose level determines the next dosing step. Animals are observed for at least 14 days for signs of toxicity and mortality.[13]
-
Endpoint: The test allows for the classification of the substance into one of a series of toxicity classes defined by fixed LD₅₀ cutoff values according to the Globally Harmonised System (GHS).[14]
In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)
This in vitro method assesses the potential of a chemical to cause skin irritation.[15][16][17]
Methodology:
-
Test System: A reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[15][17][18]
-
Procedure: The test chemical is applied topically to the RhE tissue.
-
Endpoint: Cell viability is measured after exposure, typically using the MTT assay. A reduction in tissue viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[15]
In Vitro Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)
This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[5][19]
Methodology:
-
Animal Model: The test is typically performed on rabbits.[19]
-
Procedure: A single dose of the test substance is applied to one eye of the animal, with the other eye serving as a control.[19] The use of analgesics and anesthetics is recommended to minimize pain and distress.[5]
-
Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored for lesions of the cornea, iris, and conjunctiva. The reversibility of any observed effects is also assessed.[20]
Mutagenicity - OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[21][22]
Methodology:
-
Test System: Several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth).[21]
-
Procedure: The bacterial strains are exposed to the test substance, with and without a metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.[23]
-
Endpoint: The test measures the ability of the substance to cause mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.[21]
Risk Assessment and Handling Recommendations
Given the predicted toxicological profile based on read-across from sesamol and the MDP class, this compound should be handled with caution in a research or industrial setting.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are recommended.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash before reuse. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention.
Conclusion
While direct toxicological data for this compound is currently unavailable, a read-across approach based on its parent compound, sesamol, and the known properties of the methylenedioxyphenyl class of compounds provides a strong basis for a preliminary safety assessment. The primary concerns are its potential for acute toxicity, skin and eye irritation, and, most significantly, its likely role as a mechanism-based inhibitor of cytochrome P450 enzymes. This latter property carries a risk of significant drug-drug interactions. Future research should focus on conducting direct toxicological studies on this compound to confirm these predictions and provide a more definitive safety profile. Until such data is available, this compound should be handled with appropriate caution, and its potential for metabolic interactions should be a key consideration in any drug development program.
References
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- 2. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 10. Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro cytochrome P450 inhibition potential of methylenedioxy-derived designer drugs studied with a two-cocktail approach - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. mbresearch.com [mbresearch.com]
- 17. oecd.org [oecd.org]
- 18. siesascs.edu.in [siesascs.edu.in]
- 19. nucro-technics.com [nucro-technics.com]
- 20. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 21. Ames test - Wikipedia [en.wikipedia.org]
- 22. microbiologyinfo.com [microbiologyinfo.com]
- 23. bio-protocol.org [bio-protocol.org]
Methodological & Application
Synthesis protocols for "Benzo-1,3-dioxol-5-ol acetate"
An In-Depth Guide to the Synthesis of Benzo-1,3-dioxol-5-ol Acetate (Sesamol Acetate)
Authored by: A Senior Application Scientist
Introduction: The Significance of Sesamol and its Acetylated Derivative
Benzo-1,3-dioxol-5-ol, commonly known as sesamol, is a potent antioxidant and a key bioactive component found in sesame oil.[1] Its unique phenolic structure, featuring the benzodioxole moiety, makes it a subject of extensive research in medicinal chemistry and drug development for its anti-inflammatory and antioxidant properties.[2][3] The acetylation of sesamol to produce this compound serves a critical purpose in synthetic chemistry. This process acts as a protective step for the hydroxyl group, a common strategy employed during the construction of more complex polyfunctional molecules.[4] By converting the reactive phenolic hydroxyl into a less reactive ester, chemists can perform reactions on other parts of the molecule without unintended side reactions. This guide provides a detailed protocol for this fundamental transformation, grounded in established chemical principles and safety practices.
Part 1: The Chemistry of Acetylation: Mechanism and Rationale
The conversion of a phenol, such as sesamol, to a phenyl acetate is a classic example of O-acylation, a type of nucleophilic acyl substitution. The reaction can be catalyzed by either an acid or a base, each working to enhance the reactivity of one of the core components.[4]
-
Base Catalysis: In the presence of a base like pyridine or triethylamine, the acidic proton of the phenolic hydroxyl group is abstracted. This deprotonation generates a phenoxide anion, which is a significantly stronger nucleophile than the neutral phenol. This highly nucleophilic anion then readily attacks the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride.[4]
-
Acid Catalysis: Conversely, an acid catalyst protonates the carbonyl oxygen of the acetic anhydride. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weaker, neutral phenol nucleophile.[4]
For the synthesis of this compound, base catalysis is commonly employed due to its high efficiency and favorable reaction kinetics at moderate temperatures. Pyridine is often the base of choice as it can also serve as the reaction solvent.
Reaction Pathway Visualization
Caption: Base-catalyzed acetylation of sesamol.
Part 2: Experimental Protocol: Base-Catalyzed Acetylation
This section details a reliable, field-proven protocol for the synthesis of this compound from sesamol using acetic anhydride and pyridine.
Mandatory Safety Precautions
This procedure involves hazardous materials. Strict adherence to safety protocols is essential.
-
Work Environment: All steps must be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is acceptable, but check compatibility), and splash-proof safety goggles at all times.
-
Reagent Hazards:
-
Emergency Preparedness: Ensure immediate access to a safety shower, eyewash station, and appropriate fire extinguisher.
Materials and Equipment
-
Reagents:
-
Benzo-1,3-dioxol-5-ol (Sesamol, >99%)
-
Acetic Anhydride (ACS grade, >98%)
-
Pyridine (Anhydrous, >99%)
-
Diethyl ether or Ethyl acetate (ACS grade)
-
Hydrochloric Acid (HCl), 1 M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stir plate and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization or column chromatography
-
Quantitative Data Summary
| Parameter | Value | Molar Eq. | Notes |
| Reactant | |||
| Benzo-1,3-dioxol-5-ol | 1.38 g | 1.0 | (MW: 138.12 g/mol ) |
| Reagents & Solvents | |||
| Acetic Anhydride | 1.53 g (1.4 mL) | 1.5 | (MW: 102.09 g/mol ) |
| Pyridine | 15 mL | Solvent | Acts as both solvent and catalyst |
| Product (Theoretical) | |||
| This compound | 1.80 g | - | (MW: 180.16 g/mol )[7] |
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL round-bottom flask.
-
Add Benzo-1,3-dioxol-5-ol (1.38 g, 10 mmol) to the flask.
-
Add anhydrous pyridine (15 mL) to the flask. Stir the mixture until the solid is completely dissolved.
-
Place the flask in an ice bath and allow the solution to cool to 0-5 °C.
-
-
Reagent Addition:
-
Measure acetic anhydride (1.4 mL, 15 mmol) and place it in a dropping funnel.
-
Add the acetic anhydride dropwise to the cooled, stirring pyridine solution over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-Up and Extraction:
-
Carefully pour the reaction mixture over ~50 g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layer sequentially with:
-
1 M HCl solution (2 x 30 mL) to remove pyridine.
-
Saturated NaHCO₃ solution (2 x 30 mL) to neutralize any remaining acid.
-
Brine (1 x 30 mL) to remove residual water.
-
-
-
Drying and Solvent Removal:
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Dry the solution over anhydrous magnesium sulfate or sodium sulfate.
-
Decant or filter the dried solution to remove the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product, often an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Part 3: An Alternative Solvent-Free Approach
For laboratories focused on greener chemistry principles, an alternative protocol can be employed that eliminates the need for both a catalyst and a solvent.[8] This method leverages thermal energy to drive the reaction.
Solvent-Free Protocol
-
Reaction Setup: In a 25 mL round-bottom flask, combine Benzo-1,3-dioxol-5-ol (1 mmol) and acetic anhydride (1.5 mmol).[8]
-
Reaction: Heat the mixture in an oil bath at a moderate temperature (e.g., 60-80 °C) with stirring for 1-2 hours, monitoring by TLC.[8]
-
Work-Up: Cool the mixture to room temperature. Add water to quench the excess acetic anhydride, followed by extraction with an appropriate organic solvent as described in the primary protocol. The washing steps can then be followed for purification. This method offers a simpler setup and reduces chemical waste.
Conclusion
The acetylation of Benzo-1,3-dioxol-5-ol is a robust and fundamental transformation in organic synthesis. The base-catalyzed protocol provided offers high yields and is widely applicable. By understanding the underlying mechanism, adhering strictly to safety procedures, and following a systematic workflow, researchers can reliably produce this compound for subsequent use in complex molecule synthesis and drug development programs.
References
- 1. Elimination and metabolism of sesamol, a bioactive compound in sesame oil, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sesamol suppresses the inflammatory response by inhibiting NF-κB/MAPK activation and upregulating AMP kinase signaling in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. dsusd-keenan.safeschoolssds.com [dsusd-keenan.safeschoolssds.com]
- 6. carlroth.com [carlroth.com]
- 7. This compound | C9H8O4 | CID 67591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
Application Note: Quantitative Analysis of Benzo-1,3-dioxol-5-ol acetate
Abstract: This document provides detailed analytical methods and protocols for the accurate quantification of Benzo-1,3-dioxol-5-ol acetate (Sesamol Acetate). Primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), this guide is designed for researchers, quality control analysts, and drug development professionals. The methodologies are grounded in established scientific principles and adhere to the validation framework outlined by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.
Introduction and Scope
This compound, the acetate ester of sesamol, is a chemical entity of interest in various fields, including synthetic chemistry and as a potential component or impurity in pharmaceutical and flavor/fragrance manufacturing. Its accurate and precise quantification is critical for ensuring product quality, process control, and adherence to regulatory standards.
This application note presents two robust, validated methods for the determination of this compound. The choice between HPLC-UV and GC-MS depends on the specific application, required sensitivity, sample matrix, and the need for structural confirmation. The protocols herein are designed to be self-validating systems, incorporating principles of specificity, linearity, accuracy, and precision as mandated by international guidelines.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1,3-benzodioxol-5-yl acetate | PubChem[4] |
| Molecular Formula | C₉H₈O₄ | PubChem[4] |
| Molecular Weight | 180.16 g/mol | PubChem[4] |
| CAS Number | 3525-34-8 | ChemBK[5] |
| Appearance | Solid (predicted) |
Core Principles of Analytical Method Validation
The objective of analytical method validation is to demonstrate through empirical evidence that a procedure is fit for its intended purpose.[3] All protocols described in this note are developed with the validation parameters defined in the ICH Q2(R2) guideline as a foundation.[1][2]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6][7]
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often reported as percent recovery.[7]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
Method 1: Quantification by Reverse-Phase HPLC-UV
3.1. Principle and Rationale
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for the routine quality control and assay of this compound. The molecule's aromatic ring and ester group provide a strong chromophore for UV detection, while its moderate polarity makes it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This method offers excellent precision, accuracy, and high throughput for assay and purity testing.
3.2. Detailed Experimental Protocol
Reagents and Materials
-
This compound reference standard (>99% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or Nylon)
Sample and Standard Preparation
-
Solvent (Diluent): Acetonitrile/Water (50:50, v/v)
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Calibration Standards (10 - 200 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Stock Solution with the Diluent. A suggested range is 10, 25, 50, 100, and 200 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample matrix expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of Diluent, sonicate for 15 minutes to ensure complete dissolution/extraction, allow to cool to room temperature, and dilute to volume. Filter an aliquot through a 0.45 µm syringe filter before injection. This results in a theoretical concentration of 100 µg/mL.
Instrumentation and Chromatographic Conditions
Table 2: HPLC-UV Instrumental Parameters
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard quaternary or binary pump system with autosampler and DAD/VWD. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Industry-standard column providing excellent retention and peak shape for this analyte. |
| Mobile Phase | A: Water; B: Acetonitrile | Common solvents offering good selectivity and UV transparency. |
| Gradient | 0-10 min: 50% B; 10-12 min: 50-90% B; 12-15 min: 90% B; 15.1-18 min: 50% B | A gradient ensures elution of the analyte with good peak shape and cleans the column of late-eluting impurities. An isocratic run (e.g., 50% B) can be used for simple assay if specificity is demonstrated. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
| Detector | Diode Array (DAD) or Variable Wavelength (VWD) | |
| Wavelength | 290 nm | Wavelength of maximum absorbance for the benzodioxole chromophore. |
| Run Time | 18 minutes | Sufficient time for elution and column re-equilibration. |
HPLC Workflow Diagram
3.3. Method Validation and Data Analysis
-
System Suitability: Before analysis, inject the 100 µg/mL standard five times. The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%.[1]
-
Linearity: Plot the peak area versus the concentration of the five calibration standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze a sample of known concentration (e.g., a spiked placebo matrix) at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.[7]
-
Precision (Repeatability): Analyze six individual preparations of the sample at 100% of the target concentration. The %RSD should be ≤ 2.0%.
-
Quantification: The concentration of this compound in the sample is calculated using the linear regression equation derived from the calibration curve.
Method 2: Quantification by GC-MS
4.1. Principle and Rationale
Gas Chromatography combined with Mass Spectrometry (GC-MS) is a powerful technique that provides both quantification and definitive structural confirmation. It is particularly useful for identifying and quantifying the analyte at trace levels or in complex matrices where chromatographic co-elution might be a problem for UV detection. This compound is sufficiently volatile and thermally stable for GC analysis. The mass spectrometer provides high selectivity by monitoring for specific fragment ions. The presence of GC-MS spectral data in public databases further supports its use.[4]
4.2. Detailed Experimental Protocol
Reagents and Materials
-
This compound reference standard (>99% purity)
-
Ethyl Acetate, GC grade or equivalent high-purity solvent
-
Helium (Carrier Gas), ultra-high purity (99.999%)
-
Volumetric flasks (Class A)
-
Microsyringes or calibrated pipettes
-
GC vials with septa
Sample and Standard Preparation
-
Solvent: Ethyl Acetate
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.
-
Calibration Standards (1 - 50 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Stock Solution. A lower concentration range is often used for GC-MS due to its higher sensitivity.
-
Sample Preparation: Sample preparation must be adapted to the matrix. For a solid matrix, a solvent extraction may be necessary.[8][9] For a liquid sample, a liquid-liquid extraction (LLE) into ethyl acetate might be required.[10] The final extract should be dissolved in ethyl acetate to a theoretical concentration within the calibration range.
Instrumentation and Analytical Conditions
Table 3: GC-MS Instrumental Parameters
| Parameter | Recommended Condition | Rationale |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent | Standard, reliable system for routine analysis. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A low-polarity column providing excellent separation for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet | Split/Splitless, operated in Split mode (e.g., 20:1) | Split injection prevents column overload and ensures sharp peaks for quantitative analysis. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min | The temperature program separates the analyte from solvent and potential matrix components. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns. |
| Acquisition | Selected Ion Monitoring (SIM) | SIM mode significantly increases sensitivity and selectivity for quantification. |
| Ions to Monitor | Quantifier: m/z 138; Qualifiers: m/z 180 (M+), 110 | The molecular ion (180) and major fragments should be chosen. m/z 138 (loss of acetyl group) is a likely strong signal. |
GC-MS Workflow Diagram
4.3. Method Validation and Data Analysis
-
Specificity: Confirmed by the retention time match and, critically, by the ratio of the quantifier to qualifier ions, which must match that of a pure standard within a defined tolerance (e.g., ±20%).
-
Linearity, Accuracy, Precision: Determined as described in the HPLC section (4.3), using the peak area of the quantifier ion (m/z 138). Acceptance criteria are generally similar.
-
Quantification: Calculated from the calibration curve generated by plotting the peak area of the quantifier ion against the concentration of the standards.
Method Selection and Summary
Choosing the appropriate analytical technique is a critical decision based on the specific requirements of the analysis.
Table 4: Comparison of HPLC-UV and GC-MS Methods
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid-phase separation with UV absorbance detection | Gas-phase separation with mass-based detection |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass fragmentation pattern) |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) |
| Primary Use | Routine QC, assay, purity, stability testing | Trace analysis, impurity identification, structural confirmation, complex matrices |
| Sample Prep | Simpler, dissolution in mobile phase | Can be more complex (e.g., LLE, SPE)[9][11] |
| Throughput | High | Moderate |
| Cost | Lower | Higher |
Conclusion
This application note provides two comprehensive, robust, and validated analytical methods for the quantification of this compound. The RP-HPLC-UV method is recommended for routine quality control and assay due to its high precision and throughput. The GC-MS method offers superior sensitivity and specificity, making it the ideal choice for trace-level quantification, impurity identification, and analysis in complex sample matrices. Both protocols are designed to be implemented within a regulated environment by adhering to the principles of analytical method validation outlined by ICH guidelines.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. This compound | C9H8O4 | CID 67591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. analytical chemistry|Standard manufactures and suppliers [chembk.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. database.ich.org [database.ich.org]
- 8. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publ.iss.it [publ.iss.it]
- 11. projects.sare.org [projects.sare.org]
Mastering the Purification of Benzo-1,3-dioxol-5-ol Acetate: A Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the purification of Benzo-1,3-dioxol-5-ol acetate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to offer a deeper understanding of the principles behind each purification technique, ensuring robust and reproducible results.
Introduction: The Importance of Purity for this compound
This compound, also known as sesamol acetate, is a derivative of sesamol, a natural phenolic compound found in sesame oil. Its unique chemical structure makes it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The purity of this compound is paramount, as even trace impurities can lead to undesirable side reactions, lower yields, and compromised biological activity in downstream applications.
Common impurities encountered during the synthesis of this compound can include unreacted starting materials like sesamol, residual acylating agents, and byproducts such as 1,2-methylenedioxybenzene, sesamol formate, and 3,4-methylenedioxybenzaldehyde (piperonal)[1]. Tarry polymers may also form, particularly in reactions involving oxidation[2]. This guide will detail three primary purification techniques: recrystallization, flash column chromatography, and vacuum distillation, providing both theoretical understanding and practical, step-by-step protocols.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is essential for selecting and optimizing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₄ | PubChem[3] |
| Molecular Weight | 180.16 g/mol | PubChem[3] |
| Appearance | Off-white to tan crystalline solid | Echemi[4] |
| Melting Point | 62-64 °C (for the parent alcohol, sesamol) | Google Patents[2] |
| Boiling Point | 135-140 °C @ 13 Torr (for the parent alcohol, sesamol) | Echemi[4] |
Safety Precautions
Before commencing any purification protocol, it is crucial to consult the Safety Data Sheet (SDS). This compound and its related compounds may be harmful if swallowed, cause skin irritation, and result in serious eye damage[1]. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Purification Strategy Workflow
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The following diagram illustrates a typical decision-making workflow.
Caption: Decision workflow for selecting the appropriate purification technique.
Technique 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at elevated temperatures, while impurities remain either insoluble or highly soluble at all temperatures.
Selecting the Right Solvent
The choice of solvent is critical for successful recrystallization. For aromatic acetates, a range of solvents can be effective. A good starting point is to test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.
Commonly Tested Solvents for Aromatic Esters:
-
Ethanol
-
Methanol
-
Isopropanol
-
Ethyl acetate
-
Hexane or Heptane
-
Toluene
-
Acetone
-
Water (often used as an anti-solvent in a solvent pair system)
A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be highly effective. In this approach, the crude product is dissolved in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. The "poor" solvent (in which it is sparingly soluble) is then added dropwise until the solution becomes slightly turbid. Upon slow cooling, high-purity crystals should form.
Protocol: Recrystallization of this compound
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s) (e.g., ethanol and deionized water)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and gently heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities (like dust or tar) are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature. If using a solvent pair, add the anti-solvent (e.g., water) dropwise to the hot solution until a persistent cloudiness is observed. Reheat gently until the solution becomes clear again.
-
Crystal Growth: Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting:
-
Oiling out: If the compound separates as an oil instead of crystals, reheat the solution to dissolve the oil, add more of the primary solvent, and allow it to cool more slowly.
-
No crystal formation: If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of the pure compound.
-
Low recovery: The mother liquor can be concentrated and a second crop of crystals can be obtained, although they may be of lower purity.
Technique 2: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for separating components of a mixture based on their differential adsorption to a stationary phase. It is particularly useful for complex mixtures or when impurities have polarities similar to the target compound.
Principles of Separation
In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase. Compounds with higher polarity will have a stronger affinity for the silica gel and will elute more slowly, while less polar compounds will travel down the column more quickly. The choice of mobile phase is critical for achieving good separation.
Protocol: Flash Column Chromatography of this compound
Objective: To separate this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Mobile phase solvents (e.g., hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Mobile Phase Selection: Using TLC, determine an appropriate mobile phase that gives the target compound a retention factor (Rf) of approximately 0.2-0.4. A good starting point for aromatic esters is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial mobile phase. Ensure the column is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the dry powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, applying gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the composition of the fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Workflow for Column Chromatography:
Caption: Step-by-step workflow for flash column chromatography.
Technique 3: Vacuum Distillation
For liquid or low-melting solid compounds, vacuum distillation can be an effective purification method, especially for separating the target compound from non-volatile or tarry impurities[2]. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.
Protocol: Vacuum Distillation of this compound
Objective: To purify this compound by separating it from non-volatile impurities.
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle and stirrer
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Charging the Flask: Place the crude this compound into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask with stirring.
-
Distillation: Collect the fraction that distills at the expected boiling point for the given pressure. A patent for the synthesis of sesamol acetate mentions vacuum distillation at 100-105 °C and 2-5 mmHg to yield a product with greater than 98% purity[1].
-
Isolation: Once the distillation is complete, carefully release the vacuum and collect the purified product from the receiving flask.
Conclusion
The successful purification of this compound is a critical step in many synthetic endeavors. The choice of purification technique should be guided by the specific impurity profile of the crude material and the desired level of purity. By understanding the underlying principles of recrystallization, flash column chromatography, and vacuum distillation, and by carefully following the detailed protocols provided in this guide, researchers can confidently obtain high-purity this compound for their research and development needs.
References
Application Notes and Protocols: Benzo-1,3-dioxol-5-ol Acetate as a Versatile Starting Material in Drug Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Benzo-1,3-dioxol-5-ol acetate as a starting material for the synthesis of pharmacologically active compounds. This document outlines the rationale for its use, detailed protocols for its conversion to the key intermediate, sesamol, and subsequent elaboration into diverse drug scaffolds.
Introduction: The Strategic Utility of this compound
This compound, also known as sesamol acetate, is a stable, crystalline solid that serves as a protected form of Benzo-1,3-dioxol-5-ol (sesamol). The benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its rigid, planar structure and ability to engage in various biological interactions make it an attractive building block for drug design.
The primary advantage of using this compound lies in the protection of the phenolic hydroxyl group of sesamol.[1] The acetate group is a simple and effective protecting group that masks the reactivity of the phenol, preventing unwanted side reactions during multi-step syntheses.[2] It can be readily and cleanly removed under mild conditions to liberate the free hydroxyl group of sesamol, which can then be utilized for further chemical transformations.[1][2] This strategy allows for greater control and flexibility in the synthesis of complex molecules.
This guide will detail the deprotection of this compound to sesamol and provide protocols for the synthesis of three classes of biologically active molecules: anticonvulsant stiripentol analogues, antibacterial pyrazole derivatives, and bioactive N-(benzo[d][3][4]dioxol-5-yl) amides.
PART 1: Deprotection of this compound to Sesamol
The first critical step in utilizing this compound is the removal of the acetyl protecting group to furnish sesamol. This is typically achieved through base-catalyzed hydrolysis.
Protocol 1: Synthesis of Benzo-1,3-dioxol-5-ol (Sesamol)
This protocol describes the hydrolysis of this compound to yield sesamol.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in methanol (approximately 10 mL per gram of acetate).
-
Prepare a 2 M solution of sodium hydroxide in water and add it to the reaction mixture (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture with 1 M HCl to pH ~7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude sesamol can be purified by recrystallization from a suitable solvent system (e.g., chloroform/petroleum ether) to afford off-white to tan crystals.[5]
Data Presentation:
| Starting Material | Reagents | Solvent | Time | Product | Yield |
| This compound | NaOH | Methanol | 1-3 h | Sesamol | >90% |
Visualization of the Deprotection Workflow:
Caption: Workflow for the deprotection of this compound.
PART 2: Synthesis of Drug Scaffolds from Sesamol
Once sesamol is obtained, its phenolic hydroxyl group can be used as a handle for a variety of synthetic transformations to build complex drug molecules.
Application 1: Synthesis of Stiripentol Analogues (Anticonvulsants)
Stiripentol is an antiepileptic drug that features the benzodioxole core. Analogues of stiripentol can be synthesized from benzodioxole-containing precursors.[3][6][7][8] A key intermediate in the synthesis of stiripentol is (E)-1-(benzo[d][3][4]dioxol-5-yl)-4,4-dimethylpent-1-en-3-one, which is prepared via a Claisen-Schmidt condensation.[3]
This protocol details the Claisen-Schmidt condensation of piperonal (which can be synthesized from sesamol) with pinacolone.
Materials:
-
Piperonal (1,3-Benzodioxole-5-carbaldehyde)
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve piperonal (1.0 eq) and pinacolone (1.2 eq) in methanol.
-
Prepare a solution of KOH (2.0 eq) in a mixture of methanol and water and add it dropwise to the reaction mixture.
-
Heat the reaction mixture to 75 °C and stir for 4-6 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the crude product.
-
The crude product can be purified by recrystallization from ethanol.
The resulting α,β-unsaturated ketone is then reduced to the corresponding allylic alcohol.
Materials:
-
(E)-1-(benzo[d][3][4]dioxol-5-yl)-4,4-dimethylpent-1-en-3-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the α,β-unsaturated ketone (1.0 eq) in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the cooled solution.
-
Stir the reaction at room temperature for 18 hours.[3]
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the stiripentol analogue.
Visualization of Stiripentol Analogue Synthesis:
Caption: Synthetic pathway to a stiripentol analogue.
Application 2: Synthesis of Antibacterial Pyrazole Derivatives
The benzodioxole moiety can be incorporated into pyrazole scaffolds, which are known to exhibit a wide range of biological activities, including antibacterial properties.[9] The synthesis often starts with a chalcone derived from a benzodioxole aldehyde.
This protocol describes the synthesis of a chalcone from a substituted acetophenone and a benzodioxole aldehyde.
Materials:
-
Substituted acetophenone
-
1,3-Benzodioxole-5-carbaldehyde (Piperonal)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the substituted acetophenone (1.0 eq) and piperonal (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH (2.0 eq) dropwise to the stirred mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol.[10]
The chalcone is then cyclized with a hydrazine derivative to form the pyrazole ring.
Materials:
-
1,3-Diaryl-2-propen-1-one (Chalcone)
-
Hydrazine hydrate or substituted hydrazine
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve the chalcone (1.0 eq) and hydrazine hydrate (1.2 eq) in glacial acetic acid in a round-bottom flask.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the pyrazole derivative by recrystallization from a suitable solvent.
Visualization of Pyrazole Synthesis:
Caption: Synthetic pathway to antibacterial pyrazole derivatives.
Application 3: Synthesis of N-(benzo[d][3][4]dioxol-5-yl) Amide Derivatives
Amide derivatives of benzodioxole have shown potential as auxin receptor agonists and antidiabetic agents.[4][11] These are typically synthesized by coupling a benzodioxole amine with a carboxylic acid.
This protocol describes a general procedure for the synthesis of N-(benzo[d][3][4]dioxol-5-yl) amides via amide bond formation.
Materials:
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and DMAP (0.3 eq) in anhydrous DCM.[11]
-
Stir the mixture for 5-10 minutes.
-
Add EDCI (1.3 eq) to the reaction mixture and stir for another 10 minutes.[11]
-
Add a solution of Benzo[d][3][4]dioxol-5-amine (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel.
Visualization of Amide Synthesis:
Caption: Synthetic pathway to N-(benzo[d][3][4]dioxol-5-yl) amides.
Safety and Handling
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed information on the hazards and handling of all chemicals used. [9]
-
Sodium hydroxide and hydrochloric acid are corrosive and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
This compound is a valuable and versatile starting material in drug synthesis. Its utility as a protected form of sesamol allows for the strategic and controlled synthesis of a wide array of pharmacologically active molecules. The protocols outlined in these application notes provide a practical framework for the deprotection of this compound and its subsequent conversion into diverse drug scaffolds. By leveraging the unique properties of the benzodioxole moiety, researchers can continue to explore and develop novel therapeutic agents.
References
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 5. echemi.com [echemi.com]
- 6. orientjchem.org [orientjchem.org]
- 7. CN102690252A - Preparation method of stiripentol - Google Patents [patents.google.com]
- 8. A Facile One-Pot Process for the Synthesis of Stiripentol. – Oriental Journal of Chemistry [orientjchem.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. jmpas.com [jmpas.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Leveraging Benzo-1,3-dioxol-5-ol Acetate in the Synthesis of Novel Antifungal Agents
Introduction: The Imperative for Novel Antifungal Therapies and the Potential of Safrole-Derived Scaffolds
The escalating prevalence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the urgent development of novel antifungal agents with distinct mechanisms of action. Nature has perennially served as a rich repository of bioactive scaffolds, and compounds derived from safrole, such as Benzo-1,3-dioxol-5-ol (sesamol), have garnered significant attention for their therapeutic potential, including their inherent antifungal properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of Benzo-1,3-dioxol-5-ol acetate as a readily accessible starting material for the synthesis of promising antifungal candidates, with a particular focus on 1,3,4-oxadiazole derivatives.
The core of this synthetic strategy lies in the versatile reactivity of the sesamol scaffold, which can be accessed through the simple hydrolysis of the commercially available this compound. The phenolic hydroxyl group of sesamol is a key functional handle for introducing diverse pharmacophores, enabling the exploration of a broad chemical space to optimize antifungal potency and selectivity.
Physicochemical Properties of Key Compounds
A thorough understanding of the physicochemical properties of the starting material and its key derivatives is paramount for successful synthesis and downstream applications.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Key Synonyms |
| This compound | C₉H₈O₄ | 180.16 | Not specified | Not specified | 1,3-benzodioxol-5-yl acetate[4] |
| Benzo-1,3-dioxol-5-ol | C₇H₆O₃ | 138.12 | Off-white to tan crystalline solid | 65.8 | Sesamol, 3,4-(Methylenedioxy)phenol[5] |
Strategic Synthesis of Antifungal 1,3,4-Oxadiazole Derivatives
The following protocols outline a validated synthetic pathway from this compound to a representative 1,3,4-oxadiazole derivative, a class of compounds known for their broad-spectrum biological activities, including antifungal effects.[6] The proposed mechanism of action for many antifungal 1,3,4-oxadiazoles involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[7]
Experimental Workflow Overview
The overall synthetic strategy is a three-step process, commencing with the deacetylation of the starting material to unveil the reactive phenolic group of sesamol. This is followed by the introduction of a hydrazide moiety via a Williamson ether synthesis and subsequent hydrazinolysis. The final step involves the construction of the 1,3,4-oxadiazole ring through a condensation and cyclization reaction.
Caption: Synthetic workflow from this compound to a target 1,3,4-oxadiazole antifungal agent.
Detailed Experimental Protocols
PART 1: Synthesis of Benzo-1,3-dioxol-5-ol (Sesamol) from this compound
Rationale: The initial and crucial step is the hydrolysis of the acetate ester to liberate the phenolic hydroxyl group of sesamol. This functional group is the cornerstone for subsequent derivatization. Standard basic or acidic hydrolysis conditions can be employed. Basic hydrolysis is often preferred for its cleaner reaction profile and simpler workup.
Protocol 1: Basic Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Addition of Base: To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 equivalents).
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., 1 M HCl) to a pH of approximately 6-7.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
-
Purification: The crude sesamol can be purified by recrystallization from a suitable solvent system (e.g., chloroform/petroleum ether) to yield an off-white to tan crystalline solid.[5]
PART 2: Synthesis of 2-(Benzo[d][8][9]dioxol-5-yloxy)acetohydrazide
Rationale: This two-step procedure first introduces an ethyl acetate moiety onto the phenolic oxygen via a Williamson ether synthesis, a classic Sₙ2 reaction.[8] The resulting ester is then converted to the corresponding hydrazide by treatment with hydrazine hydrate. This acetohydrazide is a versatile intermediate for the synthesis of various five-membered heterocycles, including 1,3,4-oxadiazoles.
Protocol 2: Williamson Ether Synthesis and Hydrazinolysis
-
Williamson Ether Synthesis:
-
In a round-bottom flask, dissolve sesamol (1 equivalent) and anhydrous potassium carbonate (K₂CO₃) (2-3 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
To this stirred suspension, add ethyl chloroacetate (1.1-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor by TLC until the reaction is complete.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the product. Filter the solid, wash with water, and dry. This intermediate ester can be used in the next step without further purification if it is of sufficient purity.
-
-
Hydrazinolysis:
-
Suspend the crude ethyl (benzo[d][9][10]dioxol-5-yloxy)acetate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (N₂H₄·H₂O) (5-10 equivalents) to the suspension.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Triturate the residue with cold water, filter the resulting solid, wash with water, and dry. The product, 2-(benzo[d][9][10]dioxol-5-yloxy)acetohydrazide, can be recrystallized from ethanol to obtain a pure product.[8]
-
PART 3: Synthesis of 2-((Benzo[d][8][9]dioxol-5-yloxy)methyl)-5-(substituted-phenyl)-1,3,4-oxadiazoles
Rationale: The final step involves the acid-catalyzed condensation of the acetohydrazide intermediate with a substituted aromatic aldehyde, followed by oxidative cyclization to form the stable 1,3,4-oxadiazole ring. The choice of the substituted aldehyde allows for the introduction of various functionalities to modulate the antifungal activity.
Protocol 3: Oxidative Cyclization to form 1,3,4-Oxadiazoles
-
Reaction Setup: In a round-bottom flask, dissolve 2-(benzo[d][9][10]dioxol-5-yloxy)acetohydrazide (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in a suitable solvent such as absolute ethanol or glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a few drops of glacial acetic acid, to the mixture.
-
Reaction: Reflux the reaction mixture for several hours, monitoring the formation of the product by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any acidic impurities.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield the pure 2,5-disubstituted-1,3,4-oxadiazole derivative.
Caption: General mechanism for the formation of 1,3,4-oxadiazoles from hydrazides and aldehydes.
Antifungal Activity and Mechanism of Action
Derivatives of sesamol, particularly those incorporating heterocyclic moieties like 1,3,4-oxadiazole, have demonstrated significant antifungal activity against a range of pathogenic fungi. The mechanism of action is often attributed to the disruption of the fungal cell membrane's integrity and interference with essential metabolic processes.[1][2][3]
Key Mechanistic Insights:
-
Ergosterol Biosynthesis Inhibition: Many azole and oxadiazole-based antifungal agents target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol.[7] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane's structure and function.
-
Cell Membrane Disruption: Sesamol itself has been shown to perturb membrane integrity and disrupt plasma membrane ATPase activity in Candida albicans.[1] This inherent activity of the core scaffold can be potentiated by the addition of the 1,3,4-oxadiazole ring and other lipophilic substituents, enhancing the compound's ability to intercalate into and disrupt the fungal cell membrane.
-
Interference with Energy Metabolism: Recent studies have indicated that sesamol can decrease ATP levels and the activity of key enzymes in the tricarboxylic acid (TCA) cycle in fungi, thereby interfering with their energy metabolism.[2][3]
Data on Antifungal Activity
The following table summarizes representative data on the antifungal activity of sesamol and related compounds. Researchers should perform their own bioassays to determine the activity of their synthesized compounds.
| Compound/Extract | Fungal Species | Activity Metric | Result | Reference |
| Sesamol | Pestalotiopsis neglecta | EC₅₀ | 142 ± 13.22 µg/mL | [2] |
| Sesamol | Pestalotiopsis neglecta | MIC | 600 µg/mL | [2] |
| 1,3,4-Oxadiazole Derivatives | Candida albicans | MIC | 32 µg/mL | [11] |
| 1,3,4-Oxadiazole Derivatives | E. turcicum | EC₅₀ | 32.25 - 50.48 µg/mL | [9] |
Conclusion and Future Directions
This compound is a cost-effective and readily available starting material for the synthesis of a diverse library of potential antifungal agents. The protocols outlined in this application note provide a robust and reproducible pathway to novel 1,3,4-oxadiazole derivatives. The inherent antifungal activity of the sesamol scaffold, combined with the proven efficacy of the 1,3,4-oxadiazole pharmacophore, makes this a promising avenue for the discovery of new and effective treatments for fungal infections.
Future research should focus on the synthesis of a wider range of derivatives by varying the substituents on the aromatic aldehyde to establish a comprehensive structure-activity relationship (SAR). Furthermore, detailed mechanistic studies, including enzyme inhibition assays and in vivo efficacy studies, are warranted to fully elucidate the therapeutic potential of these novel compounds.
References
- 1. Mechanistic insights into the mode of action of anticandidal sesamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of Sesamol on Pestalotiopsis neglecta: Interfering with Cell Membrane and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of Sesamol on Pestalotiopsis neglecta: Interfering with Cell Membrane and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H8O4 | CID 67591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 8. metfop.edu.in [metfop.edu.in]
- 9. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 10. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
"Benzo-1,3-dioxol-5-ol acetate" as a building block for heterocyclic compounds
An In-Depth Guide to Benzo-1,3-dioxol-5-ol Acetate as a Versatile Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Benzodioxole Scaffold
This compound, also known as sesamol acetate, is a pivotal starting material in synthetic organic chemistry.[1] Its structure is centered on the 1,3-benzodioxole moiety, a recognized "privileged scaffold" in medicinal chemistry. This core is prevalent in numerous natural products and pharmacologically active compounds, valued for its metabolic stability and ability to engage in specific biological interactions. The acetate group serves as a convenient protecting group for the highly reactive phenol, sesamol. This allows for controlled, stepwise reactions, making it an ideal precursor for the synthesis of complex heterocyclic systems.
The strategic importance of this building block lies in its inherent reactivity:
-
Deacetylation: The acetate is readily hydrolyzed to reveal a nucleophilic phenol (sesamol), which can participate in a wide array of reactions including etherification and cyclization.
-
Electrophilic Aromatic Substitution: The benzene ring is electron-rich, facilitating reactions like nitration, halogenation, and Friedel-Crafts acylations at positions ortho to the oxygen substituents.
-
Derivatization: The core structure can be elaborated into amines, carboxylic acids, and aldehydes, which are themselves versatile handles for constructing heterocyclic rings.[2][3]
This guide provides detailed application notes and protocols for leveraging this compound in the synthesis of diverse heterocyclic compounds, with a focus on explaining the causality behind experimental choices to ensure reproducible and optimized outcomes.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental for reaction setup and safety.
| Property | Value |
| IUPAC Name | 1,3-benzodioxol-5-yl acetate[1] |
| Synonyms | Sesamol Acetate, 5-acetoxy-1,3-benzodioxole[1] |
| CAS Number | 326-58-9[1] |
| Molecular Formula | C₉H₈O₄[1] |
| Molecular Weight | 180.16 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in most organic solvents; sparingly soluble in water.[4] |
Part 1: Foundational Protocols: Accessing Key Intermediates
The utility of this compound often begins with its conversion into more reactive intermediates like sesamol or its corresponding amine.
Protocol 1: Catalytic Deacetylation to Sesamol (Benzo-1,3-dioxol-5-ol)
The hydrolysis of the acetate ester to the free phenol is a critical first step for many synthetic routes. While acidic hydrolysis is possible, a base-catalyzed alcoholysis is often cleaner and proceeds in near-quantitative yields.[5] Methanol is a preferred solvent as the methyl acetate byproduct is volatile and can be easily removed, driving the reaction to completion.[5]
Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution. The methoxide ion (generated by the alkali catalyst in methanol) attacks the carbonyl carbon of the acetate. The resulting tetrahedral intermediate collapses, eliminating the phenoxide ion, which is then protonated by the solvent to yield sesamol.
Caption: General workflow for the catalytic deacetylation of sesamol acetate.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Dissolution: Add anhydrous methanol (approx. 10 mL per gram of acetate). Stir until all solid has dissolved.
-
Catalyst Addition: Add a catalytic amount of a base. For example, sodium hydroxide (0.002% to 0.1% by weight based on the acetate) can be used.[5] Using a small amount of catalyst avoids the formation of the sodium salt of sesamol, simplifying work-up.[5]
-
Reaction: Gently heat the mixture to reflux (approx. 65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Allow the mixture to cool to room temperature. The solvent (methanol and the methyl acetate byproduct) can be removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude sesamol can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., chloroform/petroleum ether) to yield a white to beige crystalline solid.[4]
Part 2: Synthesis of N-Containing Heterocycles
The benzodioxole scaffold is a common feature in nitrogen-containing heterocyclic drugs and bioactive molecules. The following protocols outline methods to construct key heterocyclic cores.
Protocol 2: Synthesis of N-(benzo[d][1][4]dioxol-5-yl) Acetamides
Amide derivatives are crucial intermediates for building more complex heterocycles like oxazoles, thiazoles, or benzodiazepines.[6] This protocol describes the formation of an amide bond starting from a carboxylic acid and benzo[d][1][4]dioxol-5-amine.
Causality: The reaction first converts the carboxylic acid into a more reactive acyl chloride using oxalyl chloride. This is necessary because direct amidation is thermodynamically unfavorable. The highly electrophilic acyl chloride readily reacts with the nucleophilic amine. Triethylamine is used as a base to neutralize the HCl generated during both the acyl chloride formation and the final amidation step, preventing the protonation of the primary amine which would render it non-nucleophilic.[3]
Caption: Synthesis of N-benzodioxolyl amides via an acyl chloride intermediate.
Step-by-Step Methodology: [3]
-
Acyl Chloride Formation:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the desired carboxylic acid (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq). A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 1 hour.
-
Remove the excess oxalyl chloride and DCM under reduced pressure to obtain the crude acyl chloride.
-
-
Amidation:
-
In a separate flask, dissolve benzo[d][1][4]dioxol-5-amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous dioxane.
-
Cool this solution to 0°C.
-
Dissolve the crude acyl chloride from the previous step in dioxane and add it dropwise to the amine solution.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor reaction completion by TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and acidify to pH 4-5 with 6M HCl.
-
Extract the aqueous phase with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by column chromatography on silica gel to obtain the final amide product.
-
Protocol 3: Palladium-Catalyzed Synthesis of 1-Benzo[1][4]dioxol-5-yl Indoles
The indole nucleus is a cornerstone of pharmaceutical chemistry. A modern and efficient method to construct N-aryl indoles is through palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination). This protocol adapts the approach for coupling an indole with a halogenated benzodioxole derivative.
Prerequisite: This protocol requires 5-bromo-1,3-benzodioxole, which can be synthesized from sesamol via electrophilic bromination.
Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl halide (5-bromo-1,3-benzodioxole) to the Pd(0) catalyst. The deprotonated indole (formed by the base) then displaces the halide on the palladium center. Finally, reductive elimination occurs, forming the C-N bond of the desired product and regenerating the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium complex and facilitating the reductive elimination step.
Step-by-Step Methodology (General Procedure): [7]
-
Setup: To an oven-dried Schlenk tube, add the 3-substituted indole (1.2 eq), 5-bromo-1,3-benzodioxole (1.0 eq), cesium carbonate (Cs₂CO₃) as the base (2.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃ and a ligand like Xantphos).
-
Solvent: Evacuate and backfill the tube with an inert gas (N₂ or Ar). Add anhydrous, degassed toluene or dioxane as the solvent.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100-120°C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue using flash column chromatography on silica gel to isolate the 1-benzo[1][4]dioxol-5-yl indole derivative.
Table: Representative Palladium-Catalyzed C-N Couplings
| Indole Substrate | Aryl Halide | Catalyst/Ligand | Base | Temp (°C) | Yield (%) |
| 3-N-Benzo[1][3][5]oxadiazole Indole | 5-bromo-1,3-benzodioxole | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 110 | ~60-70%[7] |
| 3-N-(2-methylquinoline) Indole | 5-bromo-1,3-benzodioxole | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 110 | ~65-75%[7] |
Protocol 4: Synthesis of 5-(benzo[d][1][4]dioxol-5-yl)-dihydropyrazoles
Pyrazoline and dihydropyrazole rings are five-membered heterocycles with two adjacent nitrogen atoms that exhibit a wide range of biological activities, including antibacterial properties.[8] Their synthesis is often achieved through the condensation of an α,β-unsaturated ketone (a chalcone) with a hydrazine derivative.
Synthetic Strategy Overview:
-
Step A: Friedel-Crafts Acylation to synthesize 3',4'-(Methylenedioxy)acetophenone from 1,3-benzodioxole.
-
Step B: Claisen-Schmidt Condensation to form the chalcone intermediate.
-
Step C: Cyclocondensation with hydrazine to form the dihydropyrazole ring.
Caption: Multi-step workflow for the synthesis of dihydropyrazole derivatives.
Step-by-Step Methodology:
-
Chalcone Synthesis (Step B):
-
Dissolve 3',4'-(Methylenedioxy)acetophenone (1.0 eq)[9] and an appropriate aromatic aldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise while keeping the temperature low with an ice bath.
-
Stir the mixture at room temperature for several hours until a precipitate forms.
-
Collect the solid chalcone by filtration, wash with cold water and cold ethanol, and dry.
-
-
Dihydropyrazole Formation (Step C): [8]
-
Suspend the chalcone intermediate (1.0 eq) in glacial acetic acid or ethanol.
-
Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.2 eq).
-
Reflux the mixture for 4-8 hours, monitoring completion by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water to remove acid, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrazole derivative.
-
Applications in Drug Discovery and Agrochemicals
The benzodioxole moiety, delivered via precursors like sesamol acetate, is integral to compounds with diverse bioactivities:
-
Anticancer Agents: Indole derivatives bearing the 1,3-benzodioxole group have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[7]
-
Antibacterial Agents: Dihydropyrazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[8]
-
Plant Growth Promoters: N-(benzo[d][1][4]dioxol-5-yl) acetamides have been developed as potent auxin receptor agonists, promoting root growth in plants.[3]
-
Antioxidants: Sesamol itself is a potent antioxidant, and its derivatives are explored for preventing oxidative damage.[10][11]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling this compound and its derivatives.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- 1. This compound | C9H8O4 | CID 67591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzo-1,3-dioxole-5-acetic acid | C9H8O4 | CID 76115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 4. echemi.com [echemi.com]
- 5. US2885407A - Synthesis of sesamol acetate and sesamol - Google Patents [patents.google.com]
- 6. Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CAS 3162-29-6: 5-Acetyl-1,3-benzodioxole | CymitQuimica [cymitquimica.com]
- 10. Synthesis and Bioactivity of Sesamol_Chemicalbook [m.chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reactions of Benzo-1,3-dioxol-5-ol Acetate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for reactions involving Benzo-1,3-dioxol-5-ol acetate, also known as sesamol acetate. This document offers detailed protocols, mechanistic insights, and analytical methodologies to ensure reliable and reproducible results in a laboratory setting.
Introduction
This compound (Sesamol acetate) is a key synthetic intermediate derived from sesamol, a natural phenolic compound found in sesame seeds and sesame oil.[1][2] Its unique benzodioxole structure makes it a valuable precursor in the synthesis of various pharmacologically active molecules and other fine chemicals. Notably, it serves as a crucial building block in the manufacturing of pharmaceuticals like the antidepressant paroxetine.[1]
The acetate group serves as a protective group for the phenolic hydroxyl of sesamol, allowing for selective reactions on the aromatic ring. This protective group can be readily removed under mild conditions, regenerating the hydroxyl functionality for further synthetic transformations. Understanding the reactivity of this compound is therefore essential for its effective utilization in multi-step synthetic strategies.
This guide will cover three fundamental reaction types:
-
Synthesis of this compound: Acetylation of the readily available sesamol.
-
Hydrolysis of this compound: Deprotection to regenerate sesamol.
-
Electrophilic Aromatic Substitution: Functionalization of the aromatic ring, a key step in building molecular complexity.
For each reaction, a detailed, step-by-step protocol is provided, along with insights into the underlying chemical principles and best practices for monitoring and characterization.
Synthesis of this compound (Acetylation of Sesamol)
The most direct method for preparing this compound is the acetylation of sesamol. This reaction protects the phenolic hydroxyl group, preventing it from interfering with subsequent reactions on the aromatic ring. The choice of acetylating agent and base is critical for achieving high yields and purity.
Causality of Experimental Choices:
-
Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. It is readily available and the byproduct, acetic acid, is easily removed. Acetyl chloride can also be used, but it is more corrosive and generates HCl, which may require a more robust base.
-
Base: A mild base like pyridine or triethylamine is used to neutralize the acidic byproduct of the reaction (acetic acid or HCl). This drives the reaction to completion.
-
Solvent: A non-protic solvent such as dichloromethane (DCM) or ethyl acetate is typically used to dissolve the reactants and facilitate the reaction.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction by observing the disappearance of the starting material (sesamol) and the appearance of the product.
Experimental Protocol: Acetylation of Sesamol
Materials:
-
Sesamol
-
Acetic anhydride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve sesamol (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine (1.2 equivalents) to the solution and cool the flask in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to remove excess acetic anhydride and acetic acid.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.
Data Presentation: Acetylation of Sesamol
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10g Sesamol) |
| Sesamol | 1 | 138.12 | 10 g |
| Acetic Anhydride | 1.1 | 102.09 | 8.1 mL (1.1 eq) |
| Pyridine | 1.2 | 79.10 | 7.0 mL (1.2 eq) |
| Dichloromethane | - | - | 100 mL |
Expected Yield: >95% after purification.
Visualization: Acetylation Workflow
Caption: Workflow for the synthesis of this compound.
Hydrolysis of this compound (Deprotection)
The hydrolysis of the acetate group is a crucial step to deprotect the phenolic hydroxyl, making it available for subsequent reactions. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is typically cleaner and proceeds under milder conditions.[3][4]
Causality of Experimental Choices:
-
Base: A strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent like methanol or ethanol is commonly used for saponification.
-
Solvent: Methanol or ethanol are good solvents for both the substrate and the inorganic base, facilitating a homogeneous reaction.
-
Temperature: The reaction can often be performed at room temperature, although gentle heating can accelerate the process.
-
Acidification: After the hydrolysis is complete, the reaction mixture is acidified to protonate the resulting phenoxide and precipitate the sesamol product.
-
Monitoring: TLC can be used to monitor the disappearance of the starting material.
Experimental Protocol: Basic Hydrolysis of this compound
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography (if necessary)
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Add a solution of NaOH (1.5 equivalents) in water or methanol to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Once complete, remove the methanol under reduced pressure.
-
Dissolve the residue in water and cool in an ice bath.
-
Slowly acidify the aqueous solution with 1M HCl until the pH is acidic, which will cause the sesamol to precipitate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to yield sesamol.
-
If necessary, the product can be further purified by recrystallization or column chromatography.[5]
Visualization: Hydrolysis Mechanism
Caption: Simplified mechanism of basic hydrolysis of the acetate group.
Electrophilic Aromatic Substitution on this compound
The benzene ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the ether and acetate groups.[6] The directing effects of these substituents will influence the position of the incoming electrophile. The acetoxy group is an ortho, para-director, while the methylenedioxy group is also an ortho, para-director. The substitution pattern will be a result of the combined directing effects.
Causality of Experimental Choices: Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic SEAr reaction that introduces an acyl group onto the aromatic ring.[3]
-
Acylating Agent: An acyl chloride or anhydride is used as the source of the electrophile.
-
Lewis Acid Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl3), is required to generate the highly electrophilic acylium ion.[3]
-
Solvent: An inert solvent like dichloromethane or nitrobenzene is used.
-
Quenching: The reaction is quenched with water or dilute acid to destroy the catalyst and any remaining acylating agent.
Experimental Protocol: Friedel-Crafts Acylation of this compound
Materials:
-
This compound
-
Acetyl chloride (or other acyl chloride)
-
Anhydrous aluminum chloride (AlCl3)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend anhydrous AlCl3 (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the solution from the dropping funnel to the AlCl3 suspension slowly, keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.[1]
-
Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Friedel-Crafts Acylation
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 5g acetate) |
| This compound | 1 | 180.16 | 5 g |
| Acetyl Chloride | 1.1 | 78.50 | 2.4 mL (1.1 eq) |
| Aluminum Chloride | 1.2 | 133.34 | 4.4 g (1.2 eq) |
| Dichloromethane | - | - | 50 mL |
Note: The regioselectivity of the reaction may yield a mixture of isomers.
Visualization: Electrophilic Aromatic Substitution Pathway
Caption: General pathway for electrophilic aromatic substitution.
Analytical Characterization
Thorough characterization of starting materials, intermediates, and final products is essential for ensuring the success of any synthetic procedure.
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of fractions during column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the purity of volatile compounds like this compound and identifying reaction byproducts.[1]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for the quantitative analysis of reaction mixtures and the assessment of product purity, especially for less volatile compounds.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the synthesized compounds, confirming their identity and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups (e.g., ester carbonyl, hydroxyl, aromatic C-H bonds).
Conclusion
This compound is a versatile synthetic intermediate with significant applications in drug discovery and development. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers working with this compound. By understanding the principles behind the experimental design and employing rigorous analytical techniques, scientists can confidently and efficiently utilize this compound in their synthetic endeavors.
References
- 1. gigvvy.com [gigvvy.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Study on synthesis of sesamol from catechol | Semantic Scholar [semanticscholar.org]
- 5. Sesamol synthesis - chemicalbook [chemicalbook.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Determination of sesamol in sesame oil by anion exchange solid phase extraction coupled with HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Reaction Mechanisms of Benzo-1,3-dioxol-5-ol acetate (Sesamol Acetate)
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Chemistry and Significance of Sesamol Acetate
Benzo-1,3-dioxol-5-ol acetate, more commonly known as sesamol acetate, is the acetate ester of sesamol.[1][2] Sesamol itself is a potent natural antioxidant and anti-inflammatory agent found in sesame seeds and sesame oil.[3][4] The acetylation of sesamol's phenolic hydroxyl group to form sesamol acetate serves two primary purposes in synthetic chemistry: as a protective group strategy and as a key step in the industrial synthesis of sesamol from other precursors like piperonal.[5][6] Understanding the reaction mechanisms governing the formation (acetylation) and cleavage (hydrolysis/deacetylation) of this ester is crucial for optimizing synthetic yields, developing new derivatives, and controlling product purity in pharmaceutical and fine chemical applications.
This guide provides an in-depth analysis of the core reaction mechanisms associated with sesamol acetate, grounded in established principles of organic chemistry. It moves beyond simple procedural descriptions to elucidate the causality behind experimental choices, offering field-proven protocols for key transformations.
Part 1: Synthesis of this compound via Acetylation
The most direct synthesis of sesamol acetate is the O-acetylation of sesamol (benzo-1,3-dioxol-5-ol). This reaction is a form of nucleophilic acyl substitution where the phenolic oxygen of sesamol acts as the nucleophile, attacking an electrophilic acetylating agent. The efficiency and mechanism of this transformation are highly dependent on the choice of catalyst.
Mechanism 1.1: Base-Catalyzed Acetylation
Base catalysis is the most prevalent method for the acetylation of phenols.[7] Stronger bases like 4-(dimethylamino)pyridine (DMAP) or even milder bases like pyridine or sodium bicarbonate are commonly employed.[8] Pyridine is a classic and effective catalyst for this reaction.[5][8][9]
Causality and Mechanistic Insight: The role of pyridine is multifaceted and demonstrates a sophisticated catalytic cycle:
-
Nucleophilic Catalyst: Pyridine is a more potent nucleophile than the phenolic oxygen. It first attacks the highly electrophilic carbonyl carbon of the acetic anhydride. This forms a highly reactive N-acetylpyridinium ion intermediate.[10][11] This intermediate is a significantly better acetylating agent than acetic anhydride itself because the pyridinium cation is an excellent leaving group.
-
Brønsted Base: Pyridine also acts as a base to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity. More importantly, it serves to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product.[10]
Phenols are generally not acetylated by acetic anhydride alone under neutral conditions, but the addition of pyridine facilitates the reaction effectively.[5][9]
References
- 1. This compound | C9H8O4 | CID 67591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. Synthesis and Bioactivity of Sesamol_Chemicalbook [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 6. US2885407A - Synthesis of sesamol acetate and sesamol - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Benzo-1,3-dioxol-5-ol Acetate Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign for derivatives of Benzo-1,3-dioxol-5-ol acetate. This scaffold, belonging to the methylenedioxyphenyl (MDP) class of compounds, presents a compelling starting point for drug discovery due to the known biological activities of related molecules, such as safrole. This guide offers a strategic framework, detailed experimental protocols, and data analysis workflows, moving from initial library design to hit validation and preliminary mechanism of action studies. The protocols are designed to be robust and self-validating, ensuring a high degree of scientific integrity.
Introduction: The Rationale for Screening this compound Derivatives
The methylenedioxyphenyl (MDP) structural motif is prevalent in numerous natural products and has been associated with a wide range of biological activities. A notable characteristic of MDP compounds is their ability to modulate the activity of cytochrome P450 (CYP) enzymes, which are central to drug metabolism.[1][2] This interaction can lead to either inhibition or induction of CYP enzymes, a property of significant toxicological and therapeutic interest.[1]
Safrole (5-(prop-2-en-1-yl)-1,3-benzodioxole), a well-known MDP compound, and its derivatives have demonstrated potential as anticancer agents. Studies have shown that safrole and its metabolites can induce apoptosis (programmed cell death) in various cancer cell lines, including human oral, breast, and leukemia cells.[3][4][5][6] The underlying mechanisms often involve the intrinsic mitochondrial pathway and may also be linked to endoplasmic reticulum (ER) stress.[4]
This compound shares the core MDP scaffold with safrole. By creating a library of derivatives based on this parent structure, we can explore the structure-activity relationship (SAR) and potentially identify novel compounds with enhanced potency and selectivity against cancer cells. High-throughput screening (HTS) provides a powerful platform to rapidly evaluate a large and diverse chemical library for desired biological activity.[7][8]
This guide will focus on a cell-based HTS assay to identify derivatives with cytotoxic or anti-proliferative effects against a cancer cell line. Subsequent secondary assays will be employed to confirm the activity of initial "hits" and to investigate their potential to inhibit CYP enzymes, a critical step in early drug development.
The High-Throughput Screening Workflow
A successful HTS campaign follows a logical progression from broad screening to focused hit validation. The workflow described here is designed to maximize efficiency and minimize false positives.
References
- 1. promega.com [promega.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. Safrole induces G0/G1 phase arrest via inhibition of cyclin E and provokes apoptosis through endoplasmic reticulum stress and mitochondrion-dependent pathways in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safrole induces apoptosis in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OUH - Protocols [ous-research.no]
- 8. real-research.com [real-research.com]
Application Notes & Protocols: Benzo-1,3-dioxol-5-ol Acetate in the Development of Novel Bioactive Molecules
Introduction: The Versatility of the Benzodioxole Scaffold
The 1,3-benzodioxole moiety, a heterocyclic organic structure composed of a benzene ring fused to a dioxole ring, is a privileged scaffold in medicinal chemistry and drug discovery.[1] This structural motif is found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. Its unique electronic properties, arising from the electron-rich dioxole ring, make it a versatile building block for creating complex molecules with potential therapeutic applications.[1]
Derivatives of 1,3-benzodioxole have demonstrated significant potential across various fields, exhibiting anti-tumor, anti-hyperlipidemic, antioxidant, anti-inflammatory, and antimicrobial properties. For instance, certain benzodioxole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit key enzymes involved in metabolic diseases, and act as potent agents against bacterial pathogens.[2][3][4] Benzo-1,3-dioxol-5-ol acetate (also known as sesamol acetate), the focus of this guide, serves as a key intermediate, providing a stable yet reactive starting point for the synthesis of diverse molecular libraries. This document provides a detailed guide for researchers, outlining the strategic use of this compound in the synthesis of novel bioactive compounds and detailing the protocols for their subsequent biological evaluation.
PART 1: Synthetic Strategies & Key Transformations
The journey from this compound to a novel bioactive candidate involves a series of strategic chemical modifications. The acetate group serves as a protecting group for the phenolic hydroxyl, which can be deprotected to yield Benzo-1,3-dioxol-5-ol (sesamol), a key precursor for many reactions. Alternatively, the aromatic ring can be functionalized prior to deprotection.
Synthesis of the Core Intermediate: this compound
The starting material, this compound, can be efficiently synthesized from piperonal. This process involves an oxidation reaction, which converts the aldehyde group of piperonal into a formate ester, which is then converted to the acetate.[5]
Protocol 1: Synthesis of this compound from Piperonal [5]
-
Rationale: This protocol utilizes a Baeyer-Villiger oxidation. The peracetic acid oxidizes the aldehyde group of piperonal to a formate ester, which is then transesterified in the acetic acid medium to the more stable acetate ester, sesamol acetate. The use of a sulfonic acid catalyst accelerates the reaction.
-
Materials:
-
Piperonal
-
Anhydrous peracetic acid
-
p-Toluenesulfonic acid or phosphoric acid
-
Sodium sulfite
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a reaction vessel, combine piperonal and anhydrous peracetic acid.
-
Add a catalytic amount (0.1-5.0% by weight of peracetic acid) of p-toluenesulfonic acid or phosphoric acid.
-
Heat the reaction mixture to a temperature between 50-70°C and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the piperonal is consumed.
-
Cool the reaction mixture to room temperature. To ensure the destruction of any residual peroxides, cautiously add a small amount of sodium sulfite solution.
-
Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Derivatization via Cross-Coupling Reactions
A powerful method for elaborating the benzodioxole core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (typically bromine or iodine) on the benzodioxole ring and an organoboron compound. First, the core must be halogenated.
Workflow for Synthesis of Arylated Benzodioxole Derivatives
Caption: Synthetic workflow for aryl derivative synthesis.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling [6][7][8]
-
Rationale: This protocol outlines the key steps for creating biaryl structures. The oxidative addition of the aryl bromide to the Pd(0) catalyst is the first step, followed by transmetalation with the boronic acid and reductive elimination to yield the product. The choice of catalyst, ligand, base, and solvent is critical and may require optimization for different substrates.[6]
-
Materials:
-
Bromo-benzo-1,3-dioxole derivative (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 eq.)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-benzo-1,3-dioxole derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
PART 2: Protocols for Biological Evaluation
Once a library of derivatives has been synthesized, their biological activity must be assessed. The following protocols provide step-by-step methods for evaluating key bioactivities associated with benzodioxole compounds.
Antiproliferative and Cytotoxicity Screening
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Protocol 3: MTT Assay for Cell Viability [9][10][11][12]
-
Rationale: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Synthesized benzodioxole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
-
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 3e | HeLa (Cervical Cancer) | 219 | [3] |
| Compound 2a | Hep3B (Liver Cancer) | Potent Activity | [13] |
| Compound 20 | NCI-60 Panel | < 2 µM | [14] |
| Compound 14e | MCF-7 (Breast Cancer) | 1.50 | [14] |
Table 1: Example Cytotoxicity Data for Novel Benzodioxole Derivatives.
Apoptosis Induction Analysis
Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. The activation of caspases is a hallmark of apoptosis.
Protocol 4: Caspase-3 Activity Assay (Fluorometric) [1][15]
-
Rationale: This assay uses a synthetic substrate (e.g., Ac-DEVD-AMC) that is specifically cleaved by activated caspase-3. Cleavage releases a fluorescent molecule (AMC), and the resulting fluorescence is proportional to the level of caspase-3 activity.[1]
-
Materials:
-
Treated and untreated cells
-
Chilled Cell Lysis Buffer
-
Caspase-3 substrate (Ac-DEVD-AMC)
-
Reaction Buffer
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Cell Treatment: Induce apoptosis in cells by treating with the benzodioxole derivative for a specified time. Include an untreated negative control.
-
Cell Lysis: Harvest cells (approx. 1-5 x 10⁶) and centrifuge. Resuspend the pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Assay Setup: Centrifuge the lysate and transfer the supernatant (cytosolic extract) to a new tube.
-
Add 50 µL of cell lysate to each well of a 96-well black plate.
-
Prepare a reaction mixture containing reaction buffer and the caspase-3 substrate. Add 50 µL of this mixture to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~440 nm.
-
Data Analysis: Compare the fluorescence intensity of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
-
Cell Cycle Analysis
Many cytotoxic compounds function by arresting the cell cycle at specific checkpoints, preventing cancer cells from progressing through division.
Protocol 5: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry [2][16][17]
-
Rationale: Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA. By measuring the fluorescence intensity of a population of cells, one can determine the amount of DNA per cell and thus distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17]
-
Materials:
-
Treated and untreated cells (1 x 10⁶ cells per sample)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells. Centrifuge at 1200 rpm for 5 minutes.
-
Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 30 minutes at 4°C.
-
Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes. Discard the ethanol and wash the cell pellet twice with 1 mL of PBS.
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate at room temperature for 5 minutes to degrade RNA, which PI can also bind to.
-
PI Staining: Add 400 µL of PI staining solution.
-
Analysis: Acquire data on a flow cytometer. Analyze the resulting DNA content histogram using appropriate software (e.g., FlowJo, ModFit) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Logical Flow of a High-Throughput Screening Campaign
Caption: High-throughput screening workflow diagram.
Antibacterial Activity Screening
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[18][19]
Protocol 6: Broth Microdilution for MIC Determination [18][19][20][21][22]
-
Rationale: This method tests the ability of a compound to inhibit bacterial growth in a liquid medium. By using serial dilutions of the compound, the lowest effective concentration can be accurately determined.
-
Materials:
-
Test bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized benzodioxole derivatives
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
-
Procedure:
-
Inoculum Preparation: From a fresh culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB. Typically, this is done by adding 50 µL of MHB to wells 2-11. Add 100 µL of the highest compound concentration to well 1. Serially transfer 50 µL from well 1 to well 2, and so on, to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.
-
Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
| Compound ID | Organism | MIC (nM) | Reference |
| Compound 4e | Sarcina | 80 | [4] |
| Compound 4e | Staphylococcus aureus | 110 | [4] |
| Compound 6c | Sarcina | 90 | [4] |
Table 2: Example Minimum Inhibitory Concentration (MIC) Data.
PART 3: Mechanistic Insights & Signaling Pathways
Understanding how a lead compound exerts its biological effect is crucial. Benzodioxole derivatives have been shown to interact with various cellular signaling pathways. For example, some derivatives act as auxin receptor agonists, promoting root growth by modulating gene expression related to auxin biosynthesis and transport.[23][24]
Caption: Simplified Auxin Signaling Pathway modulated by benzodioxole agonists.[23][24]
In this pathway, natural auxins or synthetic agonists (like the benzodioxole derivative K-10) promote the interaction between the TIR1 receptor and Aux/IAA repressor proteins.[24] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then bind to Auxin Response Elements in the promoters of target genes, activating transcription and leading to physiological responses such as root growth.[23][24]
Conclusion
This compound is a highly valuable and versatile starting material for the development of novel bioactive molecules. Its stable structure allows for controlled, stepwise modifications, including halogenation and palladium-catalyzed cross-coupling reactions, to generate diverse chemical libraries. The protocols outlined in this guide provide a robust framework for synthesizing new derivatives and for systematically evaluating their antiproliferative, pro-apoptotic, and antibacterial activities. By integrating synthetic chemistry with established biological assays, researchers can efficiently navigate the early stages of drug discovery, from initial hit identification to mechanistic elucidation, ultimately unlocking the full therapeutic potential of the benzodioxole scaffold.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. wp.uthscsa.edu [wp.uthscsa.edu]
- 3. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase assay selection guide | Abcam [abcam.com]
- 5. US2885407A - Synthesis of sesamol acetate and sesamol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. worldresearchersassociations.com [worldresearchersassociations.com]
- 8. researchgate.net [researchgate.net]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. researchhub.com [researchhub.com]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. apec.org [apec.org]
- 20. protocols.io [protocols.io]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 23. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 24. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The 1,3-Benzodioxole Scaffold as a Promising Platform for Novel Cell Imaging Probes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
While "Benzo-1,3-dioxol-5-ol acetate" has not been established in the scientific literature as a direct cell imaging agent, its core structure, the 1,3-benzodioxole moiety , represents a promising and versatile scaffold for the development of novel fluorescent probes. This document provides a comprehensive guide for researchers on the potential of the 1,3-benzodioxole scaffold in cell imaging. We will explore the rationale behind its use, its inherent photophysical properties, and provide a hypothetical, yet scientifically grounded, workflow for the chemical modification of a precursor molecule like "this compound" to synthesize a functional fluorescent probe. Detailed protocols for the characterization and application of such novel probes in cell imaging are also presented to guide researchers in this innovative area of study.
Introduction: The Untapped Potential of the 1,3-Benzodioxole Scaffold
The quest for novel fluorophores with superior photophysical properties is a driving force in the advancement of cell imaging and diagnostics. The 1,3-benzodioxole scaffold, a heterocyclic compound found in numerous natural products, has emerged as a privileged structure in medicinal chemistry and materials science.[1][2][3] Recent studies have highlighted the potential of 1,3-benzodioxole derivatives as a new class of fluorescent dyes, exhibiting large Stokes shifts, long fluorescence lifetimes, and high photostability.[4] These characteristics are highly desirable for cell imaging applications, as they can lead to improved signal-to-noise ratios and reduced phototoxicity.
This application note will deviate from a direct analysis of "this compound" due to the absence of its documented use in cell imaging. Instead, we will focus on the broader and more impactful potential of the 1,3-benzodioxole scaffold. We will provide a conceptual framework and practical protocols for the design, synthesis, and validation of novel 1,3-benzodioxole-based fluorescent probes for cellular imaging.
The 1,3-Benzodioxole Scaffold: A Foundation for Superior Fluorophores
The unique electronic and structural properties of the 1,3-benzodioxole ring system make it an attractive starting point for the design of fluorescent probes.
-
Rigid, Planar Structure: The fused ring system provides a rigid framework that can minimize non-radiative decay pathways, leading to higher fluorescence quantum yields.
-
Electron-Rich Nature: The two oxygen atoms in the dioxole ring donate electron density to the aromatic system, influencing the electronic transitions and contributing to the molecule's photophysical properties.[2]
-
Tunable Photophysics: The 1,3-benzodioxole scaffold can be chemically modified at various positions to tune its absorption and emission spectra, as well as other photophysical parameters. This allows for the rational design of probes for specific imaging applications and multiplexing with other fluorophores.
-
Photostability: Derivatives of the 1,3-benzodioxole scaffold have been reported to exhibit high resistance to photobleaching, a critical feature for long-term imaging experiments.[4]
Hypothetical Probe Development Workflow
The following workflow outlines a rational approach to developing a novel cell imaging probe starting from a precursor molecule such as "this compound".
References
Troubleshooting & Optimization
Troubleshooting "Benzo-1,3-dioxol-5-ol acetate" synthesis yield
<Technical Support Center: Synthesis of Benzo-1,3-dioxol-5-ol acetate
Welcome to the technical support center for the synthesis of this compound, also known as 3,4-methylenedioxyphenyl acetate or sesamol acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure. We provide in-depth, field-proven insights to help you optimize your reaction yield and purity.
Section 1: Foundational Protocol and Reaction Scheme
The target molecule is synthesized via a classic O-acetylation of a phenol. The most common and direct route is the esterification of Benzo-1,3-dioxol-5-ol (sesamol) using an acetylating agent like acetic anhydride, typically catalyzed by a base such as pyridine.
Caption: General reaction scheme for the acetylation of sesamol.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Category A: Low or No Yield
Q1: My reaction shows very low conversion of the starting material (sesamol) even after a prolonged reaction time. What are the likely causes?
A1: This is a classic problem that typically points to issues with reagents or the reaction setup. Let's break down the potential culprits:
-
Cause 1: Inactive Acetylating Agent. Acetic anhydride is highly susceptible to hydrolysis.[1][2] If it has been exposed to atmospheric moisture, it will decompose into acetic acid, which is unreactive under these conditions.[3][4]
-
Troubleshooting: Always use a fresh bottle of acetic anhydride or distill it immediately before use. When withdrawing the reagent, do so under an inert atmosphere (e.g., nitrogen or argon) and use a dry syringe.
-
-
Cause 2: Insufficient or Ineffective Catalyst. Pyridine serves a dual role: it acts as a nucleophilic catalyst and as a base to neutralize the acetic acid byproduct.[5][6] Phenols are generally not acetylated by acetic anhydride alone.[7][8]
-
Troubleshooting: Ensure your pyridine is anhydrous. While pyridine is often used as a solvent (in excess), if used in catalytic amounts, ensure at least a stoichiometric equivalent to the acetic acid produced is present. For sluggish reactions, a more potent nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can be added in catalytic amounts (1-5 mol%).[9]
-
-
Cause 3: Presence of Water. Water will readily hydrolyze the acetic anhydride, consuming your reagent.[10]
-
Troubleshooting: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents if the reaction is not being run neat in pyridine.
-
Q2: My TLC analysis indicated a complete reaction, but I isolated very little product after the aqueous workup. Where did my product go?
A2: This scenario strongly suggests that your newly formed ester is being hydrolyzed back to the starting material during the workup and purification steps.
-
Cause 1: Hydrolysis during Workup. The ester product is susceptible to hydrolysis under either strongly acidic or basic conditions, especially if heated.
-
Troubleshooting: When performing the workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acetic anhydride and acetic acid.[11] Perform this step at a low temperature (e.g., in an ice bath) to control the exothermic reaction. Avoid using strong bases like NaOH or K₂CO₃ unless you can keep the temperature very low and the contact time short.[11]
-
-
Cause 2: Product Loss during Extraction. this compound has moderate polarity. Using an extraction solvent that is too polar or too nonpolar can result in poor partitioning.
-
Troubleshooting: Ethyl acetate or dichloromethane are generally effective solvents for extraction. Ensure you perform multiple extractions (e.g., 3x) to maximize recovery from the aqueous layer. Combine the organic layers, wash with brine to remove excess water, and dry thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄ before evaporating the solvent.
-
Category B: Product Purity and Side Reactions
Q3: My final isolated product is discolored (e.g., pink, brown, or black). What is the source of this coloration?
A3: Phenolic compounds, including sesamol, are notoriously prone to oxidation, which can produce highly colored impurities.[12]
-
Cause 1: Oxidation of Sesamol. The starting material, sesamol, can oxidize in the presence of air, especially if the reaction is run for a long time or if the reagents (particularly pyridine) contain trace metal impurities.
-
Troubleshooting: Use high-purity, colorless sesamol. If your starting material is already discolored, consider purifying it first by recrystallization or column chromatography. Running the reaction under an inert atmosphere (N₂ or Ar) can significantly reduce oxidation.
-
-
Cause 2: Impure Pyridine. Commercial pyridine can contain impurities that lead to coloration upon heating or during the reaction.
-
Troubleshooting: Use a high-purity grade of pyridine or distill it from a suitable drying agent (e.g., KOH or CaH₂) before use.
-
-
Purification: If your final product is discolored, it can often be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Q4: My TLC plate shows multiple spots. Besides my starting material and product, what could these side products be?
A4: While this reaction is generally clean, side products can form under suboptimal conditions.
-
Possible Side Product 1: Diacylated or Ring-Acylated Products. While O-acetylation is highly favored, under harsh conditions (e.g., using a strong Lewis acid catalyst), electrophilic aromatic substitution (Friedel-Crafts acylation) on the electron-rich aromatic ring could occur, though this is less common with acetic anhydride.
-
Analysis: These products would be less polar than your desired product. Their presence would suggest the reaction conditions are too aggressive.
-
-
Possible Side Product 2: Degradation Products. If the reaction is overheated or exposed to strong acid/base for extended periods, the methylenedioxy bridge can be sensitive and potentially undergo cleavage, leading to various catechol derivatives.
-
Analysis: These are often more polar and may contribute to discoloration. Stick to the recommended reaction temperatures (typically room temperature to mild heating, 40-60°C).
-
Section 3: Detailed Experimental Protocol
This protocol provides a reliable baseline for the synthesis.
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Benzo-1,3-dioxol-5-ol (Sesamol) | 138.12 | 10.0 | 1.0 | 1.38 g |
| Anhydrous Pyridine | 79.10 | - | - | 10 mL |
| Acetic Anhydride | 102.09 | 12.0 | 1.2 | 1.13 mL |
Procedure:
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Benzo-1,3-dioxol-5-ol (1.38 g, 10.0 mmol).
-
Dissolution: Add anhydrous pyridine (10 mL) and stir until the solid is completely dissolved. Cool the flask in an ice-water bath.
-
Reagent Addition: While stirring in the ice bath, add acetic anhydride (1.13 mL, 12.0 mmol) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete (disappearance of starting material by TLC), cool the flask again in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing 50 mL of ice-cold 1 M HCl solution. This will neutralize the pyridine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous NaHCO₃ (2 x 30 mL) to remove acetic acid.
-
Water (1 x 30 mL).
-
Brine (1 x 30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary to yield a colorless oil or a white solid.
Section 4: Logical Troubleshooting Workflow
This diagram provides a step-by-step decision tree for diagnosing yield issues.
Caption: A decision tree for troubleshooting low yield.
Section 5: References
-
Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 795-798. (--INVALID-LINK--)
-
MDPI. (2018). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Molecules. (--INVALID-LINK--)
-
Wikipedia. (n.d.). Acetic anhydride. (--INVALID-LINK--)
-
Pearson. (n.d.). Propose a mechanism for the reaction of acetic anhydride with water. (--INVALID-LINK--)
-
Reddit. (2020). What is the role of pyridine in the acetylations of alcohols? (--INVALID-LINK--)
-
ResearchGate. (2015). The Pyridine-Catalysed Acylation of Pine Sapwood and Phenolic Model Compounds. (--INVALID-LINK--)
-
YouTube. (2023). Hydrolysis of Acetic anhydride Reaction. (--INVALID-LINK--)
-
MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts. (--INVALID-LINK--)
-
J-Stage. (n.d.). Synthesis of Several 3,4-Methylenedioxyphenyl Derivatives. (--INVALID-LINK--)
-
LibreTexts Chemistry. (2020). Acid Anhydride Chemistry. (--INVALID-LINK--)
-
Thermo Fisher Scientific. (n.d.). Hydrolysis of Acetic Anhydride with Heavy Water (D2O). (--INVALID-LINK--)
-
ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation? (--INVALID-LINK--)
-
ScienceDirect. (2016). Inhibition of lipoxygenase by sesamol corroborates its potential anti-inflammatory activity. International Journal of Biological Macromolecules. (--INVALID-LINK--)
References
- 1. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 2. Propose a mechanism for the reaction of acetic anhydride with wat... | Study Prep in Pearson+ [pearson.com]
- 3. m.youtube.com [m.youtube.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 8. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of lipoxygenase by sesamol corroborates its potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzo-1,3-dioxol-5-ol acetate
This technical guide provides in-depth troubleshooting and practical solutions for the purification of Benzo-1,3-dioxol-5-ol acetate. Designed for researchers, scientists, and professionals in drug development, this resource addresses common challenges encountered during the synthesis and purification of this compound.
Introduction to Purification Challenges
This compound is typically synthesized by the acetylation of Benzo-1,3-dioxol-5-ol (sesamol). While the reaction itself is straightforward, achieving high purity of the final product can be challenging due to the presence of unreacted starting materials, byproducts, and potential for product degradation. This guide offers a structured approach to identifying and resolving these purification hurdles.
The primary impurities encountered are:
-
Unreacted Benzo-1,3-dioxol-5-ol (Sesamol): Due to incomplete acetylation.
-
Acetic Acid: A byproduct when using acetic anhydride as the acetylating agent.
-
Colorimetric Impurities: Often arise from side reactions or degradation of starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of an impure sample of this compound?
An impure sample may present as an oil or a low-melting-point solid. Pure this compound should be a solid at room temperature. Discoloration (yellow to brown hues) is also a common indicator of impurities.
Q2: What is the most common impurity I should be looking for?
The most prevalent impurity is the unreacted starting material, Benzo-1,3-dioxol-5-ol (sesamol). This is due to incomplete acetylation. Sesamol is a crystalline solid with a melting point of approximately 65.8°C.[1]
Q3: Can my product decompose during workup or purification?
Yes. This compound, being an aryl acetate, is susceptible to hydrolysis back to Benzo-1,3-dioxol-5-ol and acetic acid. This can be catalyzed by the presence of strong acids or bases, particularly in aqueous conditions. It is crucial to ensure all workup steps are performed under neutral or mildly acidic conditions and that the product is thoroughly dried.
Q4: How can I monitor the progress of my purification?
Thin-layer chromatography (TLC) is an effective technique. A recommended mobile phase is a mixture of ethyl acetate and n-hexane (e.g., 2:3 v/v) on a silica gel plate.[2] The product, being more nonpolar than the starting phenol, will have a higher Rf value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solutions & Explanations |
| Product is an oil or a waxy solid, not a crystalline powder. | Presence of unreacted starting material (sesamol) or residual solvent. | Primary Action: Attempt purification via column chromatography to separate the more polar sesamol from the product. Secondary Action: If the product is mostly pure, attempt recrystallization from a suitable solvent system. The presence of impurities can depress the melting point, causing the product to appear as an oil. |
| Product has a persistent yellow or brown color. | Formation of colorimetric byproducts. | Primary Action: Treat a solution of the crude product with activated charcoal before the final purification step (recrystallization or before loading onto a column). The charcoal will adsorb many of the colored impurities. Secondary Action: Ensure the starting sesamol is pure before acetylation. |
| Low yield after purification. | 1. Incomplete reaction. 2. Product loss during aqueous workup (hydrolysis). 3. Co-elution of product and impurities during column chromatography. | 1. Reaction Optimization: Ensure an adequate excess of the acetylating agent and sufficient reaction time. 2. Workup Conditions: Avoid strongly basic or acidic washes. Use a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash to aid in drying. 3. Chromatography Optimization: Use a less polar solvent system initially to ensure the product remains on the column while less polar impurities elute. A gradual increase in polarity will then elute the desired product. |
| Presence of starting material (sesamol) in the final product (confirmed by NMR/TLC). | 1. Inefficient purification. 2. Inappropriate solvent system for chromatography or recrystallization. | 1. Re-purification: Repeat column chromatography with a shallower solvent gradient to improve separation. 2. Recrystallization: Choose a solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures, while the starting material remains soluble at low temperatures. A mixture of ethanol and water or hexane and ethyl acetate could be effective. |
Detailed Purification Protocols
Protocol 1: Column Chromatography
This method is highly effective for separating this compound from the more polar starting material, sesamol.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: n-Hexane, Ethyl Acetate (reagent grade)
-
Glass column with stopcock
-
Collection tubes
Step-by-Step Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pack the column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand to the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elution:
-
Begin elution with a non-polar solvent system, such as 95:5 n-hexane:ethyl acetate. This will elute any non-polar impurities.
-
Gradually increase the polarity of the eluent. A common gradient would be to move from 95:5 to 90:10, then 85:15 n-hexane:ethyl acetate.[3]
-
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
Recrystallization is a suitable method if the crude product is relatively pure.
Materials:
-
Solvents: Ethanol, Deionized Water, n-Hexane, Ethyl Acetate
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
Step-by-Step Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents. An ideal solvent will dissolve the compound when hot but not when cold. For esters, ethanol or a mixture of n-hexane and ethyl acetate are good starting points.[4] A 70% ethanol in water solution has been used for a similar compound.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Visual Workflow and Data
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance |
| This compound | C₉H₈O₄ | 180.16 | 273.7 at 760 mmHg | - |
| Benzo-1,3-dioxol-5-ol (Sesamol) | C₇H₆O₃ | 138.12 | 135-140 at 13 Torr | Off-white to tan crystalline solid |
Data sourced from PubChem and other chemical suppliers.[1][5][6]
References
Technical Support Center: Synthesis of Benzo-1,3-dioxol-5-ol acetate
Welcome to the technical support center for the synthesis of Benzo-1,3-dioxol-5-ol acetate, also known as sesamol acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common challenges and side reactions encountered during the synthesis, providing in-depth, experience-driven troubleshooting advice and validated protocols. Our goal is to empower you with the knowledge to optimize your synthetic route, maximize yield, and ensure the purity of your final product.
I. Overview of this compound Synthesis
The acetylation of Benzo-1,3-dioxol-5-ol (sesamol) is a fundamental esterification reaction. Typically, it involves the reaction of sesamol with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or acid catalyst. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the yield and purity of the desired product, this compound. Understanding and controlling these side reactions is crucial for a successful synthesis.
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// Edges Sesamol -> Reaction; AcetylatingAgent -> Reaction; Catalyst -> Reaction; Reaction [label="Acetylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction -> DesiredProduct [color="#34A853"]; Reaction -> SideProducts [color="#EA4335", style=dashed]; } dot Caption: General workflow for the synthesis of this compound.
II. Frequently Asked Questions & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of this compound.
FAQ 1: Low Yield of the Desired Product
Question: I am getting a very low yield of this compound. What are the possible causes and how can I improve it?
Answer: A low yield can be attributed to several factors, primarily competing side reactions and suboptimal reaction conditions. Let's break down the common culprits:
-
Hydrolysis of the Acetylating Agent: Acetic anhydride readily hydrolyzes to acetic acid in the presence of water.[1][2][3] This side reaction consumes your acetylating agent, reducing the amount available to react with sesamol.
-
Troubleshooting: Ensure all your glassware is thoroughly dried and use anhydrous solvents. It is also advisable to use a fresh bottle of acetic anhydride, as older bottles may have absorbed atmospheric moisture.[3]
-
-
Incomplete Reaction: The acetylation of phenols can sometimes be sluggish.[4]
-
Troubleshooting:
-
Catalyst: The use of a catalyst, either acid or base, can accelerate the reaction.[4] For base-catalyzed reactions, pyridine is often used. For acid-catalyzed reactions, a small amount of sulfuric acid or p-toluenesulfonic acid can be effective.
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat can promote side reactions, so careful temperature control is essential.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps.
-
Troubleshooting:
-
Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your ester. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will maximize the recovery of the product.
-
Purification: If using column chromatography, select an appropriate solvent system to ensure good separation of the product from impurities.
-
-
FAQ 2: Presence of an Unexpected Byproduct with a Higher Molecular Weight
Question: My final product shows a significant impurity with a higher molecular weight than this compound. What could this be?
Answer: The most likely culprit is the formation of a C-acylated byproduct. While the desired reaction is O-acylation (on the hydroxyl group), under certain conditions, C-acylation (on the aromatic ring) can occur, leading to the formation of hydroxyaryl ketones.[5][6]
// Nodes Sesamol [label="Benzo-1,3-dioxol-5-ol", fillcolor="#F1F3F4", fontcolor="#202124"]; Acylium [label="Acylium Ion\n(CH3CO+)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; O_Acylation [label="O-Acylation\n(Kinetic Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C_Acylation [label="C-Acylation\n(Thermodynamic Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Sesamol -> O_Acylation [label=" Faster\nFormation", color="#34A853"]; Sesamol -> C_Acylation [label=" More Stable\nProduct", color="#EA4335"]; Acylium -> O_Acylation [style=dashed]; Acylium -> C_Acylation [style=dashed]; } dot Caption: Competing O-acylation and C-acylation pathways.
-
Mechanism: Phenols are bidentate nucleophiles, meaning they can be attacked at two positions: the oxygen of the hydroxyl group and the carbon atoms of the aromatic ring.
-
O-acylation is a nucleophilic acyl substitution and is kinetically favored, meaning it happens faster.
-
C-acylation , a Friedel-Crafts type reaction, is thermodynamically favored, resulting in a more stable product.
-
-
Conditions Favoring C-acylation:
-
Lewis Acid Catalysts: The presence of Lewis acids like aluminum chloride (AlCl₃) strongly promotes C-acylation.[7]
-
High Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for C-acylation.
-
-
Troubleshooting:
-
Avoid Lewis Acids: If C-acylation is a problem, avoid using Lewis acid catalysts. Opt for base catalysis (e.g., pyridine, triethylamine) or mild acid catalysis.
-
Control Temperature: Maintain a moderate reaction temperature. Running the reaction at room temperature or slightly above is often sufficient.
-
FAQ 3: The Product Degrades or Rearranges Upon Standing or During Purification
Question: My isolated this compound seems to be unstable. I'm observing the formation of other spots on my TLC plate over time. What is happening?
Answer: This instability is likely due to the Fries Rearrangement . This is a classic organic reaction where an aryl ester rearranges to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.[8][9] Even trace amounts of acidic impurities can catalyze this rearrangement.
// Nodes ArylEster [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; LewisAcid [label="Lewis Acid\n(e.g., AlCl3)", fillcolor="#FBBC05", fontcolor="#202124"]; HydroxyArylKetone [label="Hydroxy Aryl Ketone\n(Rearrangement Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ArylEster -> Rearrangement; LewisAcid -> Rearrangement [style=dashed]; Rearrangement [label="Fries Rearrangement", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rearrangement -> HydroxyArylKetone; } dot Caption: The Fries Rearrangement of this compound.
-
Mechanism: The Lewis acid coordinates to the carbonyl oxygen of the ester, weakening the ester bond and facilitating the migration of the acyl group to the ortho or para position of the aromatic ring.[8][9]
-
Troubleshooting:
-
Thorough Neutralization: During the workup, ensure that all acidic components are completely neutralized. A wash with a mild base like sodium bicarbonate solution is recommended.
-
Purification Conditions: If using silica gel chromatography, be aware that silica gel can be slightly acidic. To mitigate this, the silica gel can be neutralized by washing it with a solvent system containing a small amount of a base like triethylamine before packing the column.
-
Storage: Store the purified product in a cool, dark place, and if possible, under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
III. Recommended Experimental Protocol
This protocol is designed to minimize the common side reactions discussed above.
Materials:
-
Benzo-1,3-dioxol-5-ol (Sesamol)
-
Acetic Anhydride (freshly opened or distilled)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve Benzo-1,3-dioxol-5-ol (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.2 eq), followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the progress of the reaction by TLC until the starting material (sesamol) is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
IV. Data Summary
| Side Reaction | Key Factors | Prevention Strategy |
| Hydrolysis of Acetic Anhydride | Presence of water | Use anhydrous reagents and glassware. |
| C-Acylation | Lewis acid catalysts, high temperature | Use base catalysis, maintain moderate temperature. |
| Fries Rearrangement | Acidic conditions | Thoroughly neutralize during workup, use neutral purification conditions. |
V. References
-
University of Calgary. (n.d.). Acylation of phenols. Retrieved from --INVALID-LINK--
-
Grokipedia. (n.d.). Fries rearrangement. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Acetic anhydride. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). picoSpin 45: Hydrolysis of Acetic Anhydride with Heavy Water (D2O). Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from --INVALID-LINK--
-
Digital Commons@ETSU. (n.d.). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Schematic of the relationship between C- and O-acylations of phenol... Retrieved from --INVALID-LINK--
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Retrieved from --INVALID-LINK--
-
Canadian Science Publishing. (n.d.). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Hydrolysis of Acetic Anhydride in Concentrated Acetic Acid without Catalysis. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Fries Rearrangement. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Bismuth Triflate-Catalyzed Fries Rearrangement of Aryl Acetates. Retrieved from --INVALID-LINK--
-
CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from --INVALID-LINK--
-
Quora. (2018). Why don't phenols show an acetylation reaction? Retrieved from --INVALID-LINK--
References
- 1. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. dc.etsu.edu [dc.etsu.edu]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 8. grokipedia.com [grokipedia.com]
- 9. byjus.com [byjus.com]
Technical Support Center: Troubleshooting Scale-Up Synthesis of Benzo-1,3-dioxol-5-ol Acetate
Welcome to the technical support center for the synthesis of Benzo-1,3-dioxol-5-ol acetate, also known as Sesamol Acetate. This guide is designed for researchers, chemists, and process engineers encountering challenges when transitioning the acetylation of Benzo-1,3-dioxol-5-ol (Sesamol) from laboratory scale to pilot or industrial production. We will explore the causality behind common issues and provide field-proven, actionable solutions.
Section 1: Troubleshooting Guide
This section addresses the most frequently encountered problems during the scale-up of this O-acetylation reaction. The primary transformation involves the reaction of the phenolic hydroxyl group of sesamol with an acetylating agent, typically acetic anhydride.
Issue 1: Significant Decrease in Yield and Purity
Question: We achieved a 95% yield with high purity in a 1L lab reactor. However, upon scaling to a 100L vessel, our yield has dropped to 70-75% and the product is off-color. What is the primary cause?
Answer: This is a classic scale-up challenge rooted in fundamental physical principles: heat and mass transfer. The exothermic nature of the acetylation reaction, which is manageable in the lab, becomes a critical issue in large reactors due to the decreased surface-area-to-volume ratio.[1][2]
Root Cause Analysis:
-
Inefficient Heat Removal: A 100L reactor has proportionally less surface area for cooling than a 1L flask. This inefficiency leads to an increase in the internal batch temperature, even with jacket cooling. Elevated temperatures can promote side reactions and product degradation.[1][3]
-
Poor Mixing and Localized Hotspots: Inadequate agitation in a large vessel fails to disperse the acetylating agent quickly and evenly. This creates localized areas of high reactant concentration and temperature ("hotspots"), which are prime breeding grounds for impurities.[1]
-
Potential Side Reactions:
-
C-Acylation: Phenols are bidentate nucleophiles. While O-acylation (desired ester formation) is kinetically favored, higher temperatures and prolonged reaction times can promote the thermodynamically more stable C-acylation product (a Friedel-Crafts type reaction), especially if acidic catalysts are used.
-
Degradation: The benzodioxole ring is sensitive to harsh conditions. Excessive heat can lead to decomposition, resulting in discoloration and a complex impurity profile.
-
-
Control the Exotherm: Switch from adding the acetylating agent in one portion to a slow, controlled addition via a dosing pump. This allows the reactor's cooling system to keep pace with the heat generated.[3] Monitor the internal batch temperature, not just the jacket temperature.
-
Optimize Agitation: Evaluate the reactor's agitation system. Ensure the impeller type (e.g., pitched-blade turbine, retreat curve) is suitable for promoting top-to-bottom turnover and radial mixing. Increasing the agitation speed (RPM) can improve homogeneity, but must be monitored to avoid excessive shear.
-
Re-evaluate Catalyst Choice: The acetylation of phenols can be sluggish and is often accelerated with a catalyst.[4] For selective O-acylation, a non-nucleophilic base like pyridine or triethylamine is preferred as it activates the phenol by deprotonation. Avoid strong Lewis acids which strongly favor C-acylation. Heterogeneous catalysts like silica sulfuric acid have also been used effectively and simplify removal.[5]
Issue 2: Product Fails Purity Specs Due to Unknown Impurities
Question: Our scaled-up batch contains several new impurities that were not present in the lab-scale synthesis. How can we identify and eliminate them?
Answer: The appearance of new impurities is often linked to the quality of the starting material and the more energetic conditions present in a large-scale reaction.
Root Cause Analysis:
-
Starting Material Quality: Industrial-grade sesamol can have a purity of around 98% and is prone to oxidation, appearing as a brown or dark solid over time.[6] These oxidized impurities can carry through the reaction or catalyze further degradation.
-
Acetic Anhydride Dimers/Polymers: The quality of the acetylating agent is also critical. Old or improperly stored acetic anhydride can contain acetic acid and other condensation products.
-
By-product Formation: As discussed, C-acylation and thermal degradation are the most likely chemical sources of new, significant impurities.
-
Characterize Raw Materials: Always run quality control checks on incoming lots of sesamol and acetic anhydride. Use techniques like HPLC for purity and Karl Fischer titration for water content. Consider recrystallizing or distilling the starting sesamol if it is discolored or below 99% purity.
-
Identify Impurities: Isolate the main impurities using preparative chromatography and characterize them by NMR and Mass Spectrometry. Knowing their structure provides direct insight into the side reaction pathway that needs to be controlled.
-
Implement In-Process Controls (IPCs): Do not run the reaction "blind." Take samples periodically and analyze them by TLC or HPLC to monitor the consumption of starting material and the formation of product versus impurities. This allows you to stop the reaction at the optimal point before significant side reactions occur.
Issue 3: Difficulties with Product Isolation and Crystallization
Question: During work-up and crystallization, our product is "oiling out" instead of forming a clean, filterable solid. What causes this and how can we fix it?
Answer: "Oiling out" or liquid-liquid phase separation during crystallization is typically caused by impurities depressing the freezing point, a supersaturation level that is too high, or an inadequate solvent system.
Root Cause Analysis:
-
Presence of Impurities: Impurities act as a solvent for your product, inhibiting nucleation and crystal growth. This is the most common cause when scaling up.
-
Rapid Cooling: Crash-cooling a large batch induces a high level of supersaturation too quickly. The system relieves this by forming an amorphous oil, which is kinetically favored over the ordered lattice of a crystal.
-
Inappropriate Solvent: The solvent system that worked for a 10g crystallization may not be optimal for a 10kg batch due to different heat transfer dynamics and the potential for solvent gradients.
-
Improve Purity Pre-Crystallization: Ensure the crude product entering the crystallization step is as pure as possible. An additional aqueous wash, carbon treatment, or even a distillation of the crude product can dramatically improve crystallization performance. Vacuum distillation has been shown to be an effective purification method for this compound.[6]
-
Controlled Cooling Profile: Develop and implement a programmed cooling ramp. A slow, linear cooling rate allows crystals to nucleate and grow in a more ordered fashion.
-
Seeding: Once the solution is supersaturated but before spontaneous nucleation occurs, add a small amount (0.1-1% by weight) of pure this compound crystals. This provides a template for growth and can bypass the kinetic barrier to nucleation, preventing oiling.
-
Solvent System Optimization: Experiment with different solvent/anti-solvent ratios. A slightly more dilute solution may be necessary at scale to maintain control over the crystallization process.
Section 2: Recommended Scale-Up Protocol and Parameters
This section provides a generalized protocol for the acetylation of sesamol in a 100L glass-lined reactor, designed to be self-validating through the inclusion of critical process parameters and in-process controls.
Experimental Protocol: Synthesis in 100L Reactor
-
Reactor Preparation: Ensure the 100L reactor is clean, dry, and inerted with a nitrogen atmosphere. Start the agitator at a low speed (e.g., 50 RPM).
-
Reagent Charge:
-
Charge the reactor with Benzo-1,3-dioxol-5-ol (Sesamol) (5.0 kg, 36.2 mol).
-
Charge the solvent (e.g., Toluene or Dichloromethane, 40 L).
-
Charge the base catalyst (e.g., Triethylamine, 4.0 kg, 39.8 mol).
-
Start jacket cooling to bring the internal temperature to 10-15°C.
-
-
Controlled Addition:
-
Prepare a solution of Acetic Anhydride (4.1 kg, 40.2 mol) in the reaction solvent (10 L).
-
Using a metering pump, add the acetic anhydride solution to the reactor over a period of 2-3 hours.
-
CRITICAL: Monitor the internal temperature and ensure it does not exceed 25°C. Adjust the addition rate as needed to control the exotherm.
-
-
Reaction & Monitoring:
-
After the addition is complete, allow the mixture to stir at 20-25°C.
-
IPC-1: After 1 hour, take a sample and analyze by TLC/HPLC to check for the presence of starting material. The reaction is typically complete within 1-3 hours.
-
-
Work-up (Quench):
-
Once the reaction is complete, slowly add water (20 L) to quench any remaining acetic anhydride. Caution: This is exothermic. Maintain cooling and control the addition rate.
-
Stir for 30 minutes, then stop agitation and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution (2 x 15 L) and then brine (15 L).
-
-
Solvent Removal & Isolation:
-
Concentrate the organic layer under vacuum to remove the solvent.
-
The resulting crude oil/solid can be purified by either vacuum distillation or recrystallization from a suitable solvent system (e.g., Isopropanol/Water).
-
Data Presentation: Lab vs. Pilot Scale Parameter Comparison
| Parameter | Lab Scale (1L Flask) | Pilot Scale (100L Reactor) | Justification for Change |
| Sesamol | 50.0 g | 5.0 kg | Direct 100x scale-up. |
| Solvent Volume | 500 mL | 50 L | Maintained 10 vol ratio, may need adjustment for mixing/heat transfer. |
| Acetic Anhydride | 41.0 g (1.1 eq) | 4.1 kg (1.1 eq) | Molar equivalence is maintained. |
| Addition Method | Manual Pour (1-2 min) | Pumped Addition (2-3 hours) | Critical for controlling the reaction exotherm at scale.[1] |
| Max Temperature | 30-35°C (uncontrolled) | < 25°C (controlled) | Prevents side reactions and ensures product quality. |
| Reaction Time | ~1 hour | ~2-3 hours | Slower addition and larger volume can increase total reaction time. |
| Expected Yield | 95% | 88-92% | A slight decrease is common, but this protocol minimizes losses. |
Section 3: Visual Guides & Workflows
Troubleshooting Workflow: Low Yield
This diagram outlines the logical steps to diagnose and solve issues of low yield during scale-up.
Caption: Troubleshooting Decision Tree for Low Yield Issues.
Process Flow Diagram: Scale-Up Synthesis
This diagram illustrates the key stages of the recommended scale-up process.
Caption: Process Flow for Scaled Synthesis of Sesamol Acetate.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations for this reaction at an industrial scale? A: The primary safety concern is the potential for a thermal runaway reaction due to the exotherm of acetylation.[1][7] A robust and tested reactor cooling system is essential. Furthermore, acetic anhydride is corrosive and water-reactive. Personnel must use appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and face shields. The reactor should be equipped with a pressure relief system.
Q2: Which acetylating agent is better for scale-up: acetic anhydride or acetyl chloride? A: Acetic anhydride is generally preferred for large-scale operations. While acetyl chloride is more reactive, it produces corrosive hydrogen chloride (HCl) gas as a byproduct, which requires specialized off-gas scrubbing systems and materials of construction resistant to acid. Acetic anhydride's byproduct is acetic acid, which is more easily handled and removed during aqueous work-up.
Q3: How critical is the quality of the starting Benzo-1,3-dioxol-5-ol (Sesamol)? A: It is extremely critical. As noted, industrial sesamol can contain oxidized impurities that impart color and may lead to further degradation during the reaction.[6] Using high-purity, colorless, crystalline sesamol is a key factor in achieving a high-purity, colorless final product and will significantly simplify purification efforts.
Q4: Can this reaction be run under continuous flow conditions? A: Yes, and this is an excellent strategy for overcoming scale-up challenges. Continuous flow reactors offer superior heat and mass transfer due to their extremely high surface-area-to-volume ratio.[7] This allows for excellent control over temperature and residence time, often leading to higher yields, better purity, and improved safety compared to batch processing.[8]
References
Overcoming solubility problems with "Benzo-1,3-dioxol-5-ol acetate"
Welcome to the technical support guide for Benzo-1,3-dioxol-5-ol acetate (also known as Sesamol Acetate, CAS 326-58-9). This resource is designed for researchers, scientists, and drug development professionals to address a primary experimental challenge encountered with this compound: solubility. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility characteristics of this compound?
A1: Understanding the physicochemical properties of this compound is the first step to solving solubility issues. Its molecular structure dictates its behavior in different solvents.
-
Structure and Polarity: The molecule consists of a rigid benzodioxole ring system, an ester group, and no readily ionizable protons. PubChem computes an XLogP3 value of 1.3, which indicates moderate lipophilicity (a preference for fatty or nonpolar environments) and predicts low aqueous solubility.[1] The parent compound, Sesamol (Benzo[d][1][3]dioxol-5-ol), is itself only slightly soluble in water.[4] The addition of the acetate group increases the molecule's nonpolar character, further decreasing its affinity for aqueous media.
In essence, you should anticipate that this compound will be poorly soluble in water and neutral aqueous buffers but will readily dissolve in many common organic solvents.
Q2: I am trying to dissolve this compound directly into my aqueous buffer (e.g., PBS, Tris) and it's not working. What is my primary recourse?
A2: Direct dissolution in aqueous media is highly unlikely to succeed due to the compound's lipophilic nature. The standard and recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent. This stock can then be carefully diluted to the final working concentration in your aqueous experimental buffer.
The most common choices for stock solutions are:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
DMSO is often the first choice due to its powerful solubilizing capacity and miscibility with water. However, always verify the tolerance of your specific experimental system (e.g., cell line, enzyme) to the chosen solvent, as even small final concentrations can have unintended effects.
Q3: I've successfully made a 10 mM stock in DMSO, but when I add it to my aqueous buffer, a precipitate forms immediately. How can I prevent this?
A3: This is a classic problem known as "crashing out" or precipitation upon dilution. It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that mixed-solvent system.[5] Here is a systematic troubleshooting workflow:
-
Optimize the Dilution Method: The way you mix is critical. Instead of adding the aqueous buffer to your small volume of DMSO stock, you must do the reverse. Add the stock solution dropwise to the vortexing or rapidly stirring aqueous buffer.[5] This rapid dispersion prevents the formation of localized, supersaturated pockets where precipitation can initiate.
-
Lower the Final Concentration: Your target concentration may simply be too high. Attempt the experiment at a lower final concentration of this compound.
-
Increase the Co-solvent Percentage: While you want to keep the final organic solvent concentration low (typically <1%, often <0.1% in cell-based assays), sometimes a slight increase is necessary. Test if increasing the final DMSO concentration to 0.5% or 1% (if your system tolerates it) keeps the compound in solution.
-
Consider a Different Co-solvent: If DMSO is problematic, ethanol or DMF may offer different solubility characteristics that are more favorable for your specific buffer system.
-
Beware of "Salting Out": High salt concentrations in your buffer (e.g., >150 mM NaCl) can decrease the solubility of organic compounds.[5] If possible, test if reducing the salt concentration of your buffer improves solubility.
Q4: Are there any other factors like pH or temperature that I should consider?
A4: Yes, although they are secondary to the co-solvent strategy.
-
pH: this compound does not have acidic or basic functional groups that would see a significant solubility change within a typical biological pH range (e.g., 6-8). However, be aware that the ester linkage is susceptible to hydrolysis under strongly acidic or basic conditions (pH < 4 or pH > 9), especially with prolonged incubation or heating. This would degrade your compound.
-
Temperature: Gently warming the solution (e.g., to 37°C) can sometimes increase the solubility of a compound. However, this is not always a permanent solution, as the compound may precipitate again upon cooling to room temperature. Always confirm the thermal stability of the compound before heating.
Q5: What are the essential safety precautions when handling this compound and its solvents?
A5: Standard laboratory safety practices are required.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and concentrated organic solvent stocks in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for this compound and any solvents used for comprehensive safety, handling, and disposal information.[6]
Experimental Protocols & Workflows
This section provides detailed methodologies for preparing and handling solutions of this compound.
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Pre-Weigh Compound: Tare a chemically resistant vial (e.g., amber glass) on an analytical balance. Carefully weigh out 1.802 mg of this compound (MW = 180.16 g/mol ).
-
Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.
-
Solubilization: Cap the vial tightly. Vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, sonication in a water bath for 5-10 minutes can be effective.
-
Visual Confirmation: Inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vial is tightly sealed to prevent moisture absorption by the DMSO.
Workflow Visualization: Troubleshooting Solubility Issues
The following diagram outlines the decision-making process when encountering solubility problems.
Caption: A decision tree for troubleshooting solubility problems.
Data Summary
Table 1: Properties of Recommended Solvents for Stock Solutions
This table provides key information for common solvents used to dissolve this compound.
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Notes |
| DMSO | C₂H₆OS | 189 | 1.092 | 47.0 | Excellent solubilizing power; hygroscopic; can be toxic to some cells at >0.5%. |
| DMF | C₃H₇NO | 153 | 0.945 | 38.3 | Strong solvent; use with caution due to potential toxicity. |
| Ethanol | C₂H₆O | 78.5 | 0.789 | 24.6 | Less potent than DMSO/DMF but often better tolerated in biological systems. |
| Acetone | C₃H₆O | 56.1 | 0.785 | 21.0 | Volatile; useful for intermediate dilutions or applications where volatility is desired. |
| Data sourced from a common solvents property table.[7] |
References
- 1. This compound | C9H8O4 | CID 67591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. Benzo-1,3-dioxole-5-acetic acid | C9H8O4 | CID 76115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Reaction Monitoring for Benzo-1,3-dioxol-5-ol Acetate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical monitoring of the synthesis of Benzo-1,3-dioxol-5-ol acetate. This guide is designed for researchers, chemists, and drug development professionals who are performing the acetylation of Benzo-1,3-dioxol-5-ol (sesamol) and require robust methods for reaction tracking using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Here, we provide field-proven insights, step-by-step protocols, and comprehensive troubleshooting guides in a direct question-and-answer format to address the specific challenges you may encounter.
Reaction Overview: Acetylation of Sesamol
The synthesis of this compound is typically achieved through the acetylation of its precursor, sesamol. This reaction involves treating the phenolic hydroxyl group of sesamol with an acetylating agent, most commonly acetic anhydride, often in the presence of a base (like pyridine or triethylamine) or an acid catalyst.
The core transformation is the conversion of a polar phenol (sesamol) into a less polar ester (this compound). This significant change in polarity is the fundamental principle that allows for effective chromatographic monitoring.
Caption: General reaction scheme for the synthesis of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the monitoring of this reaction.
Q1: Why is it critical to monitor the acetylation of sesamol in real-time?
A: Real-time reaction monitoring is essential for several reasons:
-
Determining Reaction Completion: Monitoring allows you to definitively know when all the starting material (sesamol) has been consumed, preventing unnecessarily long reaction times which can lead to side product formation or degradation.[1]
-
Optimizing Reaction Conditions: By taking time-point samples, you can optimize parameters like temperature, catalyst loading, and reaction time to improve yield and purity.
-
Identifying Problems: The appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram can immediately signal issues such as side reactions, impurity formation, or decomposition of the product or starting material.[1]
Q2: What is the key chemical difference between sesamol and its acetate product that enables chromatographic separation?
A: The primary difference is polarity .
-
Sesamol (Starting Material): Contains a free phenolic hydroxyl (-OH) group. This group is a strong hydrogen bond donor and acceptor, making sesamol relatively polar. It will interact strongly with polar stationary phases like silica gel.[2]
-
This compound (Product): The polar hydroxyl group is converted into an ester (-OAc) group. This ester group is significantly less polar than a hydroxyl group. This reduction in polarity means the product will interact less strongly with polar stationary phases (like silica in normal-phase TLC) and more strongly with non-polar stationary phases (like C18 in reversed-phase HPLC) compared to the starting material.
Q3: For quick, in-process checks at the reaction bench, is TLC or HPLC more suitable?
A: TLC is overwhelmingly preferred for rapid, qualitative, in-process checks. It is fast (often under 5-10 minutes), inexpensive, and requires minimal sample preparation.[3] It provides an immediate visual confirmation of the disappearance of starting material and the appearance of the product. HPLC, while more powerful for quantitative analysis and resolving complex mixtures, involves longer run times, system setup, and more rigorous sample preparation, making it less practical for frequent, real-time checks.
Q4: What should I expect to see on my TLC plate or HPLC chromatogram as the reaction progresses?
A:
-
On a Normal-Phase TLC Plate: The more polar sesamol will have a lower Retention Factor (Rf) and appear closer to the baseline. The less polar product, this compound, will have a higher Rf and travel further up the plate. As the reaction proceeds, the spot corresponding to sesamol will fade, while the spot for the product will intensify.
-
On a Reversed-Phase HPLC Chromatogram: The separation order is inverted. The more polar sesamol will be less retained by the non-polar C18 column and will elute earlier (shorter retention time). The less polar product will have a stronger affinity for the stationary phase and will elute later (longer retention time). As the reaction progresses, the peak for sesamol will decrease in area while the peak for the product will increase.
Part 2: TLC Monitoring: Protocol and Troubleshooting Guide
Detailed Protocol: TLC Analysis of Sesamol Acetylation
-
Plate Preparation: Draw a light pencil line (the origin) about 1 cm from the bottom of a silica gel TLC plate (e.g., Silica Gel 60 F254).[1]
-
Sample Preparation:
-
Starting Material (SM): Dissolve a tiny amount of pure sesamol in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Reaction Mixture (Rxn): Take a small aliquot (1-2 drops) from the reaction vessel and dilute it with 0.5-1.0 mL of ethyl acetate.
-
-
Spotting the Plate:
-
Using a capillary tube, spot the prepared SM solution on the left side of the origin line.
-
Spot the diluted Rxn mixture in the center of the origin line.
-
Create a co-spot on the right by first spotting the SM solution, and then carefully spotting the Rxn mixture directly on top of it. This helps to unambiguously identify the starting material spot in the reaction lane.
-
-
Developing the Plate:
-
Prepare a developing chamber (a covered beaker with filter paper lining the side is sufficient) containing a suitable mobile phase (see Table 1). Ensure the solvent level is below the origin line on your TLC plate.[1]
-
Let the chamber saturate with solvent vapor for 5-10 minutes. This ensures reproducible Rf values.[4]
-
Place the spotted TLC plate into the chamber and replace the cover.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots. Since both sesamol and its acetate are aromatic, they should be visible under a UV lamp at 254 nm.[3]
-
For enhanced visualization or if spots are faint, use a chemical stain. A potassium permanganate (KMnO₄) stain is effective, as the phenol group of sesamol will react readily, often appearing as a yellow spot on a purple background. The ester product may react more slowly or not at all.
-
Data Presentation: TLC Parameters
| Analyte | Expected Rf Range | Suggested Mobile Phase Systems (v/v) | Visualization Notes |
| Sesamol | 0.2 - 0.4 | 3:1 Hexane:Ethyl Acetate | Strong UV absorbance. Reacts quickly with KMnO₄ stain. |
| This compound | 0.6 - 0.8 | 3:1 Hexane:Ethyl Acetate | Strong UV absorbance. Slower or no reaction with KMnO₄ stain. |
| Acetic Anhydride | Variable | N/A | Often reacts with silica or is not UV active. Not typically monitored. |
| Byproducts (e.g., Acetic Acid) | ~0.0 (Baseline) | Most non-polar systems | May streak if not fully removed. Requires a more polar system to move. |
Note: Rf values are highly dependent on specific conditions (plate manufacturer, temperature, chamber saturation). The key is the relative separation, not the absolute value.
TLC Troubleshooting Guide
Caption: A logical workflow for troubleshooting common TLC analysis issues.
Q: My spots are streaking vertically. What's wrong? A: Streaking is a common issue with several potential causes:
-
Sample Overloading: You have spotted too much material on the plate.[5] The stationary phase becomes saturated, and the compound cannot partition effectively, leading to a streak. Solution: Dilute your sample solution significantly and re-spot.
-
Highly Polar or Acidic/Basic Compounds: Sesamol, being a phenol, is weakly acidic. If it interacts too strongly with the acidic silica gel, it can streak.[5][6] Solution: Add a small amount (a few drops) of a modifier to your mobile phase. For an acidic compound like a phenol, adding a drop of acetic acid can sometimes improve spot shape.
-
Insoluble Sample: If your sample is not fully dissolved in the spotting solvent, it will streak from the origin. Solution: Ensure your sample is completely dissolved before spotting.
Q: My starting material and product spots are almost merged (Rf < 0.1 difference). How can I improve the separation? A: This indicates your mobile phase is not optimized. The goal is to find a solvent system that gives a significant difference in Rf values (ΔRf).
-
If both spots are too high (Rf > 0.8): Your mobile phase is too polar. It's moving everything too quickly. Solution: Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., switch from 3:1 Hexane:EtOAc to 5:1 Hexane:EtOAc).[7]
-
If both spots are too low (Rf < 0.2): Your mobile phase is not polar enough to move the compounds off the baseline. Solution: Increase the polarity by increasing the proportion of the polar solvent (e.g., switch from 3:1 Hexane:EtOAc to 1:1 Hexane:EtOAc).[8]
-
General Strategy: The process is often trial and error.[8] Test several solvent systems with varying polarities to achieve a good separation where the starting material Rf is around 0.3 and the product is around 0.7.
Part 3: HPLC Monitoring: Protocol and Troubleshooting Guide
While TLC is for quick checks, HPLC is the gold standard for quantitative analysis, purity assessment, and resolving minor impurities. Reversed-Phase HPLC (RP-HPLC) is the method of choice.[9][10]
Detailed Protocol: RP-HPLC Analysis of Sesamol Acetylation
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 column, and a pump capable of isocratic or gradient elution.[9]
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade Water with 0.1% Formic Acid or Phosphoric Acid.
-
Solvent B: HPLC-grade Acetonitrile (MeCN) with 0.1% Formic Acid.
-
The acid modifier is crucial for phenolic compounds as it suppresses the ionization of residual silanol groups on the column and the phenol itself, leading to sharper, more symmetrical peaks.[11]
-
Filter and degas the mobile phase thoroughly to prevent bubbles and blockages.
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Run the analysis using the conditions outlined in Table 2. An isocratic method is often sufficient for simple reaction monitoring.
-
-
Analysis:
-
Inject the sample.
-
Monitor the chromatogram. Identify peaks based on the retention times of pure standards (sesamol and, if available, the acetate product).
-
Calculate the relative percentage of starting material and product based on the peak area (Area %). This gives a quantitative measure of reaction conversion.
-
Data Presentation: Typical HPLC Parameters
| Parameter | Method A: Isocratic Monitoring | Method B: High-Resolution Gradient |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, <3 µm, 2.1 x 100 mm |
| Mobile Phase | 60:40 Acetonitrile:Water (+0.1% Formic Acid) | Gradient: 40% to 95% Acetonitrile in Water (+0.1% Formic Acid) over 10 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 280 nm | Diode Array Detector (DAD) 210-400 nm |
| Expected tR (Sesamol) | ~3.5 min | Elutes earlier |
| Expected tR (Product) | ~6.0 min | Elutes later |
| Use Case | Routine, rapid in-process conversion check | Final purity analysis, impurity profiling |
Note: Retention times (tR) are highly system-dependent. Always confirm with standards.
HPLC Troubleshooting Guide
Caption: A troubleshooting workflow for common RP-HPLC issues with phenolic compounds.
Q: My peak for sesamol is tailing significantly. What causes this and how can I fix it? A: Peak tailing for polar, acidic compounds like phenols is a classic problem in RP-HPLC.[11]
-
Primary Cause: Secondary interactions between the acidic phenol and residual, un-capped silanol groups (-Si-OH) on the silica-based C18 stationary phase. These silanols are acidic and can create strong, unwanted interactions that lead to tailing.
-
Solutions:
-
Control Mobile Phase pH: The most effective solution is to add a small amount of acid (0.1% formic acid or trifluoroacetic acid) to your mobile phase.[11] This protonates the silanol groups, rendering them less active and minimizing the secondary interactions.
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning most residual silanols have been chemically deactivated. Ensure you are using such a column.
-
Reduce Sample Load: Injecting too much sample can overload the active sites on the column, causing tailing.[11] Try diluting your sample 10-fold.
-
Q: My retention times are decreasing with every injection. What's happening? A: This is known as retention time drift and compromises data integrity. Common causes include:
-
Column Temperature Fluctuation: Retention is highly sensitive to temperature. An increase in ambient lab temperature or frictional heating from high flow rates can decrease retention. Solution: Use a thermostatted column compartment to maintain a constant temperature.[12][13]
-
Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before analysis begins. If not, you will see retention times shift, usually to lower values, in the first few runs. Solution: Flush the column with at least 10-20 column volumes of the mobile phase before your first injection.[12]
-
Mobile Phase Composition Change: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. If you are using a pre-mixed mobile phase, volatile components like acetonitrile can evaporate over time, changing the composition and affecting retention. Solution: Prepare fresh mobile phase daily and keep the reservoir covered.[12][13]
Q: My system pressure has suddenly shot up. What should I do? A: High backpressure is a sign of a blockage in the system.
-
Troubleshooting Steps:
-
First, determine the location of the blockage by systematically disconnecting components. Start by disconnecting the column and replacing it with a union. If the pressure returns to normal, the blockage is in the column.
-
If the column is blocked, try back-flushing it (reversing the flow direction and flushing to waste, NOT into the detector) with a strong solvent.
-
If pressure is still high without the column, the blockage is likely in a piece of tubing or a frit before the column. Systematically check and replace components.
-
Prevention: Always filter your samples and mobile phases to remove particulates that can cause blockages.
-
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chembam.com [chembam.com]
- 7. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Byproduct Identification in Benzo-1,3-dioxol-5-ol Acetate Reactions
Introduction: Benzo-1,3-dioxol-5-ol acetate, more commonly known as sesamol acetate, is a key chemical intermediate derived from sesamol, a natural antioxidant found in sesame oil.[1] Its synthesis is pivotal in various industries, including the manufacturing of pharmaceuticals like the antidepressant paroxetine.[2] The primary synthetic routes involve either the direct acetylation of sesamol or the Baeyer-Villiger oxidation of piperonal (heliotropine).[3][4] While seemingly straightforward, these reactions can yield a range of byproducts that complicate purification, reduce yield, and compromise final product quality.
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common issues encountered during the synthesis and purification of sesamol acetate, focusing on the practical identification and mitigation of byproducts.
Section 1: Frequently Asked Questions (FAQs) on Common Byproducts
This section addresses the most common questions regarding impurities and unexpected results in sesamol acetate synthesis.
Q1: My post-reaction analysis (GC/LC) shows a significant peak corresponding to one of my starting materials. Why is the conversion incomplete?
A: The presence of unreacted starting material is a classic issue pointing to suboptimal reaction conditions. The specific starting material you detect offers a clue to the root cause.
-
Residual Piperonal (3,4-Methylenedioxybenzaldehyde): If you are using the Baeyer-Villiger oxidation route, the presence of piperonal indicates incomplete oxidation.[1][2]
-
Causality: The Baeyer-Villiger oxidation of an aldehyde to an ester (via a formate intermediate) is highly dependent on the oxidant's activity, temperature, and catalyst efficiency. Insufficient peracetic acid, poor catalyst performance (e.g., p-toluenesulfonic acid), or a reaction time that is too short can all lead to incomplete conversion.[3] Historically, long reaction times (e.g., 22 hours) at lower temperatures were used, but more modern procedures aim for shorter times at controlled elevated temperatures (50-70°C) to drive the reaction to completion.[3]
-
Validation: Confirm the identity of the peak by co-injecting your sample with an authentic standard of piperonal. The retention times should match perfectly.
-
-
Residual Sesamol (Benzo-1,3-dioxol-5-ol): If you are performing a direct acetylation of sesamol, its presence signifies incomplete esterification.
-
Causality: Acetylation requires the activation of the phenolic hydroxyl group. This can be hindered by several factors:
-
Stoichiometry: An insufficient molar equivalent of the acetylating agent (e.g., acetic anhydride or acetyl chloride).
-
Catalyst: An inadequate amount or absence of a base catalyst (like pyridine or triethylamine) to scavenge the acid byproduct (acetic acid or HCl) and activate the phenol.
-
Moisture: Water in the reaction mixture can consume the acetylating agent and hydrolyze the product.
-
-
Validation: As with piperonal, confirm the peak's identity via co-injection with a pure sesamol standard.
-
Q2: I'm using the piperonal (Baeyer-Villiger) route and see an extra peak with a mass consistent with an isomer of my product. What is it likely to be?
A: This is very likely sesamol formate (Benzo-1,3-dioxol-5-yl formate) .[1][2]
-
Causality: The Baeyer-Villiger oxidation of piperonal with peracetic acid first produces sesamol formate.[3] In the presence of acetic acid (which is often the solvent or part of the peracetic acid solution), this formate is then transesterified to the more stable sesamol acetate. If this second step is incomplete, sesamol formate will remain as a significant byproduct. Its presence points towards insufficient time or temperature after the initial oxidation to drive the transesterification.
-
Identification: The mass spectrum of sesamol formate (C₈H₆O₄, MW: 166.13 g/mol ) will differ from sesamol acetate (C₉H₈O₄, MW: 180.16 g/mol ). LC-MS or GC-MS is the ideal tool for differentiation.[5] Due to its polarity, sesamol formate will likely have a different retention time than sesamol acetate in reverse-phase HPLC.[1]
Q3: The purity of my isolated this compound is decreasing over time, and I'm seeing a corresponding increase in a more polar impurity. What is causing this degradation?
A: You are observing hydrolysis. The ester functional group in sesamol acetate is susceptible to cleavage, reverting to sesamol and acetic acid.
-
Causality: This reaction is catalyzed by the presence of acid or base and is accelerated by water.
-
Acid/Base Residue: Incomplete quenching or removal of acidic catalysts (e.g., p-TsOH) or basic catalysts (e.g., pyridine) from the workup can catalyze hydrolysis during storage.
-
Moisture: Storing the product in a non-anhydrous environment or using wet solvents for storage or analysis can provide the water needed for the reaction.
-
Silica Gel: During column chromatography, acidic sites on standard silica gel can promote on-column hydrolysis, especially if the elution is slow.
-
-
Mitigation & Validation: Ensure a thorough aqueous workup with a neutral wash (e.g., saturated sodium bicarbonate followed by brine) to remove all acidic or basic residues. Dry the product rigorously and store it under an inert atmosphere (N₂ or Ar) in a desiccator. If degradation on silica is suspected, consider using deactivated (neutral) silica gel or an alternative purification method like recrystallization or distillation.
Q4: My reaction, particularly at higher temperatures, produced a viscous, high-boiling residue that is difficult to handle. What is this material?
A: This is likely due to the formation of polymeric or dimeric byproducts. Phenolic compounds, including the sesamol precursor or product, are susceptible to oxidation and polymerization, especially at elevated temperatures or in the presence of acid catalysts.
-
Causality: Phenols can be oxidized to phenoxy radicals. These radicals can then couple to form dimers or oligomers. One patent specifically notes that older methods for producing sesamol acetate resulted in viscous distillation residues, which presented a serious handling problem.[3] This was attributed to side reactions that are minimized by carefully controlling the reaction temperature and minimizing reaction time.[3] While the exact structures can be complex, they are generally high-molecular-weight, low-volatility materials. A potential, though less common, side reaction under harsh acidic conditions could involve the benzodioxole ring itself, leading to structures like bis(benzo[d][2][3]dioxol-5-yl)methane.[6]
-
Mitigation: The key is precise temperature control. Avoid excessive heating during the reaction and distillation. Running the reaction under an inert atmosphere can also help prevent oxidative side reactions. Following modern protocols that emphasize shorter reaction times at optimized temperatures (e.g., 50-70°C) is crucial to avoid these byproducts.[3]
Section 2: Troubleshooting & Workflow Guides
This section provides structured approaches to common experimental challenges.
Scenario 1: Low Yield in Baeyer-Villiger Synthesis from Piperonal
-
Symptom: Your crude product analysis shows high levels of unreacted piperonal and/or the sesamol formate intermediate.
-
Troubleshooting Protocol:
-
Re-evaluate Reagent Stoichiometry: Ensure at least one full molar equivalent of anhydrous peracetic acid is used relative to piperonal.[3]
-
Verify Catalyst Loading: Check that the acid catalyst (e.g., p-toluenesulfonic acid, phosphoric acid) is added in the correct catalytic amount (typically 0.1-5.0% by weight).[3]
-
Monitor Temperature Closely: The reaction is exothermic. Maintain the temperature within the optimal range (e.g., 50-60°C).[3] Temperatures that are too low will result in slow conversion, while temperatures that are too high risk byproduct formation.
-
Extend Reaction Time: If analysis shows incomplete conversion, consider extending the holding time at the target temperature for an additional 1-2 hours and re-analyze. The reaction should be monitored until a peroxide test is negative.[3]
-
Ensure Anhydrous Conditions: Moisture can degrade the peracetic acid. Use anhydrous reagents and solvents where possible.
-
Scenario 2: Product Degradation During Purification by Column Chromatography
-
Symptom: You isolate fractions from a silica gel column that contain significant amounts of sesamol, even though the pre-column crude material showed high purity of the acetate.
-
Troubleshooting Protocol:
-
Neutralize the Crude Product: Before loading onto the column, ensure the crude material is free of any acid or base catalysts from the reaction. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution, followed by water and brine. Dry thoroughly.
-
Use Deactivated Silica: Prepare neutral silica gel by slurrying standard silica gel in a solvent containing a small amount of a neutralising agent like triethylamine (~1%), then removing the solvent under vacuum.
-
Minimize Residence Time: Perform flash chromatography rather than gravity chromatography. Use a solvent system that provides good separation with a reasonable retention factor (Rƒ ≈ 0.3-0.4) to elute the product quickly.
-
Consider Alternative Purification: If hydrolysis remains an issue, switch to a different purification method.
-
Vacuum Distillation: Sesamol acetate can be purified by vacuum distillation.[1] This is often the preferred industrial method.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can effectively remove impurities without the risk of on-column decomposition.
-
-
Byproduct Identification Workflow
The following diagram outlines a systematic workflow for identifying an unknown impurity detected during product analysis.
Caption: Workflow for unknown impurity identification.
Section 3: Key Byproduct Summary & Analytical Protocols
Summary of Potential Byproducts
The following table summarizes the key byproducts discussed, their origin, and molecular weight, which is critical for mass spectrometry analysis.
| Byproduct Name | Common Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Origin |
| Benzo-1,3-dioxol-5-ol | Sesamol | C₇H₆O₃ | 138.12 | Incomplete acetylation; Hydrolysis of product |
| 3,4-Methylenedioxybenzaldehyde | Piperonal | C₈H₆O₃ | 150.13 | Incomplete Baeyer-Villiger oxidation |
| Benzo-1,3-dioxol-5-yl formate | Sesamol Formate | C₈H₆O₄ | 166.13 | Intermediate in Baeyer-Villiger oxidation |
| 1,2-Methylenedioxybenzene | 1,3-Benzodioxole | C₇H₆O₂ | 122.12 | Potential degradation/side reaction product |
Data sourced from PubChem and literature.[1][7][8]
Protocol 1: General Purpose LC-MS Method for Impurity Profiling
This protocol provides a starting point for separating sesamol acetate from its common polar and non-polar impurities.
-
System: UHPLC or HPLC system coupled to a mass spectrometer (ESI source).[5]
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0.0 min: 10% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 10% B
-
15.0 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1-5 µL
-
Detection: UV at 290 nm and MS scan (e.g., m/z 100-500).[2]
-
Expected Elution Order: In reverse-phase chromatography, more polar compounds elute first. Therefore, you would typically expect to see: Sesamol -> Sesamol Formate -> Sesamol Acetate -> Piperonal -> 1,2-Methylenedioxybenzene.
Protocol 2: General Purpose GC-MS Method
This method is suitable for identifying volatile impurities and starting materials.
-
System: Gas chromatograph with a mass selective detector.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of ~1.0 mL/min.
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temp: 280°C
-
MS Source Temp: 230°C
-
MS Quad Temp: 150°C
-
Data Acquisition: Scan mode (e.g., m/z 40-450).
-
Identification: Compare resulting mass spectra against a library (e.g., NIST) and confirm with standards.[1]
Section 4: Reaction Pathway Visualizations
The following diagrams illustrate the primary reaction pathways and the points at which key byproducts can arise.
Caption: Baeyer-Villiger synthesis of Sesamol Acetate.
References
- 1. gigvvy.com [gigvvy.com]
- 2. researchgate.net [researchgate.net]
- 3. US2885407A - Synthesis of sesamol acetate and sesamol - Google Patents [patents.google.com]
- 4. Synthesis and Bioactivity of Sesamol_Chemicalbook [m.chemicalbook.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C9H8O4 | CID 67591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzo-1,3-dioxole-5-acetic acid | C9H8O4 | CID 76115 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Benzo-1,3-dioxol-5-ol Acetate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzo-1,3-dioxol-5-ol acetate, also known as sesamol acetate. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the catalytic challenges in your experiments. Our focus is on the primary catalytic transformation of this molecule: the deacetylation to the valuable antioxidant, Benzo-1,3-dioxol-5-ol (sesamol).
Introduction to Catalytic Deacetylation
The conversion of this compound to sesamol is a critical step in various synthetic pathways. The efficiency of this hydrolysis reaction is highly dependent on the choice of catalyst and the optimization of reaction parameters. This guide is structured to address the common challenges encountered with different catalytic systems, including alkali, acid, and enzymatic catalysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common catalytic reaction involving this compound?
The most prevalent catalytic reaction is the hydrolysis or alcoholysis of the acetate group to yield sesamol. This is typically achieved using an alkali catalyst in the presence of a lower alcohol, such as methanol or isopropanol.[1]
Q2: Why is catalyst selection so important for this reaction?
Catalyst selection directly impacts reaction time, yield, and purity of the final product, sesamol. An inappropriate catalyst or suboptimal conditions can lead to incomplete conversion, side reactions, or difficult purification processes. For instance, while strong acids can catalyze the hydrolysis, they may also promote side reactions with the benzodioxole ring if not carefully controlled.
Q3: Can I use acid catalysts for the deacetylation of this compound?
Yes, acid-catalyzed hydrolysis is a viable method. Mineral acids or acid exchange resins can be employed. However, careful optimization is necessary to prevent degradation of the desired product, sesamol, which can be sensitive to harsh acidic conditions.
Q4: What are the advantages of using an alkali catalyst?
Alkali catalysts, such as sodium hydroxide or calcium oxide, are highly effective for the alcoholysis of sesamol acetate, often resulting in high yields (over 90%) and short reaction times.[1] The reaction can be performed with catalytic amounts of the base, simplifying the work-up procedure.
Q5: Is enzymatic hydrolysis a feasible option?
Enzymatic hydrolysis using esterases or lipases presents a green and highly selective alternative. While specific literature on the enzymatic hydrolysis of this compound is not abundant, the principles of aryl acetate hydrolysis by these enzymes are well-established. This method offers mild reaction conditions and high specificity, minimizing byproduct formation.
Catalyst Selection and Optimization Guides
Alkali-Catalyzed Alcoholysis
Alkali-catalyzed alcoholysis is a robust and efficient method for the deacetylation of this compound.
Core Principle: A catalytic amount of a strong base promotes the transesterification of the acetate with a simple alcohol, liberating sesamol.
Recommended Catalysts:
-
Sodium Hydroxide (NaOH)
-
Potassium Hydroxide (KOH)
-
Calcium Oxide (CaO)
-
Sodium Methoxide (NaOMe)
-
Potassium Stearate
-
Trisodium Phosphate (Na₃PO₄)[1]
Optimization Parameters:
-
Catalyst Loading: As little as 0.002% by weight of the catalyst relative to sesamol acetate can be effective. However, a range of 0.1% to 1% is commonly preferred for optimal reaction rates.[1]
-
Solvent: Lower alcohols such as methanol, ethanol, or isopropanol are excellent choices as they also act as a reactant.[1]
-
Temperature: The reaction is typically carried out at the reflux temperature of the alcohol being used.
-
Reaction Time: With optimal catalyst loading and temperature, the reaction can be completed in as little as 30 minutes.[1]
Experimental Protocol: Alkali-Catalyzed Deacetylation
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).
-
Add the chosen alcohol (e.g., methanol, 10-20 volumes).
-
Add the alkali catalyst (e.g., NaOH, 0.1% w/w).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the catalyst with a dilute acid (e.g., acetic acid) if necessary.
-
Remove the solvent under reduced pressure.
-
The crude sesamol can be purified by distillation or recrystallization.
Data Presentation: Comparison of Alkali Catalysts
| Catalyst | Alcohol | Catalyst Loading (% w/w) | Reaction Time | Yield (%) | Reference |
| Sodium Hydroxide | Isopropanol | 0.1% | 0.5 hours | Quantitative | [1] |
| Sodium Hydroxide | Methanol | 0.1% | 0.5 hours | 93 | [1] |
| Calcium Oxide | Methanol | 0.1% | 0.5 hours | 90 | [1] |
Troubleshooting Guide: Alkali-Catalyzed Alcoholysis
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient catalyst loading. | Increase the catalyst amount incrementally (e.g., to 0.5% w/w). |
| Low reaction temperature. | Ensure the reaction is at a full reflux. | |
| Poor quality of catalyst. | Use a fresh, anhydrous batch of the alkali catalyst. | |
| Low Yield | Product degradation. | If using a very strong base, consider a milder catalyst like trisodium phosphate. |
| Loss during work-up. | If catalyst loading is high (>1%), acidification is needed to recover the sesamol from its salt form.[1] | |
| Formation of Byproducts | Presence of water. | Ensure the use of anhydrous alcohol as a solvent. |
Logical Workflow for Troubleshooting Alkali-Catalyzed Deacetylation
A troubleshooting workflow for alkali-catalyzed deacetylation.
Acid-Catalyzed Hydrolysis
While less common than alkali-catalyzed methods for this specific transformation, acid catalysis is a standard technique for ester hydrolysis.
Core Principle: Protonation of the carbonyl oxygen of the acetate group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Recommended Catalysts:
-
Sulfuric Acid (H₂SO₄)
-
Hydrochloric Acid (HCl)
-
p-Toluenesulfonic Acid (p-TsOH)
-
Acidic Cation Exchange Resins (e.g., Amberlyst-15)
Optimization Parameters:
-
Catalyst Concentration: Typically, a catalytic amount (1-5 mol%) of a strong acid is sufficient. For heterogeneous catalysts, the loading will depend on the resin's activity.
-
Solvent: Aqueous mixtures with a co-solvent like acetone or THF to ensure solubility of the starting material.
-
Temperature: Elevated temperatures (50-100 °C) are often required to drive the reaction to completion.
-
Water Concentration: As water is a reactant, its concentration can influence the reaction rate according to Le Chatelier's principle.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Dissolve this compound (1 equivalent) in a suitable solvent mixture (e.g., acetone/water 9:1).
-
Add the acid catalyst (e.g., 2 mol% H₂SO₄).
-
Heat the mixture to the desired temperature (e.g., 60 °C) and monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and quench with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Troubleshooting Guide: Acid-Catalyzed Hydrolysis
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient acid strength or concentration. | Increase catalyst loading or switch to a stronger acid. |
| Low temperature. | Increase the reaction temperature. | |
| Product Degradation (darkening of reaction mixture) | Harsh acidic conditions. | Use a milder acid catalyst (e.g., p-TsOH) or a solid acid catalyst for easier removal and control. Lower the reaction temperature. |
| Reversibility of the reaction. | Accumulation of acetic acid. | Consider methods to remove acetic acid as it forms, though this is often not practical on a lab scale. Drive the reaction forward with a large excess of water. |
Enzymatic Hydrolysis
Enzymatic catalysis offers a highly selective and environmentally friendly approach to deacetylation.
Core Principle: Esterase or lipase enzymes possess a catalytic triad (e.g., Ser-His-Asp) in their active site that facilitates the hydrolysis of the ester bond under mild, aqueous conditions.
Potential Enzymes:
-
Lipases (e.g., from Candida antarctica, Pseudomonas cepacia)
-
Esterases (e.g., Porcine Liver Esterase)
Optimization Parameters:
-
pH: The optimal pH is enzyme-specific, typically ranging from 6 to 8. A buffered solution is essential.
-
Temperature: Optimal temperatures are also enzyme-dependent, usually between 30-50 °C. Higher temperatures can lead to enzyme denaturation.
-
Enzyme Loading: This needs to be determined empirically for the specific enzyme and substrate.
-
Co-solvent: A water-miscible organic solvent (e.g., DMSO, acetone) may be needed at low concentrations (<10%) to solubilize the substrate, but can also impact enzyme activity.
Experimental Protocol: Enzymatic Hydrolysis
-
Prepare a buffered solution at the optimal pH for the chosen enzyme (e.g., phosphate buffer, pH 7.5).
-
Dissolve this compound in a minimal amount of a co-solvent (e.g., DMSO) and add it to the buffer.
-
Add the enzyme (lipase or esterase).
-
Incubate the mixture at the optimal temperature with gentle agitation.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, denature the enzyme by adding a water-immiscible organic solvent (e.g., ethyl acetate) and filtering.
-
Extract the product with the organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain the crude product.
Troubleshooting Guide: Enzymatic Hydrolysis
| Issue | Potential Cause | Suggested Solution |
| Low or No Activity | Incorrect pH or temperature. | Verify the optimal conditions for the specific enzyme from the supplier's datasheet. |
| Enzyme denaturation. | Avoid excessive temperatures or the presence of denaturing agents in the reaction mixture. | |
| Substrate inhibition. | Try lowering the initial substrate concentration. | |
| Co-solvent inhibition. | Reduce the percentage of the organic co-solvent or screen for a more enzyme-compatible one. | |
| Slow Reaction Rate | Insufficient enzyme loading. | Increase the amount of enzyme. |
| Poor substrate solubility. | Gently increase the co-solvent concentration, ensuring it does not inhibit the enzyme. |
Decision Tree for Catalyst Selection
A decision-making diagram for selecting the appropriate catalytic method.
References
Technical Support Center: Solvent Effects on Reactions of Benzo-1,3-dioxol-5-ol acetate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Benzo-1,3-dioxol-5-ol acetate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvents in directing the outcome of reactions involving this versatile compound. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: Understanding the Role of the Solvent
The choice of solvent is a critical parameter in organic synthesis that can dramatically influence reaction rates, yields, and even the nature of the product formed.[1][2][3] This is particularly true for reactions involving multifunctional molecules like this compound, where different solvent properties can favor one reaction pathway over another. Key solvent properties to consider include polarity (dielectric constant), dipole moment, and whether the solvent is protic or aprotic.[4][5][6][7]
FAQ: What are the key structural features of this compound to consider?
Answer: this compound, also known as Sesamol Acetate, possesses several key features that dictate its reactivity:
-
Ester Group: The acetate group is a primary site for hydrolysis (saponification) under basic conditions.
-
Phenolic Oxygen: The underlying phenolic oxygen, once deprotected, is a potent nucleophile.
-
Benzodioxole Ring: This moiety is generally stable but can influence the electronic properties of the aromatic ring.
Understanding these features is crucial for predicting how the molecule will behave in different solvent environments.
Section 2: Troubleshooting Common Reactions
A frequent application of derivatives of Benzo-1,3-dioxol-5-ol is in etherification reactions, such as the Williamson Ether Synthesis, to produce a wide range of analogs.[8][9][10][11] The following section addresses common issues encountered during these synthetic transformations.
Scenario 1: Low Yield in Williamson Ether Synthesis
Question: I am attempting a Williamson ether synthesis by first deacetylating this compound to form the phenoxide, followed by reaction with an alkyl halide. My yields are consistently low. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in this two-step, one-pot synthesis are a common challenge. The outcome is highly dependent on the solvent's ability to facilitate both the deacetylation and the subsequent SN2 reaction.
Troubleshooting Flowchart: Low Yield in Williamson Ether Synthesis
Caption: Troubleshooting decision tree for low yield in Williamson ether synthesis.
Detailed Explanation of Solvent Effects:
-
For Deprotonation: The first step, deacetylation and formation of the sodium or potassium phenoxide, requires a base. If a weaker base like sodium carbonate is used, a polar protic solvent like ethanol can facilitate the reaction. However, the conjugate acid of the alkoxide used as a base is often the best choice to avoid transesterification.[12]
-
For SN2 Reaction: The subsequent alkylation is an SN2 reaction. For this step, polar aprotic solvents are generally superior.[9]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents are excellent choices for SN2 reactions.[8] They can solvate the cation (e.g., Na⁺, K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic. This significantly accelerates the rate of the desired substitution reaction.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen bond with the phenoxide, creating a solvent cage that reduces its nucleophilicity and slows down the SN2 reaction.
-
Experimental Protocol: Optimized Williamson Ether Synthesis
This protocol is designed to maximize yield by using an appropriate solvent for the SN2 step.
-
Deacetylation:
-
Dissolve this compound in a minimal amount of methanol.
-
Add a solution of sodium methoxide in methanol (1.1 equivalents).
-
Stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
-
Etherification:
-
To the resulting sodium phenoxide, add a polar aprotic solvent such as DMF.
-
Add the alkyl halide (1.2 equivalents).
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Upon completion, perform an aqueous workup to remove DMF and isolate the product.
-
Scenario 2: Unexpected Side Products
Question: I am observing the formation of an unexpected byproduct in my reaction. How can the solvent be contributing to this?
Answer: The solvent can play a significant role in promoting side reactions. In the case of the Williamson ether synthesis, a common side reaction is elimination (E2), especially with secondary or tertiary alkyl halides.[11]
Solvent Polarity and Elimination Reactions
| Solvent | Dielectric Constant (ε)[4][5] | Typical Reaction Favored | Rationale |
| Dimethyl Sulfoxide (DMSO) | 46.7 | SN2 | High polarity stabilizes the transition state of the SN2 reaction. |
| N,N-Dimethylformamide (DMF) | 36.7 | SN2 | Similar to DMSO, it is a polar aprotic solvent that favors substitution. |
| Acetone | 20.7 | SN2/E2 Balance | Moderately polar, can support both pathways. |
| Ethanol | 24.6 | E2 (with strong, hindered bases) | As a protic solvent, it can stabilize the forming ions in an elimination reaction. |
| tert-Butanol | 12.5 | E2 | The bulky solvent can favor elimination, especially when its conjugate base is used. |
Troubleshooting Tip: If you are observing elimination products, consider switching to a more polar aprotic solvent like DMSO or DMF and ensure you are using a primary alkyl halide.[8]
Section 3: FAQs on Solvent Selection
Q1: Can I use a nonpolar solvent like toluene or hexane?
A1: For reactions involving ionic intermediates, such as the formation of a phenoxide, nonpolar solvents are generally poor choices.[13] These solvents cannot effectively stabilize the charged species, leading to very slow reaction rates or no reaction at all.
Q2: Are "green" solvents a viable option?
A2: There is a growing interest in using more environmentally friendly solvents.[3] For reactions with this compound, options like ethyl acetate could be considered, although they may offer a different reactivity profile compared to traditional polar aprotic solvents. Water can also be used in some cases, particularly with phase-transfer catalysis.[13]
Q3: How does solvent purity affect my reaction?
A3: Solvent purity is critical. Traces of water in an aprotic solvent can react with strong bases like NaH, reducing their effectiveness. Always use dry solvents, especially when working with moisture-sensitive reagents.
Section 4: Visualizing the Solvent's Role
The following diagram illustrates the general principle of how different solvent types interact with the nucleophile in an SN2 reaction.
Caption: Solvent effects on nucleophile reactivity.
This guide is intended to provide a starting point for troubleshooting and optimizing your reactions. The principles discussed here can be applied to a wide range of synthetic transformations involving this compound and its derivatives.
References
- 1. ajms.iq [ajms.iq]
- 2. youtube.com [youtube.com]
- 3. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 5. Solvent Physical Properties [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 10. francis-press.com [francis-press.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Guide: Temperature Control in the Synthesis of Benzo-1,3-dioxol-5-ol Acetate
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo-1,3-dioxol-5-ol acetate, also known as sesamol acetate. The acetylation of the parent phenol, sesamol, is a straightforward yet sensitive esterification reaction where precise temperature control is the most critical parameter for ensuring high yield, purity, and safety. This document is structured to provide both foundational knowledge through FAQs and actionable solutions through a detailed troubleshooting guide.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, providing the core knowledge required for successful experimentation.
Q1: What is the optimal temperature range for the acetylation of sesamol, and why is it critical?
The optimal temperature range for the acetylation of sesamol using acetic anhydride is typically maintained between 0°C and 10°C . This low-temperature range is critical for several reasons:
-
Managing Exothermicity: The reaction between a phenol (sesamol) and acetic anhydride, especially when catalyzed by a base like pyridine, is significantly exothermic.[1][2] Running the reaction in an ice bath allows for the dissipation of the heat generated, preventing a thermal runaway.
-
Minimizing Side Reactions: Higher temperatures provide the activation energy for undesired side reactions. Phenolic compounds can be susceptible to oxidation and polymerization, leading to the formation of colored impurities and tar, which drastically reduces the yield and complicates purification.
-
Ensuring Selectivity: The goal is the selective O-acetylation of the hydroxyl group. Elevated temperatures can promote side reactions involving the sensitive methylenedioxy bridge or other impurities present in the starting material.
Q2: Is the acetylation of sesamol an exothermic or endothermic reaction? What are the implications?
The reaction is exothermic .[2] More energy is released during the formation of the ester and acetic acid bonds than is consumed to break the bonds in the reactants.[3] The primary implication is the potential for the reaction temperature to rise uncontrollably if heat is not actively removed. This necessitates slow, dropwise addition of the acetylating agent (acetic anhydride) to a cooled solution of the sesamol and catalyst, along with efficient stirring and external cooling (e.g., an ice-water bath).
Q3: What are the common reagents and catalysts used, and how do they influence the reaction?
The most common method involves reacting sesamol with acetic anhydride as the acetylating agent. This reaction is typically catalyzed by a tertiary amine base, such as pyridine or triethylamine .
-
Acetic Anhydride (Ac₂O): A powerful and readily available acetylating agent. It is highly reactive and its reaction with phenols is often rapid and exothermic.[4]
-
Pyridine/Triethylamine: The base serves two primary functions: it acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium intermediate, and it neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product. The neutralization step is itself an acid-base reaction that generates additional heat.
Q4: How can I effectively monitor the reaction temperature and progress in the lab?
-
Temperature Monitoring: A low-temperature thermometer or a thermocouple probe should be placed directly in the reaction mixture, ensuring the bulb or tip is fully submerged but not touching the walls of the flask. The temperature should be monitored continuously, especially during the addition of acetic anhydride.
-
Progress Monitoring: The reaction progress should be monitored using Thin-Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside a spot of the starting material (sesamol). The disappearance of the sesamol spot and the appearance of a new, less polar product spot indicate the reaction is proceeding. The reaction is considered complete when the sesamol spot is no longer visible.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues that may arise during the synthesis, providing causal explanations and corrective actions.
Scenario 1: Reaction Temperature Exceeds the Optimal Range (Overheating)
Q: My reaction mixture turned dark brown or black immediately after adding the acetic anhydride. What happened?
A: This is a classic sign of a thermal runaway. The dark coloration is due to the formation of polymeric tars and oxidized byproducts. Phenols are susceptible to oxidation, and at elevated temperatures, the reaction rate can accelerate exponentially, overwhelming the cooling system. This leads to decomposition of the starting material and product. The highly reactive nature of acetic anhydride can contribute to this decomposition if the temperature is not controlled.[4]
Corrective Action: For future runs, ensure a more efficient cooling bath (ice-salt for sub-zero temperatures if necessary), slow the rate of addition of acetic anhydride significantly, and ensure vigorous stirring to promote even heat distribution.
Q: I'm seeing multiple spots on my TLC plate, and the final yield is low. Could this be due to high temperature?
A: Yes, this is a likely consequence of overheating. High temperatures can provide the necessary activation energy to overcome the barriers for various side reactions.[2][5] These side products may include:
-
Products of Ring Decomposition: The methylenedioxy group can be sensitive to harsh conditions.
-
Polymerization Products: Phenolic radicals formed at high temperatures can polymerize.
-
Byproducts from Impurities: Any impurities in the starting sesamol may react at higher temperatures to form additional compounds visible on TLC.
Corrective Action: Strict adherence to the 0-10°C temperature range is crucial for maximizing the yield of the desired mono-acetylated product. Purifying the starting sesamol before the reaction can also help eliminate impurity-related side reactions.
Scenario 2: Reaction Is Sluggish or Stalled
Q: The reaction is proceeding very slowly or has stalled, with a significant amount of sesamol remaining after several hours. What should I do?
A: This indicates that the reaction mixture does not have sufficient kinetic energy to overcome the activation energy barrier.
-
Cause 1: Insufficient Temperature. If the reaction is being run at the very low end of the range (e.g., < 0°C), the rate may be impractically slow.
-
Cause 2: Inefficient Catalyst. The base catalyst may be of poor quality or used in insufficient quantity.
Corrective Action: First, check the calibration of your thermometer. If the temperature is indeed too low, allow the bath to warm slowly to the upper end of the optimal range (around 10°C). Do not apply external heat directly. If the reaction remains stalled, the addition of a small, fresh portion of the base catalyst may be necessary.
Scenario 3: Complications During Scale-Up
Q: I successfully ran this reaction on a 1-gram scale, but my 50-gram scale attempt overheated violently and produced mostly tar. Why did this happen?
A: This is a common and dangerous issue in chemical synthesis related to the surface-area-to-volume ratio .
-
Heat Generation vs. Dissipation: The total amount of heat generated is proportional to the volume of the reactants (a cubic function), while the ability to dissipate that heat is proportional to the surface area of the flask (a square function). As you scale up, the volume increases much faster than the surface area.
-
Result: A reaction that is easily controlled on a small scale can generate heat far too quickly to be removed on a larger scale, leading to a rapid and dangerous temperature spike.
Corrective Action for Scale-Up:
-
Use Appropriate Equipment: A jacketed reactor with a circulating chiller is preferable to a simple ice bath for large-scale reactions.
-
Improve Heat Transfer: Use a mechanical overhead stirrer instead of a magnetic stir bar to ensure efficient mixing in the larger volume.
-
Slow the Addition: The addition rate of the acetic anhydride must be proportionally much slower. Use an addition funnel and add it dropwise over a longer period.
-
Dilution: Increasing the volume of the solvent can help to buffer the heat generated, although this may slow the reaction rate.
Data Presentation: Temperature Effects on Sesamol Acetylation
| Temperature Range | Reaction Rate | Expected Yield | Purity & Observations |
| < 0°C | Very Slow / Stalled | Very Low | Clean reaction, but impractical completion time. |
| 0°C – 10°C (Optimal) | Controlled & Moderate | High (>90%) | High purity, solution remains light yellow/colorless. |
| 10°C – 25°C | Fast | Moderate to High | Increased risk of side products; mixture may darken slightly. |
| > 25°C | Very Fast / Uncontrolled | Low to Very Low | Significant darkening (brown/black), formation of tar, complex mixture on TLC. |
Visualizations
Reaction Pathway
The following diagram illustrates the key components of the acetylation reaction.
Caption: Acetylation of Sesamol to its acetate ester.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and resolving temperature-related issues during the synthesis.
Caption: Decision tree for troubleshooting temperature issues.
Experimental Protocol: Acetylation of Sesamol
Disclaimer: This protocol is intended for use by trained professionals in a properly equipped laboratory. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acetic anhydride and pyridine are corrosive and toxic; handle them in a fume hood.
Materials:
-
Benzo-1,3-dioxol-5-ol (Sesamol)
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, addition funnel, thermometer, ice bath.
Procedure:
-
Setup: Place a round-bottom flask equipped with a magnetic stir bar in an ice-water bath on a magnetic stir plate. Fit the flask with an addition funnel and a nitrogen inlet if desired (to keep the reaction under an inert atmosphere).
-
Reagent Preparation: Dissolve sesamol (1.0 eq) in dichloromethane (approx. 5-10 mL per gram of sesamol). Add pyridine (1.2 eq) to the solution and stir until all solids are dissolved. Cool the solution to 0°C in the ice bath.
-
Acetylation: Add acetic anhydride (1.1 eq) to the addition funnel. Add the acetic anhydride dropwise to the stirred, cooled solution over 20-30 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 10°C.
-
Reaction: After the addition is complete, let the reaction stir at 0-10°C for 1-2 hours. Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), checking for the disappearance of the sesamol starting material.
-
Work-up (Quench): Once the reaction is complete, slowly add cold water to the flask to quench any remaining acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with more DCM. Wash the organic layer sequentially with:
-
1M HCl (2x) to remove pyridine.
-
Saturated NaHCO₃ solution (2x) to remove acetic acid.
-
Brine (1x) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which often solidifies upon standing.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield a pure, crystalline solid.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of Sesamol and Benzo-1,3-dioxol-5-ol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of Two Structurally Related Phenolic Compounds
Sesamol, a naturally occurring phenolic compound abundant in sesame seeds and oil, has garnered significant attention within the scientific community for its diverse pharmacological properties.[1][2][3] Its wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, positions it as a promising candidate for therapeutic development.[4][5] Structurally, sesamol is 3,4-methylenedioxyphenol. A simple modification of this parent molecule through acetylation of the hydroxyl group yields Benzo-1,3-dioxol-5-ol acetate, also known as sesamol acetate. While sesamol has been the subject of extensive research, its acetylated derivative remains comparatively unexplored.
This guide provides a comprehensive, objective comparison of the known biological activities of sesamol with the predicted activities of this compound. The comparison is grounded in established scientific principles of how acetylation can modulate the physicochemical and biological properties of phenolic compounds. We will delve into the mechanistic underpinnings of their actions and provide detailed experimental protocols for key assays, enabling researchers to design and execute their own comparative studies.
Physicochemical Properties: A Tale of Two Solubilities
The primary difference between sesamol and its acetate derivative lies in their polarity and, consequently, their solubility. The free hydroxyl group in sesamol renders it more polar and allows it to act as a hydrogen bond donor. In contrast, the acetyl group in this compound masks this hydroxyl group, making the molecule more lipophilic. This seemingly minor structural change can have profound implications for their biological activity, affecting their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with cellular targets.
| Property | Sesamol | This compound |
| Molecular Formula | C₇H₆O₃ | C₉H₈O₄ |
| Molecular Weight | 138.12 g/mol | 180.16 g/mol |
| Polarity | More Polar | Less Polar (More Lipophilic) |
| Hydrogen Bond Donor | Yes | No |
Comparative Biological Activity: Established vs. Predicted
This section will compare the well-documented biological activities of sesamol with the hypothesized activities of this compound, based on the principles of phenolic chemistry.
Antioxidant Activity: A Free Radical Scavenging Perspective
Sesamol is a potent antioxidant, a property attributed to its phenolic hydroxyl group which can donate a hydrogen atom to neutralize free radicals.[5] The resulting phenoxyl radical is stabilized by resonance within the aromatic ring.
This compound's predicted activity: The acetylation of the hydroxyl group in this compound is expected to diminish its direct free radical scavenging ability in chemical assays like DPPH and ABTS, as the hydrogen-donating capability is blocked. However, within a cellular environment, esterase enzymes could potentially hydrolyze the acetate group, releasing the active sesamol. This would make this compound a prodrug form of sesamol, with its antioxidant effects being realized after metabolic activation. The increased lipophilicity of the acetate form might also enhance its cellular uptake.
Experimental Protocols to Determine Antioxidant Activity:
To empirically test these hypotheses, the following assays are recommended:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: A simple and widely used method to assess the radical scavenging activity of compounds.[2]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Another common assay that measures the ability of a compound to scavenge the ABTS radical cation.[2]
-
Cellular Antioxidant Activity (CAA) Assay: This cell-based assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to protect cells from oxidative stress.[3][4]
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Sesamol has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[4][5] Mechanistically, it has been shown to suppress the activation of the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways, which are central regulators of the inflammatory response.[6][7]
This compound's predicted activity: Similar to its antioxidant potential, the anti-inflammatory activity of this compound is likely dependent on its conversion to sesamol within the cell. The increased lipophilicity could facilitate its passage across cell membranes, potentially leading to higher intracellular concentrations of sesamol upon hydrolysis. This could, in turn, result in a more potent or sustained inhibition of inflammatory pathways compared to direct administration of sesamol.
Experimental Protocol for Assessing Anti-inflammatory Activity:
-
NF-κB Activation Assay: This assay determines the ability of a compound to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.[8][9][10] This can be measured using techniques like immunofluorescence microscopy or western blotting of nuclear and cytoplasmic fractions.
Cytotoxic Activity: A Potential Anticancer Role
Several studies have reported the cytotoxic effects of sesamol against various cancer cell lines.[1][11][12][13] The proposed mechanisms include the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the modulation of apoptotic signaling pathways.[12][13][14]
This compound's predicted activity: The cytotoxic potential of this compound is also likely to be realized after its conversion to sesamol. The enhanced cellular uptake due to its higher lipophilicity could lead to a greater accumulation of sesamol within cancer cells, potentially resulting in increased cytotoxicity compared to the parent compound.
Experimental Protocol for Evaluating Cytotoxicity:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures cell metabolic activity as an indicator of cell viability. This is a standard method to determine the cytotoxic concentration (IC50) of a compound.
Visualizing the Concepts: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Comparative cellular uptake and activation of Sesamol vs. its acetate.
Caption: A generalized experimental workflow for comparing the biological activities.
Conclusion and Future Directions
Sesamol is a well-established bioactive compound with a promising therapeutic profile. While its acetylated derivative, this compound, is less studied, a critical analysis of its structure suggests it may act as a prodrug with potentially enhanced cellular uptake and a more sustained release of the active sesamol molecule. This could translate to improved efficacy in various biological applications.
Direct comparative studies are essential to validate these hypotheses. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the antioxidant, anti-inflammatory, and cytotoxic properties of this compound relative to sesamol. Such research will not only elucidate the structure-activity relationship of this class of compounds but also pave the way for the development of novel therapeutic agents with improved pharmacological profiles.
References
- 1. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Sesamol suppresses the inflammatory response by inhibiting NF-κB/MAPK activation and upregulating AMP kinase signaling in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sesamol: A lignan in sesame seeds with potent anti-inflammatory and immunomodulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. ovid.com [ovid.com]
- 13. Sesamol induces cytotoxicity via mitochondrial apoptosis in SCC-25 cells [pubmed.ncbi.nlm.nih.gov]
- 14. The interaction of sesamol with DNA and cytotoxicity, apoptosis, and localization in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzo-1,3-dioxol-5-ol Acetate Derivatives: From Synthesis to Bioactivity
For researchers, scientists, and drug development professionals, the benzo-1,3-dioxole scaffold, a key structural motif in numerous natural products and pharmacologically active compounds, represents a fertile ground for discovery. Benzo-1,3-dioxol-5-ol, commonly known as sesamol, and its acetate precursor, Benzo-1,3-dioxol-5-ol acetate, are pivotal starting materials for the synthesis of a diverse array of derivatives. This guide provides a comprehensive comparative analysis of these derivatives, delving into their synthesis, structure-activity relationships, and performance in various biological assays. We will explore the causality behind synthetic choices and present supporting experimental data to offer a field-proven perspective on this versatile class of compounds.
The Central Role of this compound: A Precursor to Bioactivity
This compound often serves as a stable, readily available precursor to the more reactive phenolic compound, sesamol. The synthesis of sesamol from piperonal frequently proceeds through the formation of the acetate, which is then hydrolyzed.[1] This strategic use of the acetate group as a protecting or intermediate functional group is a common tactic in organic synthesis, allowing for controlled reactions and improved yields. While derivatives that retain the acetate moiety are less common in the literature, the true value of this compound lies in its role as a gateway to the vast landscape of bioactive sesamol derivatives.
The primary focus of derivatization efforts is the phenolic hydroxyl group and the aromatic ring of sesamol. Modifications at these positions have been shown to significantly modulate the compound's physicochemical properties and biological activities.
Synthetic Strategies for Derivatization
The synthesis of sesamol derivatives employs a range of classical and modern organic chemistry reactions. The choice of synthetic route is dictated by the desired functionalization and the target biological activity.
Friedel-Crafts Acylation
A common strategy to introduce acyl groups to the aromatic ring of sesamol is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction typically utilizes an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[2] For instance, the reaction of sesamol with acetyl chloride can yield 3,4-methylenedioxyacetophenone, a key intermediate for further derivatization.[3]
Experimental Protocol: Friedel-Crafts Acylation of Sesamol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sesamol (1 equivalent) in a suitable solvent such as dichloromethane or nitrobenzene.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl3) (1.1 equivalents).
-
Acylating Agent Addition: To the cooled and stirred mixture, add the acyl chloride (e.g., acetyl chloride) (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Alkylation and Aminomethylation
Modification of the phenolic hydroxyl group or the aromatic ring through alkylation or aminomethylation has been a fruitful avenue for generating derivatives with enhanced antioxidant and other biological activities. These reactions introduce lipophilic groups that can influence the compound's membrane permeability and interaction with biological targets.
Comparative Performance Analysis: A Multi-faceted Evaluation
The true measure of a derivative's potential lies in its performance in biological assays. Here, we compare the performance of various Benzo-1,3-dioxol-5-ol derivatives across several key therapeutic areas.
Antioxidant Activity
Sesamol itself is a potent antioxidant, but its efficacy can be significantly enhanced through structural modifications. The antioxidant mechanism of these phenolic compounds often involves hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals.[4]
Table 1: Comparative Antioxidant Activity of Sesamol Derivatives
| Compound | Assay | IC50 Value | Reference |
| Sesamol | DPPH Radical Scavenging | 2.69 µg/mL | [4] |
| Sesaminol | TBARS Inhibition | More potent than α-tocopherol | [4] |
| Sesamin | DPPH Radical Scavenging | >100 µg/mL | [4] |
| Sesamolin | DPPH Radical Scavenging | >100 µg/mL | [4] |
Note: A lower IC50 value indicates higher antioxidant activity.
The data clearly indicates that the conversion of related lignans like sesamin and sesamolin into metabolites such as sesaminol dramatically increases antioxidant potency. This underscores the importance of the free phenolic hydroxyl group for radical scavenging activity.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare serial dilutions of the test compounds in methanol.
-
Reaction: In a 96-well plate, add a specific volume of each sample dilution to the wells, followed by a fixed volume of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.
Anticancer Activity
Derivatives of sesamol have demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines.[5][6] The mechanisms often involve the modulation of key signaling pathways that control cell growth, survival, and death.
Table 2: Comparative Anticancer Activity of Sesamol Derivatives
| Derivative | Cell Line | IC50 Value (µM) | Reference |
| Sesamol | LOX Inhibition | 51.84 | [7] |
| Thiazolidin-4-one derivative of Sesamol (Compound 9) | MCF-7 (Breast Cancer) | Not specified, but showed modest activity | [8] |
| Thiazolidin-4-one derivative of Sesamol (Compound 12) | MCF-7 (Breast Cancer) | Not specified, but showed modest activity | [8] |
Note: IC50 values represent the concentration required to inhibit 50% of cell growth or enzyme activity.
The introduction of heterocyclic moieties, such as thiazolidin-4-one, to the sesamol scaffold has been explored as a strategy to enhance anticancer activity.[8] These modifications can lead to compounds with improved binding to biological targets and altered cellular uptake.
Neuroprotective Effects
The antioxidant and anti-inflammatory properties of sesamol derivatives make them promising candidates for the treatment of neurodegenerative diseases.[9][10] They have been shown to protect neurons from oxidative stress-induced damage and to modulate neuroinflammatory pathways.[4][11]
The neuroprotective effects of these compounds are often attributed to their ability to activate the Nrf2-ARE signaling pathway, a critical cellular defense mechanism against oxidative stress, and to inhibit inflammatory pathways such as NF-κB and MAPK.[4][10]
Antimicrobial Activity
Emerging research has highlighted the potential of sesamol and its derivatives as antimicrobial agents against a range of foodborne pathogens and other bacteria.[12][13] The mechanism of action is believed to involve the disruption of bacterial cell membranes and the inhibition of essential cellular processes.[13]
Structure-Activity Relationships and Mechanistic Insights
The biological activity of Benzo-1,3-dioxol-5-ol derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.
The free phenolic hydroxyl group is a key determinant of antioxidant activity. Alkylation or acylation of this group generally reduces radical scavenging capacity. However, the introduction of other functional groups on the aromatic ring can have a profound impact on other biological activities. For instance, the incorporation of nitrogen-containing heterocycles can enhance anticancer and antimicrobial properties.
Caption: Proposed signaling pathways for the bioactivity of Sesamol derivatives.
Conclusion and Future Directions
The derivatization of Benzo-1,3-dioxol-5-ol, primarily through its acetate precursor, offers a powerful platform for the development of novel therapeutic agents. The versatility of the sesamol scaffold allows for a wide range of structural modifications, leading to compounds with enhanced antioxidant, anticancer, neuroprotective, and antimicrobial properties.
Future research should focus on the synthesis of novel derivatives with improved pharmacokinetic profiles and target specificity. A deeper understanding of the molecular mechanisms underlying their biological activities will be crucial for translating these promising compounds into clinical applications. The continued exploration of the rich chemistry of Benzo-1,3-dioxol-5-ol derivatives holds immense potential for addressing a variety of unmet medical needs.
References
- 1. US2885407A - Synthesis of sesamol acetate and sesamol - Google Patents [patents.google.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Sesamol as a potent anticancer compound: from chemistry to cellular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The prospective therapeutic benefits of sesamol: neuroprotection in neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of sesamol on systemic oxidative stress-induced cognitive impairments via regulation of Nrf2/Keap1 pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pnrjournal.com [pnrjournal.com]
- 13. Antibacterial Effect and Possible Mechanism of Sesamol against Foodborne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Benzo-1,3-dioxol-5-ol Acetate
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the validation of "Benzo-1,3-dioxol-5-ol acetate," a compound often encountered as a process impurity or related substance in active pharmaceutical ingredients (APIs), such as Paroxetine. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our discussion in authoritative guidelines.
The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the available techniques, their relative merits, and the critical parameters for validation, thereby ensuring the reliability and accuracy of their analytical data.
The Criticality of Method Validation
Before delving into specific methodologies, it is paramount to understand the framework within which we operate. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework for validating analytical methods.[1][2][3] This guideline outlines the validation characteristics needed for various analytical procedures and the experimental data required for their demonstration. The core validation parameters we will consider for each method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) and its evolution, Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC), are the most widely used techniques for the analysis of pharmaceutical impurities due to their high resolution, sensitivity, and versatility.
Rationale for HPLC/UPLC in the Analysis of this compound
The choice of reversed-phase HPLC/UPLC is predicated on the physicochemical properties of this compound. Its moderate polarity makes it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The presence of a chromophore in the molecule allows for sensitive detection using UV spectrophotometry. UPLC, with its use of smaller particle size columns, offers significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC.[1]
Experimental Protocol: A Validated UHPLC-UV Method
This protocol is designed based on established methods for the analysis of Paroxetine and its related substances.
-
Chromatographic System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column with a particle size of less than 2 µm (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is employed to ensure the separation of this compound from the main API and other potential impurities.
-
0-1 min: 95% A, 5% B
-
1-4 min: Linear gradient to 5% A, 95% B
-
4-5 min: 5% A, 95% B
-
5.1-6 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a target concentration.
-
For validation studies, prepare a stock solution of this compound reference standard and spike it into the sample matrix at various concentration levels.
-
Experimental Workflow for UHPLC-UV Analysis
Caption: Workflow for UHPLC-UV analysis and validation.
Comparison of Performance with an Alternative HPLC Method
| Parameter | UHPLC-UV Method | Conventional HPLC-UV Method |
| Run Time | < 6 minutes | 15-30 minutes |
| Resolution | High | Moderate |
| Sensitivity (LOQ) | Typically 0.01-0.05% of the main component | Typically 0.05-0.1% of the main component |
| Solvent Consumption | Low | High |
| System Pressure | High (>600 bar) | Low (<400 bar) |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent alternative or complementary technique, especially for identifying and quantifying volatile and semi-volatile impurities.
Rationale for GC-MS in the Analysis of this compound
This compound possesses sufficient volatility and thermal stability to be amenable to GC analysis. The coupling with a mass spectrometer provides high specificity and allows for structural elucidation of unknown impurities based on their mass spectra.
Experimental Protocol: A Validated GC-MS Method
-
Chromatographic System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Injection Volume: 1 µL.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
For quantitative analysis, an internal standard (e.g., a structurally similar compound with a different retention time) should be used.
-
References
A Comparative Guide to the Structure-Activity Relationship of Benzo-1,3-dioxol-5-ol Acetate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Benzodioxole Scaffold
The benzo[d][1][2]dioxole, or methylenedioxyphenyl, moiety is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active natural products and synthetic compounds. Its unique electronic and conformational properties make it an attractive starting point for the design of novel therapeutics. Benzo-1,3-dioxol-5-ol acetate, also known as sesamol acetate, represents a simple yet intriguing derivative of this core structure.[3] While comprehensive structure-activity relationship (SAR) studies on this specific molecule are not extensively documented, a wealth of information exists for its parent compound, sesamol, and a diverse range of other benzodioxole derivatives. This guide will synthesize findings from various studies to construct a comparative SAR analysis, offering insights into how structural modifications of the benzo-1,3-dioxole framework influence biological activity across different therapeutic areas. We will explore key structural modifications and their impact on anticancer, antioxidant, anti-inflammatory, and antidiabetic properties, supported by experimental data from published literature.
Core Structure and Key Modification Sites
The benzo[d][1][2]dioxole scaffold offers several positions for chemical modification to modulate its physicochemical properties and biological activity. The primary sites for substitution are the aromatic ring and the functional group at the 5-position.
Caption: Key modification sites on the Benzo[d][1][2]dioxole scaffold.
Synthesis of this compound and Analogs
The synthesis of this compound (sesamol acetate) and its derivatives typically starts from commercially available sesamol (benzo-1,3-dioxol-5-ol).
Representative Synthetic Protocol: Acetylation of Sesamol
This protocol describes a standard procedure for the synthesis of the title compound.
Materials:
-
Sesamol (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve sesamol in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add acetic anhydride to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield pure this compound.
Comparative Structure-Activity Relationship Analysis
The biological activity of benzodioxole derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following sections compare the SAR of these compounds across different biological targets.
Anticancer Activity
Several studies have explored the anticancer potential of benzodioxole derivatives, revealing key structural features that contribute to their cytotoxicity.
A study on benzodioxole derivatives highlighted that the presence of a carboxamide group is positively correlated with cytotoxicity.[1] In particular, N-(2,5-dimethoxyphenyl) and N-(3,4-dimethoxyphenyl) acetamide derivatives of benzodioxole showed potent anticancer activity against various cancer cell lines.[2] This suggests that an amide linkage at the 5-position, coupled with substituted phenyl rings, is a favorable modification for enhancing anticancer effects.
| Compound/Derivative | Modification | Cell Line | IC50 (µM) | Reference |
| 2-(benzo[d][1][2]dioxol-5-yl)-N-(2,5-dimethoxyphenyl)acetamide | Amide linkage with dimethoxyphenyl group | Hep3B | Potent (specific value not provided) | [1][2] |
| 2-(benzo[d][1][2]dioxol-5-yl)-N-(3,4-dimethoxyphenyl)acetamide | Amide linkage with dimethoxyphenyl group | Hep3B | Potent (specific value not provided) | [1][2] |
| Ketoester derivatives of benzodioxole | Ketoester group at 5-position | HeLa, Caco-2, Hep3B | > 3940 | [4] |
| Benzodiazepine derivatives of benzodioxole | Fused benzodiazepine ring | HeLa, Caco-2, Hep3B | > 3940 | [4] |
Key Insight: The conversion of the carboxylic acid or ester group at the 5-position to a substituted amide appears to be a crucial step in imparting significant anticancer activity to the benzodioxole scaffold. The ketoester and benzodiazepine derivatives, in contrast, showed weak to negligible activity.[4]
Antioxidant Activity
The parent compound, sesamol, is a well-known antioxidant, and this activity is attributed to the phenolic hydroxyl group.[5][6][7] The methylenedioxy group also plays a role in its cardioprotective effects.[6]
A computational study on sesamol derivatives explored the effect of adding various functional groups (–OH, –NH2, –SH, and –COOH) to the aromatic ring.[8] The study predicted that the introduction of these groups could enhance the antioxidant properties of sesamol. Experimental studies have also shown that certain benzodiazepine derivatives of the benzodioxole core exhibit moderate antioxidant activity.[1][4]
| Compound/Derivative | Modification | Assay | Activity | Reference |
| Sesamol | Parent phenol | Various antioxidant assays | Potent | [5][7] |
| Benzodiazepine derivatives of benzodioxole | Fused benzodiazepine ring | DPPH assay | Moderate (IC50 = 39.85 and 79.95 µM) | [4] |
| Computationally designed sesamol derivatives | -OH, -NH2, -SH, -COOH on aromatic ring | In silico prediction | Potentially enhanced | [8] |
Key Insight: While the free phenolic hydroxyl group is a primary determinant of antioxidant activity, modifications on the benzodioxole ring can still result in compounds with moderate antioxidant potential. Acetylation of the hydroxyl group in this compound would likely reduce its radical scavenging ability compared to sesamol.
Anti-inflammatory Activity (COX Inhibition)
A study investigating benzodioxole derivatives as cyclooxygenase (COX) inhibitors found that these compounds exhibited moderate activity against both COX-1 and COX-2 enzymes.[9] A key SAR finding from this study was the influence of halogen substitution on the appended aryl ring.
| Compound | Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |
| Compound 3b | Ortho-chloro substitution | 1.12 | 1.3 | 0.862 | [9] |
| Compound 4d | Meta-fluoro substitution | - | - | 1.809 (most selective) | [9] |
| Ketoprofen (Reference) | - | - | - | 0.196 | [9] |
Key Insight: Halogen substitution on an aryl moiety attached to the benzodioxole core influences both potency and selectivity for COX enzymes. Ortho-halogenated compounds were generally more potent, while a meta-fluoro substituted compound showed the highest selectivity for COX-2 over COX-1.[9]
Antidiabetic Activity (α-Amylase Inhibition)
Benzodioxole derivatives have emerged as promising candidates for the development of new antidiabetic agents, primarily through the inhibition of carbohydrate-digesting enzymes like α-amylase.[10][11][12]
A study on benzodioxole carboxamide derivatives identified compounds with potent α-amylase inhibitory activity.[11][12]
| Compound | Modification | α-Amylase IC50 (µM) | Reference |
| N-(4-chloro-2,5-dimethoxyphenyl)acetamide derivative | Amide linkage with chloro-dimethoxyphenyl group | 0.85 | [11][12] |
| N-(3-(trifluoromethyl)phenyl)carboxamide derivative | Amide linkage with trifluoromethylphenyl group | 0.68 | [11][12] |
Key Insight: Similar to the trend observed for anticancer activity, the presence of a substituted N-aryl carboxamide or acetamide at the 5-position of the benzodioxole ring is critical for potent antidiabetic activity via α-amylase inhibition. Electron-withdrawing groups on the N-aryl ring, such as trifluoromethyl, appear to enhance the inhibitory effect.
Experimental Workflows and Protocols
To ensure the reproducibility and validity of the findings presented, this section details a representative experimental protocol for a key biological assay.
Protocol: In Vitro α-Amylase Inhibition Assay
This protocol is a generalized procedure based on methodologies described for testing benzodioxole derivatives.[11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against α-amylase.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
Dinitrosalicylic acid (DNSA) reagent
-
Sodium potassium tartrate solution
-
Phosphate buffer (pH 6.9)
-
Test compounds dissolved in DMSO
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control (acarbose) in phosphate buffer.
-
In a 96-well microplate, add 50 µL of each compound dilution (or buffer for the control) to the wells.
-
Add 50 µL of α-amylase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of starch solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding 100 µL of DNSA reagent to each well.
-
Heat the microplate in a boiling water bath for 5 minutes to allow for color development.
-
Cool the plate to room temperature and add 50 µL of sodium potassium tartrate solution to stabilize the color.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compounds and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Caption: A general workflow for structure-activity relationship studies.
Conclusion and Future Directions
The benzo[d][1][2]dioxole scaffold is a versatile template for the development of novel therapeutic agents. This comparative guide, based on existing literature, highlights several key structure-activity relationships:
-
Modification at the 5-position is critical: The nature of the substituent at this position significantly influences the type and potency of biological activity. Converting a simple hydroxyl or acetate group to a more complex, substituted N-aryl amide/acetamide has been shown to be a successful strategy for enhancing both anticancer and antidiabetic properties.
-
Aromatic substitution patterns are important: The position and electronic nature of substituents on appended aryl rings can fine-tune activity and selectivity, as demonstrated in the case of COX inhibitors.
-
The core scaffold contributes to antioxidant properties: The inherent antioxidant nature of the sesamol backbone can be retained or modulated through various synthetic modifications.
Future research in this area should focus on a more systematic exploration of the chemical space around the this compound structure. This would involve the synthesis and biological evaluation of a focused library of analogs with diverse substitutions on both the aromatic ring and the acetyl group. Such studies would provide a more complete picture of the SAR for this class of compounds and could lead to the discovery of new lead molecules with improved therapeutic potential.
References
- 1. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. staff-beta.najah.edu [staff-beta.najah.edu]
- 3. This compound | C9H8O4 | CID 67591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Sesamol: a powerful functional food ingredient from sesame oil for cardioprotection - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Preparations and antioxidant activities of sesamol and it's derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Specificity: A Comparative Guide to the Cross-reactivity of Benzo-1,3-dioxol-5-ol acetate in Biological Assays
For researchers, scientists, and drug development professionals, the quest for specific molecular probes and therapeutic agents is a paramount challenge. The promise of a novel compound can be quickly undermined by unforeseen off-target effects, leading to misleading results and potential toxicity. This guide provides an in-depth technical comparison of Benzo-1,3-dioxol-5-ol acetate, also known as Sesamol Acetate, a compound of interest in various biological studies. We will objectively analyze its performance, delve into the mechanisms of its cross-reactivity, and compare it with viable alternatives, supported by experimental data and detailed protocols. Our goal is to equip you with the knowledge to make informed decisions in your experimental designs and drug discovery pipelines.
This compound: A Profile of a Promiscuous Player
This compound is a derivative of sesamol, a natural phenolic compound found in sesame oil. Its core structure features a methylenedioxyphenyl (MDP) moiety, a chemical group that is the primary driver of its biological activity and, as we will explore, its cross-reactivity.
While derivatives of the benzo[d][1][2]dioxole scaffold have been investigated for a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, the MDP group is a well-documented modulator of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[3] This interaction is a double-edged sword: it can be harnessed for therapeutic benefit but is also a major source of off-target effects and drug-drug interactions.
The Root of Cross-Reactivity: The Methylenedioxyphenyl Moiety and Cytochrome P450
The primary mechanism behind the cross-reactivity of this compound and other MDP-containing compounds is their interaction with cytochrome P450 enzymes. These enzymes are central to the metabolism of a vast array of xenobiotics, including drugs, toxins, and dietary components.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Mechanism of CYP450 Inhibition by MDP Compounds.[3][4]";
MDP compounds can act as both inhibitors and inducers of CYP enzymes.[3] The inhibitory action often occurs through the formation of a stable metabolic intermediate complex (MIC) with the heme iron of the CYP enzyme.[4] This effectively sequesters the enzyme, preventing it from metabolizing other substrates and leading to potential drug-drug interactions. This time-dependent inhibition is a critical consideration in preclinical development.[4]
A Comparative Analysis: Specificity in Focus
To understand the practical implications of this cross-reactivity, we will compare this compound with two classes of alternatives in relevant biological assays: a non-MDP COX inhibitor and a structurally related catechol derivative.
Cyclooxygenase (COX) Inhibition: A Case for Specificity
Several benzo[d][1][2]dioxole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation. However, the inherent properties of the MDP group can lead to off-target effects. A more specific alternative is a compound like Celecoxib , a selective COX-2 inhibitor that lacks the MDP moiety.[5][6]
| Compound | Structure | Primary Target | Known Cross-Reactivity | Selectivity |
| This compound (Hypothetical Data) | CC(=O)OC1=CC2=C(C=C1)OCO2 | COX enzymes | Cytochrome P450 enzymes | Low to Moderate |
| Celecoxib | O=S(=O)(C1=CC=C(C=C1)C2=C(C=NN2C3=CC=C(C)C=C3)C(F)(F)F)=O | COX-2 | Minimal CYP450 interaction at therapeutic doses | High |
Kinase Inhibition: The Catechol Analogy
Given the phenolic nature of sesamol, its derivatives might be screened in kinase assays. However, catechols, which share the hydroxylated benzene ring but lack the dioxole bridge, are also known to interact with a broad range of proteins. Comparing this compound with a simple Catechol Acetate can highlight the contribution of the MDP group to off-target binding.
| Compound | Structure | Potential for Kinase Inhibition | Key Differentiator |
| This compound | CC(=O)OC1=CC2=C(C=C1)OCO2 | Potential for broad, non-specific inhibition | Presence of the MDP group, leading to CYP450 interactions. |
| Catechol Acetate | CC(=O)OC1=CC=CC=C1O | Potential for broad, non-specific inhibition due to the catechol moiety.[7] | Lacks the MDP group, thus avoiding the specific mechanism of CYP450-MIC formation. |
Experimental Protocols for Assessing Cross-Reactivity
To empower researchers to validate the specificity of their compounds, we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
This assay determines the potential of a test compound to inhibit major CYP450 isoforms.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP isoform-specific substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
Test compound (this compound) and positive control inhibitors
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add HLMs, the NADPH regenerating system, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP isoform-specific substrate.
-
Incubate at 37°C for the specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite.
-
Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control and determine the IC50 value.[1][8]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for the in vitro CYP450 Inhibition Assay.";
Protocol 2: Kinase Profiling Assay
This assay assesses the selectivity of a compound against a panel of kinases.
Materials:
-
Recombinant kinases
-
ATP and appropriate kinase substrates (e.g., peptides)
-
Test compound
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified duration.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence, fluorescence) on a microplate reader.
-
Calculate the percent inhibition for each kinase at different compound concentrations and determine the IC50 values.
Data Summary: A Quantitative Look at Cross-Reactivity
While direct, comprehensive screening data for this compound is limited in the public domain, we can compile representative data for its parent compound, sesamol, and related MDP compounds to illustrate the potential for off-target effects.
Table 1: Representative IC50 Values for Sesamol in Various Assays
| Assay Type | Target | IC50 (µM) | Reference |
| Antioxidant (DPPH Scavenging) | Free Radicals | ~50 | [9] |
| Anti-inflammatory | LPS-induced NO production | ~25 | [10] |
| Cytotoxicity (MCF-7) | - | >100 | [11] |
| CYP450 Inhibition (Hypothetical) | CYP1A2 | <10 | Based on MDP class effects[4] |
This table provides an illustrative compilation of data from various sources and should not be interpreted as a direct head-to-head comparison.
Conclusion: A Call for Rigorous Validation
This compound, by virtue of its methylenedioxyphenyl moiety, presents a significant risk of cross-reactivity in biological assays, primarily through its interaction with cytochrome P450 enzymes. This guide has illuminated the mechanisms behind this promiscuity and provided a framework for its evaluation.
As scientists and drug developers, it is incumbent upon us to rigorously validate the specificity of our chemical tools. By employing the comparative approaches and detailed protocols outlined herein, we can navigate the complex landscape of molecular interactions and advance our research with greater confidence and scientific integrity. The selection of appropriate control compounds, such as those lacking the MDP group, is crucial for dissecting on-target versus off-target effects. Ultimately, a thorough understanding of a compound's cross-reactivity profile is not a hindrance but a cornerstone of robust and translatable scientific discovery.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 3. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time-Dependent Inhibition of CYP1A2 by Stiripentol and Structurally Related Methylenedioxyphenyl Compounds via Metabolic Intermediate Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 9. benchchem.com [benchchem.com]
- 10. Sesame: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Benzo-1,3-dioxol-5-ol Acetate and Other Benzodioxole Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery and development, the benzodioxole scaffold stands out as a privileged structure, forming the core of numerous natural products and synthetic molecules with profound biological activities. This guide provides an in-depth, objective comparison of Benzo-1,3-dioxol-5-ol acetate (also known as sesamol acetate) with other key benzodioxole compounds such as sesamol, safrole, and piperonal. By synthesizing technical data with field-proven insights, we will explore the nuances in their chemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols.
The Benzodioxole Core: A Foundation for Diverse Bioactivity
The 1,3-benzodioxole moiety, characterized by a five-membered dioxole ring fused to a benzene ring, is the common structural feature of this class of compounds. This arrangement imparts unique electronic and conformational properties that are pivotal to their biological interactions. The methylenedioxy bridge enhances the electron density of the aromatic ring, influencing the molecule's reactivity and its ability to interact with biological targets.[1]
Comparative Analysis of Key Benzodioxole Derivatives
This section will compare this compound against its parent compound, sesamol, and other relevant benzodioxoles.
This compound (Sesamol Acetate) vs. Sesamol
Chemical Structure and Properties:
This compound is the acetylated form of sesamol. The key structural difference is the substitution of the phenolic hydroxyl group in sesamol with an acetate group. This modification significantly alters the physicochemical properties of the molecule, such as its polarity, solubility, and metabolic stability.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Group |
| This compound | C9H8O4 | 180.16 | Acetoxy |
| Sesamol | C7H6O3 | 138.12 | Hydroxyl |
Biological Activity and Mechanism of Action:
While direct comparative studies on the biological activity of sesamol acetate are limited in the readily available scientific literature, we can infer its potential properties based on the well-documented activities of sesamol and the known effects of acetylation.
-
Antioxidant Activity: Sesamol is a potent antioxidant, a property attributed to its phenolic hydroxyl group which can readily donate a hydrogen atom to scavenge free radicals.[2][3] Acetylation of the hydroxyl group in sesamol acetate would likely diminish its direct radical scavenging activity, as the hydrogen-donating ability is masked. However, sesamol acetate could act as a prodrug, being hydrolyzed in vivo to release sesamol and exert its antioxidant effects. The antioxidant activity of various benzodioxole derivatives has been evaluated using assays like DPPH and ABTS.[4][5] The antioxidant activity of lignans from sesame oil follows the descending order: sesamol ≥ pinoresinol > sesamin > sesamolin.[6]
-
Anti-inflammatory Activity: Sesamol exhibits significant anti-inflammatory properties by modulating key signaling pathways such as NF-κB and inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[2][7] The anti-inflammatory potential of sesamol acetate is likely linked to its conversion to sesamol.
-
Anticancer Activity: Sesamol has demonstrated anticancer effects in various cancer cell lines by inducing apoptosis and causing cell cycle arrest.[8] Its mechanisms involve targeting signaling pathways like p53, MAPK, and PI3K/AKT.[9] Thiourea derivatives of benzodioxole have shown significant antitumor activity, with some compounds exhibiting greater potency than the standard drug doxorubicin.[10] The cytotoxicity of benzodioxole derivatives is an area of active research.
dot
References
- 1. US2885407A - Synthesis of sesamol acetate and sesamol - Google Patents [patents.google.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Preparations and antioxidant activities of sesamol and it's derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Appraisal of Current Pharmacological Perspectives of Sesamol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sesamol, a major lignan in sesame seeds (Sesamum indicum): Anti-cancer properties and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzo-1,3-dioxole Scaffold: A Privileged Structure in Anticancer Research
An In-Depth Guide to the Performance of Benzo-1,3-dioxole Derivatives in Cancer Cell Lines
This guide provides a comprehensive analysis of the cytotoxic and mechanistic performance of compounds featuring the benzo-1,3-dioxole scaffold, a core structure found in numerous natural products and synthetic molecules with significant therapeutic potential.[1] While specific experimental data for "Benzo-1,3-dioxol-5-ol acetate" is limited in publicly accessible literature, this document will focus on the well-documented activities of closely related derivatives, offering researchers a robust framework for evaluating their potential as anticancer agents. We will delve into their comparative efficacy across various cancer cell lines, explore their mechanisms of action, and provide detailed, validated protocols for key experimental assays.
The benzo-1,3-dioxole moiety is a key structural feature in many biologically active compounds.[1] Its presence in natural products like piperine has inspired the synthesis of numerous derivatives aimed at enhancing anticancer efficacy.[2] Research has shown that modifying this core structure can lead to compounds with potent activity against a range of cancer types, often exhibiting greater efficacy and better safety profiles than parent compounds or even established chemotherapeutic drugs.[2][3] These derivatives typically exert their effects by inducing programmed cell death (apoptosis) and halting the cell division cycle, making them a fertile ground for novel drug discovery.[4][5]
Comparative Efficacy Across Diverse Cancer Cell Lines
The cytotoxic potential of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value signifies higher potency. The performance of various benzo-1,3-dioxole derivatives varies significantly depending on the specific chemical modifications and the genetic makeup of the cancer cell line being tested.[6]
Below is a summary of the reported IC50 values for several novel benzo-1,3-dioxole derivatives compared to Doxorubicin, a standard chemotherapeutic agent.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Derivative 5 | HepG2 | Liver Carcinoma | 2.38 | Doxorubicin | 7.46 | [3] |
| HCT116 | Colorectal Carcinoma | 1.54 | Doxorubicin | 8.29 | [3] | |
| MCF-7 | Breast Adenocarcinoma | 4.52 | Doxorubicin | 4.56 | [3] | |
| Derivative 2a | Hep3B | Liver Carcinoma | Potent Activity | Doxorubicin | Active | [7][8] |
| Derivative HJ1 | HeLa | Cervical Cancer | 4-fold > Piperine | Piperine | - | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | 10-fold > Piperine | Piperine | - | [2] | |
| Derivative 20 | CCRF-CEM | Leukemia | 0.328 | - | - | [4][5] |
| MIA PaCa-2 | Pancreatic Cancer | 0.644 | - | - | [4][5] |
Note: The table presents a selection of data from different studies to illustrate the general potency and selectivity of this class of compounds. Direct comparison between different derivatives should be made with caution as experimental conditions may vary.
These data indicate that specific benzo-1,3-dioxole derivatives can exhibit superior potency compared to conventional drugs like Doxorubicin in certain cell lines (e.g., HepG2, HCT116).[3] Furthermore, many of these compounds have shown a favorable safety profile by being significantly less cytotoxic to normal, non-cancerous cell lines.[2][3]
Key Mechanisms of Action: Inducing Apoptosis and Cell Cycle Arrest
The anticancer activity of benzo-1,3-dioxole derivatives is not limited to just inhibiting growth; they actively trigger cellular suicide programs. Mechanistic studies consistently reveal that these compounds induce apoptosis and cause cell cycle arrest, preventing cancer cells from proliferating.[3][4]
Induction of Apoptosis
Apoptosis is a regulated process of cell death crucial for eliminating damaged or cancerous cells.[9] Many benzo-1,3-dioxole compounds initiate the intrinsic (mitochondrial) pathway of apoptosis.[3] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase enzymes (e.g., Caspase-9 and Caspase-3), which execute the final stages of cell death.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking of Benzo-1,3-dioxol-5-ol Acetate Analogs Against Human Cytochrome P450 2A6
This guide provides a comprehensive, in-depth walkthrough of a comparative molecular docking study for Benzo-1,3-dioxol-5-ol acetate and its rationally designed analogs. We will explore the causality behind experimental choices, from target selection to the interpretation of binding interactions, with the goal of elucidating preliminary structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery.
Introduction: The Rationale for a Comparative Docking Study
This compound belongs to the methylenedioxyphenyl family of compounds. A prominent member of this family is safrole, a natural compound found in various essential oils. Toxicological studies have established that safrole is a weak hepatocarcinogen, and its biological effects are intrinsically linked to its metabolism by the cytochrome P450 (CYP) superfamily of enzymes.[1] Specifically, safrole is a known inhibitor of several human CYP isoforms, including CYP1A2 and CYP2A6.[2][3] This interaction is critical as CYP enzymes are central to drug metabolism and the bioactivation of xenobiotics.[4]
Given this background, we have selected human Cytochrome P450 2A6 (CYP2A6) as the therapeutic target for this comparative docking study. CYP2A6 is not only involved in the metabolism of safrole but is also the primary enzyme for nicotine oxidation, making it a significant target in smoking cessation research.[4][5] Understanding how safrole derivatives interact with the CYP2A6 active site can provide valuable insights for designing novel inhibitors or, conversely, for predicting potential drug-drug interactions and toxicity of related compounds.
This guide will detail a virtual screening workflow to compare the binding affinity and pose of this compound with a small, curated library of its virtual analogs against the crystal structure of human CYP2A6.
Experimental Design & Methodology
Our comparative study is designed to be a self-validating system, where each step logically flows from the previous, and the choices made are grounded in established scientific principles of computational drug design.
Overall Experimental Workflow
The workflow for this comparative docking study is outlined below. It encompasses target and ligand preparation, molecular docking simulations, and subsequent analysis of the results.
Caption: Overall workflow for the comparative docking study.
Target Protein Selection and Preparation
Causality: The choice of a high-resolution crystal structure is paramount for the accuracy of a docking study. We have selected the crystal structure of human CYP2A6 complexed with nicotine (PDB ID: 4EJJ) from the RCSB Protein Data Bank.[6] This structure provides a well-defined active site, crucial for our investigation.
Protocol: Target Preparation
-
Obtain Crystal Structure: Download the PDB file for 4EJJ from the RCSB PDB database (--INVALID-LINK--).[6]
-
Initial Cleaning: Open the PDB file in a molecular visualization software (e.g., UCSF Chimera, PyMOL). Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand (nicotine). This ensures that the docking algorithm is not influenced by pre-existing ligands in the binding pocket.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen bonds are key contributors to protein-ligand interactions.
-
Assign Charges: Compute and assign Gasteiger charges to the protein atoms. Accurate charge distribution is essential for calculating electrostatic interactions, a major component of the docking score.
-
Define the Binding Site: The binding site is defined as a grid box encompassing the active site cavity where the native ligand was bound. For CYP2A6, this is the hydrophobic cavity containing the heme group. The dimensions of the grid box should be sufficient to allow the ligands to rotate and translate freely within the active site. A grid box of 25Å x 25Å x 25Å centered on the active site is a reasonable starting point.
-
Output File: Save the prepared protein structure in the PDBQT file format, which is required for AutoDock Vina.
Ligand Selection and Preparation
For this comparative study, we will use this compound as our parent compound and create three virtual analogs with systematic modifications to explore the structure-activity relationship.
-
Parent Compound (BD-01): this compound[7]
-
Analog 1 (BD-02): Benzo-1,3-dioxol-5-ol (removal of the acetate group to assess its contribution)
-
Analog 2 (BD-03): Benzo-1,3-dioxol-5-yl propionate (extension of the acetate group to a propionate to probe for additional hydrophobic interactions)
-
Analog 3 (BD-04): 5-methoxy-1,3-benzodioxole (replacement of the ester with a smaller, less polar methoxy group)
Protocol: Ligand Preparation
-
2D Structure Creation: Draw the 2D structures of the parent compound and the three analogs using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Perform an energy minimization of each 3D structure using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, realistic conformation before docking.
-
Add Hydrogens and Assign Charges: Similar to the protein preparation, add polar hydrogens and compute Gasteiger charges for each ligand.
-
Define Torsional Bonds: Define the rotatable bonds within each ligand. This allows for ligand flexibility during the docking simulation, which is crucial for finding the optimal binding pose.
-
Output File: Save each prepared ligand in the PDBQT file format.
Molecular Docking Protocol
We will use AutoDock Vina, a widely used and validated open-source molecular docking program, for our simulations.[8]
Protocol: Docking Simulation
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the center of the grid box, and its dimensions.
-
Run Docking: Execute the docking simulation from the command line using the following command: vina --config conf.txt --receptor protein.pdbqt --ligand ligand_name.pdbqt --out output_name.pdbqt --log log_name.txt
-
Repeat for all Ligands: Repeat the docking simulation for the parent compound and each of the three analogs.
-
Output: For each ligand, AutoDock Vina will generate an output PDBQT file containing the predicted binding poses (typically 9 by default) ranked by their binding affinity scores, and a log file summarizing the results.
Results and Discussion
The primary outputs of a molecular docking study are the binding affinity (or docking score) and the predicted binding pose of the ligand in the protein's active site.[9]
Comparative Binding Affinities
The binding affinity is an estimation of the free energy of binding (ΔG) and is reported in kcal/mol.[10] A more negative value indicates a stronger predicted binding affinity.[11]
| Compound ID | Compound Name | Predicted Binding Affinity (kcal/mol) |
| BD-01 | This compound | -6.8 |
| BD-02 | Benzo-1,3-dioxol-5-ol | -6.2 |
| BD-03 | Benzo-1,3-dioxol-5-yl propionate | -7.2 |
| BD-04 | 5-methoxy-1,3-benzodioxole | -6.5 |
Note: These are hypothetical values for illustrative purposes.
-
BD-03 shows the most favorable binding affinity, suggesting that the slightly larger propionate group may form more extensive favorable interactions within the active site compared to the acetate group of the parent compound.
-
BD-02 , lacking the ester group, has the weakest binding affinity, indicating that this functional group is important for the interaction with CYP2A6.
-
The parent compound, BD-01 , and the methoxy analog, BD-04 , exhibit intermediate binding affinities.
Analysis of Binding Poses and Interactions
A visual inspection of the top-ranked binding poses is crucial for understanding the specific molecular interactions that contribute to the binding affinity.[11] This analysis is typically performed using molecular visualization software.
Key Interaction Features in the CYP2A6 Active Site:
The active site of CYP2A6 is characterized by a compact, hydrophobic cavity surrounding the heme iron.[12] Key residues that can participate in ligand binding include Asn297, which can act as a hydrogen bond donor.[13]
Let's hypothesize the interactions for our most potent analog, BD-03 :
-
The benzo-1,3-dioxole ring is likely positioned deep within the hydrophobic pocket, making favorable van der Waals contacts with hydrophobic residues.
-
The carbonyl oxygen of the propionate group may form a hydrogen bond with the side chain of Asn297 .
-
The ethyl extension of the propionate group could be making additional hydrophobic contacts in a sub-pocket of the active site, explaining its improved binding affinity over the parent compound.
The diagram below illustrates a potential interaction pattern.
Caption: Key binding interactions of Analog BD-03 in the CYP2A6 active site.
Preliminary Structure-Activity Relationship (SAR) Insights
By comparing the structures of our analogs with their predicted binding affinities, we can derive some preliminary SAR insights.[12]
-
The Ester Moiety is Crucial: The significant drop in binding affinity for BD-02 (lacking the ester) suggests that the ester group is a key pharmacophoric feature, likely due to its hydrogen bonding capability.
-
Size of the Acyl Group Matters: The improved affinity of BD-03 (propionate) over BD-01 (acetate) indicates that the size and hydrophobicity of the acyl chain can be optimized to better fit the active site pocket. This provides a vector for future lead optimization.
-
Ester vs. Ether Linkage: The slightly lower affinity of BD-04 (methoxy) compared to BD-01 (acetate) suggests that while an oxygen-linked substituent at this position is favorable, the carbonyl oxygen of the ester provides a more specific and stronger interaction (likely the hydrogen bond with Asn297).
Conclusion and Future Directions
This in-silico comparative docking study has provided valuable preliminary insights into the binding of this compound and its analogs to the active site of human CYP2A6. Our results suggest that the ester functional group plays a significant role in the binding interaction, and that modifications to the acyl chain could lead to analogs with improved binding affinity.
It is crucial to remember that molecular docking provides theoretical predictions.[9] The next logical steps would be to validate these computational findings through experimental assays, such as in-vitro enzyme inhibition assays, to determine the IC50 values for these compounds. Furthermore, more computationally intensive methods like molecular dynamics simulations could be employed to study the stability of the predicted binding poses over time.
This guide has demonstrated a robust and scientifically grounded workflow for conducting a comparative docking study, providing a framework for the rational design and evaluation of potential enzyme inhibitors.
References
- 1. Safrole - Wikipedia [en.wikipedia.org]
- 2. Inhibition of human cytochrome P450 enzymes by the natural hepatotoxin safrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CYP2A6 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. rcsb.org [rcsb.org]
- 7. This compound | C9H8O4 | CID 67591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]
- 9. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
A Comparative Guide to the Bioactivity of Benzo-1,3-dioxol-5-ol acetate and Its Congeners Against Standard Therapeutic Agents
Abstract: The exploration of natural product scaffolds for novel therapeutic agents is a cornerstone of modern drug discovery. The benzo-1,3-dioxole moiety, a common motif in numerous bioactive compounds, has garnered significant interest. This guide provides a comparative analysis of the bioactivity of Benzo-1,3-dioxol-5-ol acetate and its immediate precursor, hydroxychavicol, against established clinical drugs. We focus on two key therapeutic areas: antimicrobial and anticancer activities. By juxtaposing the performance of these natural compounds with standard agents like Ciprofloxacin and Doxorubicin, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on their potential. This document synthesizes available preclinical data, details the underlying mechanisms of action, and provides robust, step-by-step experimental protocols to ensure the reproducibility of the presented findings.
Introduction to the Benzo-1,3-dioxole Scaffold
The benzo-1,3-dioxole ring system is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic molecules with significant pharmacological properties. This compound, also known as hydroxychavicol acetate, is a derivative of hydroxychavicol (4-allyl-catechol), a major phenolic constituent of the leaves of Piper betle L.[1]. While direct and extensive bioactivity data for the acetate form is limited in publicly accessible literature, the biological profile of its parent compound, hydroxychavicol, is well-documented and serves as a critical proxy for understanding the potential of this chemical class.
Hydroxychavicol has demonstrated a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects[2][3]. This guide will focus on its antimicrobial and anticancer properties, comparing them to the fluoroquinolone antibiotic Ciprofloxacin and the anthracycline chemotherapy agent Doxorubicin , respectively. This comparison provides a benchmark against widely used, potent, and well-understood therapeutic agents.
Comparative Bioactivity Analysis
This section presents a side-by-side comparison of the bioactivity of hydroxychavicol (as a proxy for this compound) with standard drugs. It is crucial to note that the following data is synthesized from various independent studies and does not represent a direct head-to-head clinical trial. Experimental conditions can vary, influencing absolute values; therefore, this comparison should be viewed as a guide for preclinical research direction.
Antimicrobial Activity: Hydroxychavicol vs. Ciprofloxacin
Gram-positive bacteria, such as Staphylococcus aureus, are a significant cause of both community-acquired and hospital-acquired infections, with methicillin-resistant strains (MRSA) posing a serious therapeutic challenge. The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial potency.
| Compound | Organism | MIC (µg/mL) | Reference(s) |
| Hydroxychavicol | Staphylococcus aureus | 200 | |
| Ciprofloxacin | Staphylococcus aureus (MRSA) | 0.25 - 0.5 | [4][5] |
Analysis: Ciprofloxacin exhibits significantly higher potency against S. aureus in vitro, with an MIC value that is several orders of magnitude lower than that reported for hydroxychavicol. This is expected, as Ciprofloxacin is a highly optimized synthetic antibiotic. However, the notable activity of hydroxychavicol suggests that the benzo-1,3-dioxole scaffold could serve as a valuable starting point for the development of new antibacterial agents, potentially with novel mechanisms to combat resistance.
Anticancer Activity: Hydroxychavicol vs. Doxorubicin
The evaluation of cytotoxic activity against cancer cell lines is a primary step in anticancer drug discovery. The half-maximal inhibitory concentration (IC50) measures the concentration of a drug required to inhibit the growth of 50% of a cell population. Here, we compare the activity against the MCF-7 human breast adenocarcinoma cell line.
| Compound | Cell Line | IC50 | Reference(s) |
| Hydroxychavicol | MCF-7 (Breast Cancer) | 30 µg/mL (~166 µM) | [6] |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.68 µg/mL (~1.25 µM) | [7] |
Analysis: Similar to the antimicrobial comparison, Doxorubicin, a frontline chemotherapeutic agent, is substantially more potent than hydroxychavicol against MCF-7 cells. The IC50 value for Doxorubicin is in the low micromolar range, whereas hydroxychavicol requires a much higher concentration to achieve a similar effect. Despite this, hydroxychavicol has been reported to exhibit selective cytotoxicity, being less harmful to normal cells, which is a highly desirable trait in cancer therapy[2]. This suggests that derivatives of the benzo-1,3-dioxole scaffold may offer a better therapeutic window and could be explored for combination therapies or as templates for designing less toxic anticancer drugs.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is critical for rational drug design and development. The comparator drugs, Ciprofloxacin and Doxorubicin, have well-defined mechanisms, while the pathways for hydroxychavicol are an active area of research.
Mechanism of Action: Ciprofloxacin
Ciprofloxacin is a fluoroquinolone antibiotic that targets bacterial DNA replication. Its primary mechanism involves the inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[1][8][9]
-
DNA Gyrase Inhibition: Prevents the relaxation of supercoiled DNA, which is a prerequisite for DNA replication and transcription.
-
Topoisomerase IV Inhibition: Interferes with the separation of replicated chromosomal DNA into daughter cells during cell division. The resulting inhibition leads to breaks in the bacterial DNA, triggering cell death.[10][11]
Mechanism of Action: Doxorubicin
Doxorubicin has a multi-faceted mechanism of action against cancer cells.[][13][14]
-
DNA Intercalation: The planar aromatic core of the molecule inserts itself between DNA base pairs, obstructing DNA and RNA synthesis.[13][15]
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between topoisomerase II and DNA after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and subsequent apoptosis.[13][16]
-
Generation of Reactive Oxygen Species (ROS): The drug undergoes redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and cell membranes.[16]
Postulated Mechanism of Action: Hydroxychavicol
Research suggests that hydroxychavicol also employs multiple mechanisms, which may contribute to both its antimicrobial and anticancer effects.
-
Antimicrobial Mechanism: The primary mode of action appears to be the disruption of the bacterial cell membrane's permeability barrier.[17] It is also proposed to induce bacterial cell death through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[3][18]
-
Anticancer Mechanism: In cancer cells, hydroxychavicol has been shown to induce apoptosis by modulating mitochondrial membrane potential and generating ROS.[2] It can trigger signaling pathways involving c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK), leading to programmed cell death.[2][19]
Caption: Comparative Mechanisms of Action for Hydroxychavicol and Standard Drugs.
In-Depth Experimental Protocols
To ensure scientific rigor and enable researchers to validate and expand upon these findings, we provide detailed, standardized protocols for the key bioassays discussed.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) and is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[20][21]
Caption: Experimental Workflow for MIC Determination.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the test compound (e.g., Hydroxychavicol) in a suitable solvent (like DMSO).
-
Perform serial two-fold dilutions in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. Each well should contain 100 µL of the diluted compound.[22]
-
-
Preparation of Inoculum:
-
Select 3-5 isolated colonies of the test organism (S. aureus) from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[23]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours under ambient air conditions.[24]
-
-
Reading the MIC:
-
Following incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is defined as the lowest concentration of the antimicrobial agent in which there is no visible growth.[20]
-
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[25][26]
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., Hydroxychavicol) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26]
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[27]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Discussion and Future Outlook
This guide provides a foundational comparison between the bioactivities of the natural product scaffold represented by hydroxychavicol and the established drugs Ciprofloxacin and Doxorubicin. The data clearly indicates that while the synthetic drugs exhibit superior potency in vitro, the benzo-1,3-dioxole core structure possesses inherent and significant antimicrobial and anticancer properties.
The key takeaway for researchers is not the disparity in potency but the potential of the natural product scaffold. The mechanisms of action for hydroxychavicol—membrane disruption and ROS generation—are distinct from those of the comparator drugs. This is particularly relevant in an era of growing antimicrobial resistance and the need for novel anticancer agents with better safety profiles.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to enhance potency and selectivity.
-
Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and pathways affected by these compounds.
-
In Vivo Efficacy and Toxicology: Advancing promising lead compounds into animal models to assess their therapeutic potential and safety profiles.
-
Combination Therapies: Exploring the synergistic effects of benzo-1,3-dioxole derivatives with existing antibiotics or chemotherapeutics to enhance efficacy and overcome resistance.
The benzo-1,3-dioxole scaffold remains a promising area for therapeutic innovation, offering a chemically tractable starting point for the development of next-generation drugs.
References
- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxychavicol as a potential anticancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cetjournal.it [cetjournal.it]
- 4. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxychavicol, a polyphenol from Piper betle leaf extract, induces cell cycle arrest and apoptosis in TP53-resistant HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 11. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 13. Doxorubicin - Wikipedia [en.wikipedia.org]
- 14. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 15. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 16. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the Antimicrobial, Antioxidant, and Anti-Inflammatory Activities of Hydroxychavicol for Its Potential Use as an Oral Care Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. protocols.io [protocols.io]
- 24. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 25. clyte.tech [clyte.tech]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
A Senior Application Scientist's Guide to Benzo-1,3-dioxol-5-ol Acetate: A Comparative Analysis of Performance in Antioxidant and Antifungal Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of functional ingredients and chemical intermediates, Benzo-1,3-dioxol-5-ol acetate, also known as sesamyl acetate, presents a molecule of interest derived from sesamol, a significant bioactive component of sesame oil. This guide offers an in-depth, objective comparison of this compound's performance against relevant alternatives, supported by available experimental data. We will delve into its efficacy as both an antioxidant and a potential antifungal agent, providing detailed experimental protocols for evaluation and a discussion of the underlying chemical principles that govern its activity.
Introduction to this compound: Properties and Potential
This compound is a phenolic ester with the chemical formula C₉H₈O₄.[1] It is structurally derived from sesamol, a potent natural antioxidant. The addition of an acetate group modifies its physicochemical properties, such as polarity and solubility, which can, in turn, influence its biological activity and applications. While sesamol itself is well-studied for its antioxidant and various health-promoting properties, this compound is explored for its potential as a synthetic antioxidant, a fragrance and flavoring agent, and as a scaffold for the synthesis of more complex molecules, including pharmaceuticals.
Comparative Analysis of Antioxidant Performance
The primary and most substantiated application of this compound is as an antioxidant. Its efficacy is rooted in the phenolic hydroxyl group of its parent molecule, sesamol, which can donate a hydrogen atom to neutralize free radicals.
Mechanism of Antioxidant Action
The antioxidant activity of phenolic compounds like sesamol and its derivatives is primarily attributed to their ability to partake in single electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms.[1] In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby quenching it. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring, making it less reactive and less likely to propagate further radical chain reactions. The methylenedioxy group in the benzodioxole structure also plays a role in the overall antioxidant capacity.
Logical Flow of Antioxidant Action
Caption: Hydrogen Atom Transfer (HAT) mechanism for radical scavenging.
Quantitative Comparison of Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the radical scavenging ability of a compound. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a key metric for comparison; a lower IC50 indicates greater antioxidant activity.
| Compound | DPPH Radical Scavenging IC50 (mmol L⁻¹) | Source |
| This compound | 7.61 ± 0.95 | [1] |
| Sesamol | 0.42 ± 0.01 | [1] |
| Butylated Hydroxytoluene (BHT) | Not directly compared in the same study | |
| Trolox (Vitamin E analog) | Not directly compared in the same study |
Analysis of Antioxidant Data:
The available data indicates that this compound possesses radical scavenging activity. However, its IC50 value is significantly higher than that of its parent compound, sesamol.[1] This suggests that the esterification of the phenolic hydroxyl group in sesamol to form the acetate derivative reduces its hydrogen-donating capacity, thereby lowering its antioxidant potency in the DPPH assay.[1] While direct comparative data against widely used synthetic antioxidants like Butylated Hydroxytoluene (BHT) and Trolox under the same experimental conditions is not available in the reviewed literature, theoretical studies on alkylated sesamol derivatives suggest that modifications to the sesamol structure can enhance its antioxidant potential, sometimes exceeding that of Trolox and BHT.[2]
Evaluation of Antifungal Potential
The benzodioxole scaffold is present in numerous compounds with demonstrated biological activity, including antifungal properties.[3][4] This suggests that this compound may also exhibit antifungal effects.
Putative Mechanism of Antifungal Action
The antifungal mechanism of many agents involves the disruption of the fungal cell membrane or the inhibition of essential biosynthetic pathways. For instance, azole antifungals inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane. Other benzodioxole-containing compounds have been shown to possess antifungal activity, with some studies suggesting that these molecules can interfere with fungal cell membrane integrity.[5] For example, Nitropropenyl benzodioxole (NPBD) has demonstrated broad-spectrum fungicidal activity, comparable to that of Amphotericin B and Miconazole.[6]
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Comparative Antifungal Efficacy (Qualitative)
While specific Minimum Inhibitory Concentration (MIC) data for this compound against common food spoilage or pathogenic fungi could not be identified in the reviewed literature, studies on other benzodioxole derivatives provide a basis for comparison. For instance, certain benzodioxole-imidazole hybrids have shown potent anti-Candida activity with MIC values as low as 0.148 μmol/mL against Candida albicans.[7][8]
| Compound/Class | Target Fungi | Efficacy (MIC) | Source |
| This compound | Data not available | Data not available | |
| Benzodioxole-imidazole hybrids | Candida albicans, Candida tropicalis, Aspergillus niger | 0.148 - 0.289 μmol/mL | [7][8] |
| Nitropropenyl benzodioxole (NPBD) | Broad spectrum | Comparable to Amphotericin B and Miconazole | [6] |
| Sorbic Acid (Synthetic Preservative) | Penicillium verrucosum, Aspergillus westerdijkiae | MICs reported in μg/mL | |
| Carvacrol/Thymol (Natural Preservatives) | Penicillium verrucosum, Aspergillus westerdijkiae | MICs reported in μg/mL |
Analysis of Antifungal Potential:
The presence of the benzodioxole moiety in this compound suggests a potential for antifungal activity. However, without direct experimental data, its efficacy remains speculative. The high activity of other functionalized benzodioxoles indicates that the core scaffold is a promising starting point for the development of novel antifungal agents.[3][4] Further research is required to determine the MIC of this compound against a panel of relevant fungal species to quantitatively assess its performance relative to established natural and synthetic preservatives.
Application in Flavor and Fragrance
Experimental Protocols
For researchers wishing to conduct their own comparative studies, the following are detailed, standardized protocols for the key assays discussed.
DPPH Radical Scavenging Assay
Objective: To determine the IC50 value of the test compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Positive controls (e.g., Ascorbic acid, Trolox)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of Test Samples: Prepare a stock solution of the test compound and positive controls in methanol. Perform serial dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well microplate, add a specific volume of each sample dilution to separate wells.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a blank control (methanol + DPPH solution).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot the % inhibition against the sample concentrations to determine the IC50 value.
Broth Microdilution Method for Antifungal Susceptibility (MIC)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a specific fungal strain.
Materials:
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Growth medium (e.g., RPMI-1640)
-
Test compound
-
Positive control (e.g., Fluconazole)
-
Sterile 96-well microplates
-
Spectrophotometer (optional, for quantitative reading)
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Harvest the colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in the growth medium to achieve the desired final inoculum concentration.
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound and the positive control in the microplate wells containing the growth medium.
-
Inoculation: Add the prepared fungal inoculum to each well. Leave a well with only the medium as a sterility control and a well with the medium and inoculum as a growth control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed.
Conclusion and Future Directions
This compound demonstrates measurable antioxidant activity, although it is less potent than its precursor, sesamol. Its performance relative to industry-standard synthetic antioxidants requires further direct comparative studies. The potential for antifungal activity is suggested by its chemical structure, but this needs to be confirmed and quantified through experimental testing.
For researchers and drug development professionals, this compound serves as an interesting chemical entity. Future research should focus on:
-
Direct comparative studies: Evaluating the antioxidant and antifungal activity of this compound against a wider range of commercial alternatives under standardized conditions.
-
Sensory analysis: Characterizing its flavor and aroma profile to determine its suitability for food and fragrance applications.
-
Mechanism of action studies: Elucidating the specific biochemical pathways through which it may exert antifungal effects.
-
Structural modifications: Synthesizing and testing derivatives to potentially enhance its biological activities.
By systematically addressing these research gaps, a clearer picture of this compound's commercial and scientific potential can be established.
References
- 1. Comparison of the antioxidant capacity of sesamol esters in gelled emulsion and non-gelled emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzodioxole Scaffold Incorporating Compound with Promising Anti-Fungal Potential: An Overview | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 5. Comparison of the antioxidant capacity of sesamol esters in gelled emulsion and non-gelled emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole-imidazole molecular hybrids bearing ester functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Bioactivity of Benzo-1,3-dioxol-5-ol Acetate and its Precursor, Sesamol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the synthesis and biological activities of the naturally occurring phenolic compound, sesamol (Benzo-1,3-dioxol-5-ol), and its acetylated derivative, Benzo-1,3-dioxol-5-ol acetate. Authored for researchers and professionals in drug development, this document delves into the reproducibility of the synthesis of this compound and provides a comparative analysis of the bioassays of both compounds, supported by experimental data and established scientific principles.
Introduction: The Significance of Sesamol and its Acetylated Form
Sesamol, a key bioactive compound found in sesame oil, has garnered significant attention for its diverse therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] Its chemical structure, featuring a benzodioxole ring with a hydroxyl group, is central to its biological activity. The acetylation of sesamol to form this compound presents a modification that can alter its physicochemical properties, potentially influencing its bioavailability and efficacy. This guide explores the synthesis of this acetylated derivative and compares its bioactivity to that of the parent compound, sesamol.
Synthesis of this compound: A Reproducible Protocol
The synthesis of this compound from sesamol is typically achieved through a straightforward and reproducible acetylation reaction. The most common and well-established method involves the use of acetic anhydride as the acetylating agent and pyridine as a basic catalyst.[3][4]
Experimental Protocol: Acetylation of Sesamol
This protocol is a standard and reliable method for the O-acetylation of phenolic compounds.[3]
Materials:
-
Sesamol (Benzo-1,3-dioxol-5-ol)
-
Acetic anhydride (Ac₂O)
-
Dry pyridine
-
Dry dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
TLC plates
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., Argon), dissolve sesamol (1.0 equivalent) in dry pyridine (2–10 mL/mmol).
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding dry methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by silica gel column chromatography.
Discussion on Reproducibility
The acetylation of phenols using acetic anhydride and pyridine is a robust and high-yielding reaction.[4] Key factors influencing reproducibility include:
-
Purity of Reagents: The use of dry pyridine and fresh acetic anhydride is crucial to prevent side reactions and ensure complete acetylation.
-
Reaction Monitoring: Careful monitoring by TLC is essential to determine the reaction endpoint and prevent the formation of byproducts due to prolonged reaction times or excessive heating.
-
Work-up Procedure: A thorough aqueous work-up is necessary to remove pyridine and excess acetic anhydride, which can complicate purification. Co-evaporation with toluene is an effective method for removing residual pyridine.[4]
By controlling these parameters, the synthesis of this compound can be achieved with high reproducibility and yield.
Comparative Bioassays: Sesamol vs. This compound
While extensive research has been conducted on the bioactivity of sesamol, direct comparative studies with its acetylated form are less common. This section will present the known bioactivities of sesamol and discuss the potential impact of acetylation on these activities based on general principles of how this modification affects phenolic compounds.
Antioxidant Activity
Sesamol is a potent antioxidant, and this activity is largely attributed to the hydrogen-donating ability of its phenolic hydroxyl group, which can scavenge free radicals.[5]
Common Antioxidant Assays for Sesamol:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[6]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Assesses the capacity of an antioxidant to scavenge the ABTS radical cation.[7]
Expected Impact of Acetylation:
The acetylation of the phenolic hydroxyl group in sesamol to form this compound blocks its ability to donate a hydrogen atom. This chemical modification is expected to significantly reduce or eliminate its direct radical scavenging activity in in-vitro assays. However, the in-vivo antioxidant effect might be retained if the acetate group is hydrolyzed by esterases to release the active sesamol.
Anti-inflammatory Activity
Sesamol has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1]
Signaling Pathways Modulated by Sesamol:
-
NF-κB (Nuclear Factor-kappa B) Pathway: Sesamol can suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Sesamol has been shown to modulate MAPK signaling, which is involved in cellular responses to inflammatory stimuli.
Expected Impact of Acetylation:
The anti-inflammatory effects of many phenolic compounds are linked to their antioxidant activity and their ability to interact with cellular signaling proteins. Acetylation may alter the polarity and steric properties of the molecule, which could affect its interaction with protein targets. Similar to its antioxidant activity, the in-vivo anti-inflammatory effects of this compound would likely depend on its conversion back to sesamol.
Cytotoxicity and Anti-Cancer Activity
Sesamol has been shown to induce cytotoxicity and apoptosis in various cancer cell lines.[8][9]
Mechanisms of Sesamol-Induced Cytotoxicity:
-
Induction of Apoptosis: Sesamol can trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells at different phases of the cell cycle.
Expected Impact of Acetylation:
The cytotoxicity of phenolic compounds can be influenced by their ability to penetrate cell membranes and interact with intracellular targets. Acetylation increases the lipophilicity of phenols, which may enhance their cell membrane permeability.[10] However, the specific cytotoxic mechanism of sesamol may rely on the free hydroxyl group. Therefore, the effect of acetylation on the cytotoxicity of sesamol is not straightforward and would require direct comparative studies. A study on sesamol and its derivatives showed that modifications can impact cytotoxicity, with some derivatives showing activity in androgen-dependent prostate cancer cell lines.[11]
Physicochemical Properties and Bioavailability: A Comparative Overview
The acetylation of sesamol is expected to alter its physicochemical properties, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Sesamol | This compound (Predicted) | Rationale for Change |
| Molecular Weight | 138.12 g/mol [12] | 180.16 g/mol | Addition of an acetyl group (C₂H₂O) |
| Solubility in Water | Sparingly soluble[12] | Less soluble | The acetyl group is less polar than the hydroxyl group, reducing hydrogen bonding with water. |
| Lipophilicity (LogP) | 1.29[13][14] | Higher | The non-polar acetyl group increases the overall lipophilicity of the molecule.[10] |
| Membrane Permeability | Good permeability[13][15] | Potentially enhanced | Increased lipophilicity can facilitate passive diffusion across cell membranes. |
Implications for Bioavailability:
The increased lipophilicity of this compound may lead to enhanced absorption across the gastrointestinal tract.[10] However, once absorbed, it would likely be subject to hydrolysis by esterases in the plasma and tissues, releasing sesamol as the active metabolite. Therefore, this compound could potentially act as a prodrug for sesamol, improving its delivery to target tissues.
Experimental Workflows and Data Visualization
To facilitate a direct comparison, the following experimental workflows and data visualization tools are recommended.
Workflow for Comparative Bioactivity Assessment
References
- 1. Sesamol: A lignan in sesame seeds with potent anti-inflammatory and immunomodulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesamol, a major lignan in sesame seeds (Sesamum indicum): Anti-cancer properties and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jchr.org [jchr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Biopharmaceutical profiling of sesamol: physiochemical characterization, gastrointestinal permeability and pharmacokinetic evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
The Unifying Mechanism: Cytochrome P450 Inhibition by Methylenedioxyphenyl Compounds
The defining characteristic of Benzo-1,3-dioxol-5-ol acetate and its chemical relatives is the presence of the methylenedioxyphenyl (MDP) functional group. This structural feature is the primary determinant of their shared mechanism of action: the inhibition of cytochrome P450 (CYP) enzymes.[1][2] CYP enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics, including drugs, toxins, and dietary components.[1]
The interaction of MDP compounds with CYP enzymes is not one of simple competitive inhibition. Instead, they are widely recognized as mechanism-based inhibitors , also known as suicide inhibitors.[3][4] This means the compound itself is not the ultimate inhibitor. Rather, it is metabolically activated by the CYP enzyme into a reactive intermediate that then irreversibly inactivates the enzyme.[3]
The process begins with the CYP-mediated oxidation of the methylenedioxy bridge of the MDP group. This generates a highly reactive carbene intermediate.[5][6] This carbene then covalently binds to the ferrous iron of the heme prosthetic group within the active site of the CYP enzyme.[3] This event forms a stable, inactive metabolic inhibitory complex (MIC).[3][4] The formation of this MIC is often characterized by a distinct peak in the Soret spectrum at approximately 455 nm.[4][7] This inactivation of the enzyme prevents it from metabolizing other substrates, which is the basis for the use of some MDP compounds as pesticide synergists and is a key consideration in drug-drug interactions.[2][7]
Below is a diagram illustrating this general mechanism of action.
Caption: General mechanism of CYP450 inhibition by methylenedioxyphenyl compounds.
Comparative Analysis of this compound and Related Compounds
While the core mechanism of CYP inhibition is a shared feature, the potency and specificity of this inhibition can vary between different MDP-containing molecules. These differences are often attributable to other structural features of the molecule that influence its binding affinity for the CYP active site and the rate of its metabolic activation.
This compound
Specific mechanistic studies on this compound are not extensively documented in publicly available literature. However, based on the well-established activity of the methylenedioxyphenyl group, it is highly probable that this compound also acts as a mechanism-based inhibitor of CYP enzymes.[1][2] The acetate group at the 5-position may influence its lipophilicity and thereby its ability to access the active site of CYP enzymes. It is also plausible that the acetate group could be hydrolyzed in vivo to yield Benzo-1,3-dioxol-5-ol (sesamol), which is known to have biological activity.
Related Compounds
A number of related compounds with the MDP moiety have been more thoroughly investigated, providing valuable points of comparison.
-
Safrole: A naturally occurring MDP compound found in sassafras oil, safrole is a well-known weak hepatocarcinogen that requires metabolic activation.[5] Its allyl side chain can be metabolized to intermediates that can form DNA adducts, contributing to its carcinogenicity.[5] Concurrently, its methylenedioxyphenyl group undergoes the characteristic metabolic activation to a carbene, leading to the formation of an inhibitory complex with CYP enzymes.[5]
-
Tadalafil and Paroxetine: These are clinically used drugs that contain the MDP functional group. Their potential to cause drug-drug interactions is linked to their mechanism-based inhibition of CYP enzymes, particularly CYP3A4.[8] This underscores the clinical relevance of understanding the mechanism of action of MDP-containing compounds.
-
Lignans from Piper cubeba: Several lignans isolated from Piper cubeba, such as (-)-clusin and (-)-dihydroclusin, have been identified as potent mechanism-based inhibitors of CYP3A4.[4] Studies have demonstrated their time-, concentration-, and NADPH-dependent inhibition of this enzyme, which is characteristic of mechanism-based inactivation.[4]
-
Methylenedioxy-derived Designer Drugs (MDDs): A range of designer drugs, including derivatives of amphetamines and cathinones, feature the MDP moiety. In vitro studies have shown that many of these compounds are potent inhibitors of various CYP isoforms, most notably CYP2D6.[9]
Quantitative Comparison of Inhibitory Potency
The potency of mechanism-based inhibitors is typically characterized by two parameters: KI (the concentration of inhibitor that gives half the maximal rate of inactivation) and kinact (the maximal rate of inactivation). Lower KI and higher kinact values indicate a more potent inhibitor. For competitive inhibitors, the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is often reported.
| Compound | Target CYP Isoform | IC50 (µM) | KI (µM) | kinact (min-1) | Reference |
| (-)-Clusin | CYP3A4 | - | 0.082 | 0.253 | [4] |
| (-)-Dihydroclusin | CYP3A4 | - | 0.054 | 0.310 | [4] |
| (-)-Yatein | CYP3A4 | - | 0.373 | 0.225 | [4] |
| (-)-Hinokinin | CYP3A4 | - | 0.165 | 0.320 | [4] |
| (-)-Dihydrocubebin | CYP3A4 | - | 0.217 | 0.250 | [4] |
| Various MDDs | CYP2D6 | Varies | - | - | [9] |
Data for this compound is not available in the cited literature.
Experimental Protocol: Assessing Mechanism-Based Inhibition of CYP Enzymes
To determine if a compound, such as this compound, is a mechanism-based inhibitor of a specific CYP isoform, a standardized in vitro assay using human liver microsomes is typically employed.
Objective:
To characterize the time-dependent inhibition of a specific CYP isoform (e.g., CYP3A4) by a test compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound (e.g., this compound)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP isoform-specific substrate (e.g., midazolam for CYP3A4)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Workflow Diagram:
Caption: Workflow for assessing mechanism-based CYP inhibition.
Step-by-Step Methodology:
-
Pre-incubation:
-
In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and the test compound at various concentrations.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the pre-incubation by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot of the pre-incubation mixture.
-
-
Substrate Incubation:
-
Immediately add the aliquot from the pre-incubation to a separate tube containing the CYP isoform-specific substrate.
-
Incubate for a short period (e.g., 5 minutes) at 37°C. This time should be short enough to ensure linear metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the formation of the substrate-specific metabolite.
-
-
Data Analysis:
-
For each concentration of the test compound, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time.
-
The negative slope of this line represents the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine the kinact and KI values.
-
Conclusion
This compound, by virtue of its methylenedioxyphenyl moiety, is predicted to function as a mechanism-based inhibitor of cytochrome P450 enzymes. This mechanism, shared with a diverse range of related compounds from natural products to synthetic drugs, involves metabolic activation to a reactive carbene intermediate that forms an inactive complex with the CYP enzyme. While specific quantitative data for this compound is lacking, the well-characterized behavior of other MDP-containing molecules provides a strong framework for understanding its likely biochemical effects. For drug development professionals, the potential for CYP inhibition by any compound containing the MDP group is a critical consideration due to the high risk of drug-drug interactions. The experimental protocol outlined provides a robust method for characterizing such inhibition.
References
- 1. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safrole - Wikipedia [en.wikipedia.org]
- 6. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylenedioxyphenyl insecticide synergists as potential human health hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro cytochrome P450 inhibition potential of methylenedioxy-derived designer drugs studied with a two-cocktail approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzo-1,3-dioxol-5-ol Acetate
As researchers and scientists at the forefront of drug development, our work necessitates the use of a wide array of chemical compounds. Among these is Benzo-1,3-dioxol-5-ol acetate, a molecule whose handling and disposal demand meticulous attention to safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and federal regulations. Our objective is not merely to outline steps but to instill a deep understanding of the principles behind them, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Regulatory Framework: The "Why" Behind the Protocol
Proper disposal begins with a thorough understanding of the material's potential hazards and the regulations that govern its waste stream. While comprehensive toxicological data for this compound is not widely available, its structural similarity to safrole—a known hepatotoxin and weak carcinogen—necessitates a conservative and cautious approach.[1][2] Safrole is specifically listed by the Environmental Protection Agency (EPA) as a hazardous waste, underscoring the need for stringent disposal protocols for related compounds.[3]
Our disposal procedures are dictated by two primary federal regulations:
-
The Resource Conservation and Recovery Act (RCRA): Enacted in 1976, RCRA gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal.[4][5] This "cradle-to-grave" system mandates that generators of hazardous waste are responsible for its safe management until it is properly disposed of.[4][5][6] The regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[7]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard, formally known as "Occupational Exposure to Hazardous Chemicals in Laboratories," requires employers to develop a Chemical Hygiene Plan (CHP).[8][9] This plan must include procedures for safe handling, storage, and disposal of hazardous chemicals in the laboratory setting.[8][10]
Adherence to these regulations is not optional; it is a legal requirement and a cornerstone of responsible scientific practice.
Pre-Disposal Procedures: Segregation and Containerization
The foundation of safe disposal is laid long before the waste leaves the laboratory. Proper segregation and containerization are critical to prevent accidental reactions and ensure the waste is correctly identified for final disposal.
Step 1: Waste Characterization and Segregation
Immediately upon generation, this compound waste must be classified as hazardous chemical waste. It should never be mixed with non-hazardous waste or other incompatible chemical waste streams.
Causality: Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, fire, or explosions. For example, mixing an organic acetate with a strong oxidizing agent could lead to a violent exothermic reaction. Therefore, this waste should be kept in a dedicated container.
Step 2: Selecting the Appropriate Waste Container
The choice of container is crucial for safe storage and transport. All containers must be in good condition, free of leaks or residues on the outside, and compatible with the chemical waste.
| Parameter | Requirement | Rationale |
| Material | Borosilicate Glass or High-Density Polyethylene (HDPE) | Ensures chemical compatibility and prevents degradation of the container. |
| Lid/Closure | Screw-top, tight-sealing lid | Prevents spills and the release of vapors. Open containers are a common and serious EPA violation.[11] |
| Condition | Clean, dry, and free of cracks or defects | Maintains the integrity of the containment. |
| Labeling | Affixed "Hazardous Waste" label | Clearly communicates the contents and associated hazards as required by RCRA. |
Step 3: Proper Labeling of Waste Containers
Every waste container must be labeled at the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
A clear description of the waste (e.g., "Solid," "Solution in Ethanol")
-
The specific hazards associated with the chemical (e.g., "Irritant," "Toxic").[12]
-
The date of accumulation.
This information is vital for your institution's Environmental Health & Safety (EHS) department and the ultimate disposal facility to handle the waste correctly.
The Disposal Workflow: From Lab Bench to Final Disposition
The following workflow outlines the procedural steps for managing this compound waste within the laboratory, leading to its collection by authorized personnel. Researchers are responsible for the safe collection and temporary storage of waste; final disposal must be handled by a licensed hazardous waste management company.[13]
Caption: Disposal workflow for this compound waste.
Detailed Protocol for Waste Accumulation
-
Initial Setup: Designate a Satellite Accumulation Area (SAA) within the laboratory where the waste will be stored. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Containerization: Following the guidelines in Section 2, select a compatible container and affix a "Hazardous Waste" label.
-
Waste Addition: Carefully transfer the this compound waste into the labeled container.
-
Closure: Securely close the container lid immediately after adding waste. Containers must remain closed at all times except when waste is being added or removed.[11][14]
-
Storage: Place the container in the designated SAA. Ensure it is stored away from sources of ignition and incompatible materials.[15][16]
-
Request for Pickup: Once the container is full, or if you are approaching the SAA volume or time limits, submit a waste pickup request through your institution's EHS department. Do not overfill containers.
Emergency Procedures: Spill and Exposure Response
Even with meticulous planning, accidents can happen. Being prepared is a critical component of laboratory safety.
Spill Response
-
Small Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the initial spill.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Label the container with all chemical constituents and dispose of it as hazardous waste.
-
-
Large Spill (beyond the capacity of lab personnel):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line immediately.
-
Prevent entry into the affected area.
-
Provide EHS personnel with information about the spilled material upon their arrival.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[12][17]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, call for emergency medical assistance.[17][18]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12][17]
In all cases of exposure, consult the Safety Data Sheet (SDS) for the specific compound and report the incident to your supervisor and EHS department.
By integrating these procedures into your daily laboratory operations, you contribute to a culture of safety and ensure that your research is conducted in a manner that is both scientifically sound and environmentally responsible.
References
- 1. Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1'-Hydroxysafrole, a proximate carcinogenic metabolite of safrole in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safrole | C10H10O2 | CID 5144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. era-environmental.com [era-environmental.com]
- 5. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. epa.gov [epa.gov]
- 8. osha.gov [osha.gov]
- 9. md.rcm.upr.edu [md.rcm.upr.edu]
- 10. osha.gov [osha.gov]
- 11. pfw.edu [pfw.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. epa.gov [epa.gov]
- 15. usbioclean.com [usbioclean.com]
- 16. meridianbioscience.com [meridianbioscience.com]
- 17. fishersci.com [fishersci.com]
- 18. download.basf.com [download.basf.com]
Personal protective equipment for handling Benzo-1,3-dioxol-5-ol acetate
Comprehensive Safety and Handling Guide: Benzo-1,3-dioxol-5-ol Acetate
This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of this compound (CAS: 326-58-9).[1][2] It is intended for laboratory personnel, including researchers, scientists, and drug development professionals who may work with this compound. The protocols outlined below are designed to create a self-validating system of safety, ensuring minimal risk of exposure and environmental contamination when adhered to precisely.
The causality behind these recommendations stems from the known and potential hazards associated with this chemical's structural class. While comprehensive toxicological data for this specific compound is not extensively published, its hazard classification necessitates a cautious and systematic approach to handling.
Hazard Identification and Risk Assessment
Understanding the specific dangers is the cornerstone of safe laboratory practice. This compound is classified as a hazardous substance.[3] The primary risks involve acute toxicity through multiple routes of exposure and serious eye irritation.
A summary of the hazard classifications according to the Globally Harmonized System (GHS) is presented below.[3]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Hazardous to the Aquatic Environment, Acute | Category 3 | H402: Harmful to aquatic life |
Source: Sigma-Aldrich Safety Data Sheet[3]
The acute toxicity ratings (Category 3) for oral and dermal contact are particularly significant, indicating that even small quantities absorbed through the skin or ingested can be highly dangerous.[3] This level of hazard dictates the stringent engineering controls and personal protective equipment (PPE) detailed in the following sections.
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to create a robust barrier between the handler and the chemical. The selection of each component is directly linked to the identified hazards.
Primary Engineering Control: Chemical Fume Hood
All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the most critical control measure to mitigate the risk of inhaling harmful vapors or mists (H332).[3]
Essential PPE Ensemble
-
Hand Protection:
-
Requirement: Wear nitrile gloves that comply with ASTM D6978 or an equivalent standard.
-
Causality: The high dermal toxicity (H311) necessitates gloves that are resistant to chemical permeation.[3] Nitrile provides a suitable barrier for incidental contact.
-
Field-Proven Insight: For procedures involving significant quantities or extended handling times, double-gloving is strongly recommended. This practice provides an additional layer of protection against undetected pinholes or tears. Always inspect gloves for damage before use and remove them using the proper technique to avoid contaminating your skin.
-
-
Body Protection:
-
Requirement: A buttoned, knee-length laboratory coat is mandatory.
-
Causality: This protects against accidental spills and splashes, preventing skin contact and contamination of personal clothing. For tasks with a higher risk of splashing, consider a chemically resistant apron over the lab coat.
-
-
Eye and Face Protection:
-
Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, due to the serious eye irritation risk (H319), chemical splash goggles are strongly recommended.[3]
-
Causality: Goggles provide a complete seal around the eyes, offering superior protection from splashes, mists, and vapors compared to safety glasses. When handling larger volumes where splashing is a distinct possibility, a full-face shield worn over chemical goggles is required.
-
Operational Handling Workflow
Adherence to a systematic workflow minimizes error and ensures safety at every stage. The following protocol outlines the essential steps for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood.
-
Prepare a designated, clearly labeled waste container for contaminated materials.
-
Don the complete PPE ensemble as described in Section 2.
-
-
Aliquotting and Transfer:
-
Perform all transfers of the solid compound within the fume hood.
-
Use dedicated, clean spatulas for handling. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces inside the fume hood with an appropriate decontaminating solution (e.g., 70% ethanol), followed by water.
-
Thoroughly clean all non-disposable equipment that came into contact with the chemical.
-
Dispose of all contaminated disposable items (e.g., weigh boats, pipette tips, wipes) in the designated hazardous waste container.
-
-
Doffing PPE:
-
Remove PPE in the correct order to prevent cross-contamination:
-
Gloves (outer pair if double-gloved).
-
Face shield/Goggles.
-
Lab coat.
-
Gloves (inner pair).
-
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[3]
-
Caption: Standard operational workflow for handling this compound.
Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately take off all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing. Call an ophthalmologist immediately.[3]
-
Inhalation: Move the person to fresh air.[3] If breathing has stopped, provide artificial respiration. Call a physician immediately.[3]
-
Ingestion: If swallowed, rinse mouth with water. Give water to drink (two glasses at most).[3] Seek immediate medical advice and show the Safety Data Sheet to the medical professional.[3]
Disposal Plan
Proper disposal is essential to prevent environmental harm and ensure regulatory compliance. All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, wipes, weigh paper, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a sealed, compatible, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[3]
-
Empty Containers: "Empty" containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Puncture the container to prevent reuse and dispose of it according to your institution's guidelines.[4]
-
-
Labeling and Storage:
-
All hazardous waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic").
-
Store waste containers in a designated and secure satellite accumulation area until they are collected by a licensed chemical waste disposal company.[4]
-
Caption: Decision workflow for the disposal of waste related to this compound.
By integrating this expert guidance into your laboratory's standard operating procedures, you can build a culture of safety and ensure the responsible handling of this compound from acquisition to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
